molecular formula C33H58N2O2 B10795683 DMPAC-Chol

DMPAC-Chol

Katalognummer: B10795683
Molekulargewicht: 514.8 g/mol
InChI-Schlüssel: KXWSSROBKRIZBR-FLFWOSPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DMPAC-Chol is a synthetic cholesterol derivative designed for advanced laboratory research. Cholesterol serves as a fundamental building block in biological systems, primarily known for its crucial role in maintaining cell membrane structure and fluidity . This derivative leverages the intrinsic properties of cholesterol, such as its lipophilic nature and ability to integrate into lipid bilayers, making it a valuable tool in the development of drug delivery systems. Researchers can utilize this compound in the synthesis of polymeric nanoparticles or liposomes to improve the encapsulation and targeted delivery of therapeutic agents . Its application extends to the field of biomaterials, where it can be used to create functionalized surfaces or self-assembling structures that mimic biological environments for studying cell-membrane interactions and signaling processes . The compound is provided as a high-purity material to ensure reproducible results in experimental settings. This compound is strictly labeled For Research Use Only (RUO). It is not intended for use in diagnostic procedures, drug administration, or any form of human consumption. Researchers should consult the specific product documentation for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWSSROBKRIZBR-FLFWOSPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of DMPAC-Chol Transfection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPAC-Chol, a cationic cholesterol derivative, has emerged as a significant tool in non-viral gene delivery. Its unique structure, incorporating a cholesterol backbone, offers advantages in transfection efficiency and serum stability. This technical guide delves into the core mechanism of this compound-mediated transfection, providing a detailed overview of the cellular uptake pathways, the critical role of cholesterol in endosomal escape, and the associated molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and gene therapy, offering insights into the rational design of lipid-based nanocarriers.

The Mechanism of Action: From Lipoplex Formation to Nuclear Delivery

The transfection process using this compound can be dissected into several key stages, beginning with the formation of a lipoplex and culminating in the release of genetic material into the cytoplasm for subsequent nuclear entry.

Lipoplex Formation

This compound, a cationic lipid, is typically formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes. These positively charged liposomes electrostatically interact with negatively charged nucleic acids (plasmid DNA or siRNA) to form stable nanoparticles known as lipoplexes. The cholesterol moiety in this compound contributes to the stability of these lipoplexes, particularly in the presence of serum.

Cellular Uptake: A Journey into the Cell via Endocytosis

The primary route of entry for this compound lipoplexes into mammalian cells is through endocytosis. Unlike some viral vectors, these lipoplexes do not fuse directly with the plasma membrane. Instead, they are internalized into membrane-bound vesicles called endosomes.

The specific endocytic pathway utilized by this compound lipoplexes is believed to be predominantly clathrin-independent . Evidence suggests that these cholesterol-containing lipoplexes are taken up via macropinocytosis , a form of fluid-phase endocytosis. This process is known to be sensitive to cholesterol levels in the plasma membrane. The uptake mechanism is an active process, as indicated by its reduction at lower temperatures (e.g., 4°C).

The Critical Hurdle: Endosomal Escape

Once inside the endosome, the lipoplex faces a critical challenge: escaping the endosomal pathway to avoid degradation by lysosomal enzymes. The acidic environment of the late endosome is a key trigger for this escape. The cationic nature of this compound plays a crucial role here. Protonation of the amine groups on the this compound molecule in the acidic endosome is thought to facilitate the interaction with negatively charged lipids in the endosomal membrane.

The cholesterol component of this compound is paramount for efficient endosomal escape. It is hypothesized to act through several mechanisms:

  • Membrane Fusion: Cholesterol enhances the fusion between the lipoplex membrane and the endosomal membrane. It achieves this by reducing the hydration repulsion layer of the lipoplex membrane, which acts as a kinetic barrier to fusion. This facilitates the mixing of lipids between the two membranes, leading to the formation of a fusion pore and the release of the nucleic acid into the cytoplasm.

  • Induction of Non-Bilayer Structures: Cholesterol, in conjunction with helper lipids like DOPE, can promote the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase. The transition to this phase can destabilize the endosomal membrane, leading to its rupture and the release of the lipoplex contents.

Cytoplasmic Trafficking and Nuclear Entry

Following release into the cytoplasm, the nucleic acid must traverse the cytoplasm to reach its site of action. For plasmid DNA, this is the nucleus, where it can be transcribed. The mechanisms governing the cytoplasmic transport of DNA released from lipoplexes are less well understood but are thought to involve interactions with the cytoskeleton.

Signaling Pathways in this compound Uptake

While a definitive signaling pathway for this compound uptake has not been fully elucidated, based on its reliance on cholesterol-dependent, clathrin-independent endocytosis, a putative pathway involving small GTPases can be proposed. Small GTPases of the Ras superfamily, including members of the Rho, Rab, and Arf families, are key regulators of endocytic trafficking.

The following diagram illustrates a potential signaling cascade involved in the macropinocytosis of this compound lipoplexes.

DMPAC_Chol_Uptake_Pathway Lipoplex This compound/DNA Lipoplex Receptor Cell Surface Receptor/Lipid Raft Lipoplex->Receptor Membrane RhoGTPases Rho Family GTPases (e.g., Rac1, Cdc42) Receptor->RhoGTPases Activation Arf6 Arf6 Receptor->Arf6 Activation Actin Actin Cytoskeleton Macropinosome Macropinosome Actin->Macropinosome Formation RhoGTPases->Actin Rearrangement PIP2 PIP2 Metabolism Arf6->PIP2 Regulation PIP2->Macropinosome EarlyEndosome Early Endosome Macropinosome->EarlyEndosome Maturation LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation Cytoplasm Cytoplasmic DNA Release LateEndosome->Cytoplasm Endosomal Escape (Membrane Fusion) Nucleus Nuclear Entry Cytoplasm->Nucleus Translocation

Caption: Putative signaling pathway for this compound lipoplex uptake.

Quantitative Data Summary

The efficiency and safety of any transfection reagent are critical parameters for its application. The following tables summarize available quantitative data for cholesterol-based cationic lipid transfection systems, providing a comparative overview. It is important to note that direct quantitative data for this compound is limited in publicly available literature, and the presented data is a composite from studies on similar cholesterol-containing cationic lipids like DC-Chol.

Table 1: Transfection Efficiency of Cholesterol-Based Cationic Liposomes in Various Cell Lines
Cell LineCationic Lipid/Helper LipidLipid:DNA Ratio (w/w)Transfection Efficiency (%)Reference
HepG2DC-Chol/DOPE10:1Not specified, but maximal efficiency observed[1]
HeLaDC-Chol/DOPE2.5:1Not specified, but performed best at this ratio[1]
293TCationic Lipid 1a/DOPE1.5:1 (N/P ratio 3:1)~30%[2]
293TDC-Chol/DOPENot specifiedLower than Cationic Lipid 1a[2]
Table 2: Cytotoxicity of Cholesterol-Based Cationic Liposomes
Cell LineCationic Lipid/Helper LipidConcentrationCell Viability (%)AssayReference
HepG2This compound containing liposomes37.5 µg/ml~37%Not specified[3]
AGSDC-CholVarious lipid:DNA concentrationsNot significantly different from novel lipidsMTT
Huh-7DC-CholVarious lipid:DNA concentrationsNot significantly different from novel lipidsMTT

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of transfection reagents. The following sections provide a generalized methodology for the preparation of this compound liposomes and a standard transfection procedure.

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

  • Film Formation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.

  • Hydration: Hydrate the lipid film by adding sterile, nuclease-free water or buffer. The volume added will determine the final lipid concentration. Vortex the flask vigorously to form multilamellar vesicles (MLVs).

  • Sonication: Briefly sonicate the MLV suspension in a water bath sonicator to aid in the dispersion of the lipid film.

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Storage: Store the prepared liposomes at 4°C.

This compound Mediated Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is crucial for achieving high transfection efficiency in specific cell types.

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA

  • This compound/DOPE liposomes

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate sterile microcentrifuge tube, dilute the required amount of this compound/DOPE liposome suspension in serum-free medium.

    • Combine the diluted DNA and diluted liposome solutions. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Gently aspirate the growth medium from the cells and wash once with serum-free medium.

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add complete growth medium containing serum to the cells. It is generally not necessary to remove the lipoplex-containing medium.

    • Incubate the cells for 24-72 hours, depending on the experimental requirements, before assaying for gene expression.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the entire process of this compound transfection from preparation to analysis.

Experimental Workflow for this compound Transfection

The following diagram outlines the key steps in a typical this compound transfection experiment.

Transfection_Workflow Start Start Liposome_Prep This compound Liposome Preparation Start->Liposome_Prep Cell_Culture Cell Seeding and Culture Start->Cell_Culture Lipoplex_Formation Lipoplex Formation (DNA + Liposomes) Liposome_Prep->Lipoplex_Formation Transfection Cell Transfection Cell_Culture->Transfection Lipoplex_Formation->Transfection Incubation Post-Transfection Incubation Transfection->Incubation Analysis Analysis of Gene Expression Incubation->Analysis End End Analysis->End

Caption: Experimental workflow for this compound transfection.

Logical Relationship of Endosomal Escape Mechanism

This diagram illustrates the key molecular events leading to the endosomal escape of this compound lipoplexes.

Endosomal_Escape_Logic cluster_cholesterol_role Role of Cholesterol Endosome Lipoplex in Late Endosome Acidification Endosomal Acidification (Low pH) Endosome->Acidification Protonation This compound Protonation Acidification->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Membrane_Fusion Membrane Fusion & Destabilization Membrane_Interaction->Membrane_Fusion DNA_Release DNA Release into Cytoplasm Membrane_Fusion->DNA_Release Hydration_Repulsion Reduced Hydration Repulsion Hydration_Repulsion->Membrane_Fusion Non_Bilayer Induction of Non-Bilayer Structures Non_Bilayer->Membrane_Fusion

Caption: Logical flow of the this compound endosomal escape mechanism.

Conclusion

This compound represents a promising cationic lipid for non-viral gene delivery, with its cholesterol backbone playing a pivotal role in overcoming the critical barrier of endosomal escape. Understanding the detailed mechanism of its action, from cellular uptake via cholesterol-dependent endocytosis to the intricacies of membrane fusion within the endosome, is essential for the rational design of more efficient and safer gene delivery vectors. The information and protocols provided in this guide aim to equip researchers with the foundational knowledge required to effectively utilize and further investigate the potential of this compound and other cholesterol-based cationic lipids in the ever-evolving field of gene therapy and drug development. Further research is warranted to elucidate the specific signaling pathways involved and to generate more comprehensive quantitative data on the performance of this compound in a wider range of cell types.

References

An In-depth Technical Guide to DMPAC-Chol for Liposome-Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPAC-Chol

(3β)-[N-(N',N'-dimethylamino-propyl)carbamoyl]cholesterol (this compound) is a cationic derivative of cholesterol designed for efficient liposome-mediated gene delivery. Its unique structure, incorporating a hydrophobic cholesterol anchor and a positively charged dimethylamino-propyl headgroup, facilitates the formulation of liposomes capable of complexing with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These lipoplexes (liposome-nucleic acid complexes) are effective non-viral vectors for introducing genetic material into cells. The cholesterol backbone is a key feature, as cholesterol is known to be less toxic than many other lipid components used in gene delivery and can enhance the stability of liposomes in the presence of serum.[1]

Core Principles of this compound Mediated Gene Delivery

The efficacy of this compound-based liposomes in gene delivery stems from a multi-step process that ensures the protection of the genetic cargo and its successful delivery to the target cell's nucleus.

  • Lipoplex Formation: The positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate backbone of nucleic acids, leading to the spontaneous formation of condensed, stable lipoplexes.

  • Cellular Uptake: The net positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake primarily through endocytosis.[2]

  • Endosomal Escape: Once inside the cell within an endosome, the cationic nature of this compound is thought to play a crucial role in disrupting the endosomal membrane. This leads to the release of the nucleic acid into the cytoplasm, a critical step for avoiding degradation in the lysosomal pathway.

  • Nuclear Entry and Gene Expression: Following release into the cytoplasm, the nucleic acid must then be transported into the nucleus for transcription (in the case of pDNA) and subsequent protein expression.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound in liposome-mediated gene delivery.

Table 1: Transfection Efficiency of this compound Liposomes
Cell LinePlasmidOptimal Liposome:DNA Ratio (w/w)Reference
HepG2pSV2CAT, pRSVCAT10:1[3]
HeLaNot Specified2.5:1[3]
Table 2: In Vitro Cytotoxicity of this compound Liposomes
Cell LineConcentration of this compoundReduction in Cell ViabilityReference
HepG237.5 µg/ml63%
Table 3: DNA Protection Assay
Liposome:DNA Ratio (w/w)OutcomeReference
2.5:1 to 10:1Protection against serum nuclease degradation

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and application of this compound liposomes for gene delivery.

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the formation of unilamellar this compound liposomes.

Materials:

  • This compound

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)

  • Chloroform

  • Hydration buffer (e.g., sterile, nuclease-free water or phosphate-buffered saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve this compound and the helper lipid (a common molar ratio is 1:1) in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired volume of pre-warmed hydration buffer. The temperature should be above the phase transition temperature of the lipids. Vortex the flask vigorously to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Lipoplex Formation and Characterization

Materials:

  • This compound liposome suspension

  • Nucleic acid (e.g., plasmid DNA) solution

  • Nuclease-free water or buffer

Procedure:

  • Dilution: Separately dilute the this compound liposome suspension and the nucleic acid solution in a suitable buffer.

  • Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing at a low speed. The desired liposome:DNA ratio will determine the volumes used.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • Characterization (Optional but Recommended):

    • Gel Retardation Assay: To confirm the complexation of the nucleic acid with the liposomes, run the lipoplexes on an agarose gel. Free, uncomplexed nucleic acid will migrate into the gel, while the complexed nucleic acid will be retained in the loading well.

    • Particle Size and Zeta Potential: Determine the size and surface charge of the lipoplexes using dynamic light scattering (DLS).

In Vitro Transfection of HepG2 Cells

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound/DNA lipoplexes

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Preparation: Prepare the this compound/DNA lipoplexes as described in section 4.2.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, replace the transfection medium with a complete growth medium.

  • Gene Expression Analysis: Analyze transgene expression at 24-48 hours post-transfection using an appropriate method (e.g., luciferase assay, GFP fluorescence microscopy, or western blot).

Cytotoxicity Assay (MTT Assay)

Materials:

  • HepG2 cells

  • This compound liposomes

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound liposomes (without nucleic acid) for a period that mimics the transfection experiment (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in this compound mediated gene delivery.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm Lipoplex This compound/DNA Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis DNA_Cytoplasm Released DNA Nucleus Nucleus DNA_Cytoplasm->Nucleus Nuclear Import Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription & Translation Cell_Membrane Cell Membrane Endosome->DNA_Cytoplasm Endosomal Escape

Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.

G Start Start Dissolve_Lipids Dissolve this compound and Helper Lipid in Chloroform Start->Dissolve_Lipids Form_Film Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Dry_Film Dry Film Under Vacuum Form_Film->Dry_Film Hydrate Hydrate with Aqueous Buffer Dry_Film->Hydrate Size_Reduction Size Reduction (Sonication/Extrusion) Hydrate->Size_Reduction Liposomes This compound Liposomes Size_Reduction->Liposomes Complexation Complex with Nucleic Acid Liposomes->Complexation Lipoplexes This compound Lipoplexes Complexation->Lipoplexes Transfection Cell Transfection Lipoplexes->Transfection End End Transfection->End

Caption: Experimental workflow for this compound liposome preparation and transfection.

In Vivo Considerations and Future Perspectives

While in vitro studies demonstrate the potential of this compound, its translation to in vivo applications requires careful consideration of its safety and biodistribution. Generally, cationic liposomes can exhibit some level of toxicity, and their interaction with serum proteins can affect their stability and circulation time. The inclusion of cholesterol in liposomal formulations has been shown to improve stability in the bloodstream and can influence their biodistribution, often leading to accumulation in the lungs.

Future research on this compound could focus on:

  • In-depth in vivo toxicity and biodistribution studies: To establish a comprehensive safety profile and understand its fate in a whole-organism context.

  • Formulation optimization: Investigating the impact of different helper lipids and surface modifications (e.g., PEGylation) to enhance circulation time and target specific tissues.

  • Delivery of other nucleic acids: Exploring the potential of this compound for the delivery of mRNA and other therapeutic oligonucleotides.

References

Cationic Lipids in Gene Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases by introducing, deleting, or modifying genetic material within a patient's cells. The success of this therapeutic approach is critically dependent on the development of safe and efficient vectors to deliver nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), to the target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for oncogenesis have spurred the development of non-viral alternatives.[1][2] Among these, cationic lipids have emerged as a leading platform due to their versatility, ease of production, and favorable safety profile.[1][3][4]

This technical guide provides a comprehensive overview of cationic lipids in gene therapy, designed for researchers, scientists, and drug development professionals. It delves into the core principles of cationic lipid structure and function, formulation strategies, mechanisms of action, and key experimental protocols.

Core Concepts of Cationic Lipids

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains. This unique structure allows them to self-assemble and interact with negatively charged nucleic acids to form nano-sized complexes known as lipoplexes.

Structural Components and Their Significance:

  • Cationic Headgroup: The positively charged headgroup is crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of nucleic acids. The nature of the headgroup, which can range from simple quaternary ammonium salts to more complex polyamine moieties, significantly influences the lipid's transfection efficiency and cytotoxicity. For instance, lipids with quaternary ammonium headgroups, like DOTMA, have been shown to be more cytotoxic than those with peptide headgroups.

  • Hydrophobic Tail: The hydrophobic tail, typically composed of one or two long hydrocarbon chains, drives the self-assembly of the lipids into liposomes or other nanoparticle structures in aqueous environments. The length and degree of saturation of these chains affect the fluidity and stability of the lipid bilayer, which in turn can impact the efficiency of gene delivery.

  • Linker: The linker bond connecting the headgroup and the tail plays a critical role in the biodegradability and stability of the cationic lipid. Common linker moieties include esters, ethers, amides, and carbamates. Ester-containing linkers are susceptible to hydrolysis by cellular esterases, leading to the degradation of the lipid and reduced cytotoxicity. In contrast, ether linkages are more stable, resulting in longer intracellular persistence.

Formulation of Cationic Lipid-Based Nanoparticles

The formulation of cationic lipids into lipid nanoparticles (LNPs) is a critical step that dictates their in vivo performance. These formulations typically include several components:

  • Cationic or Ionizable Lipid: This is the core functional component responsible for nucleic acid complexation and facilitating endosomal escape. Ionizable lipids are a class of cationic lipids with pKa values in the range of 6.2-6.9. They are positively charged at acidic pH (within the endosome), which promotes interaction with the endosomal membrane, but are nearly neutral at physiological pH, reducing toxicity and rapid clearance from circulation.

  • Helper Lipids: Neutral "helper" lipids, such as dioleoylphosphatidylethanolamine (DOPE) and cholesterol, are often included to improve the stability of the LNPs and facilitate the release of the nucleic acid cargo into the cytoplasm. DOPE, for instance, can promote the transition from a bilayer to a non-bilayer hexagonal phase, which is believed to aid in membrane fusion and endosomal escape. Cholesterol enhances the stability and rigidity of the lipid bilayer.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is incorporated to create a hydrophilic shell around the LNP. This "stealth" coating reduces opsonization (the process of being marked for destruction by the immune system) and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

Table 1: Common Components of Cationic Lipid Nanoparticle Formulations

ComponentExample(s)Function
Cationic/Ionizable Lipid DOTMA, DOTAP, DC-Cholesterol, DLin-MC3-DMANucleic acid complexation, endosomal escape
Helper Lipid DOPE, CholesterolEnhance stability, facilitate endosomal release
PEGylated Lipid DMG-PEG2000Prolong circulation half-life, reduce immunogenicity
Structural Lipid DSPCProvide structural integrity to the nanoparticle

Mechanism of Cationic Lipid-Mediated Gene Delivery

The process of gene delivery using cationic lipids can be broken down into several key steps, each presenting a barrier that must be overcome for successful transfection.

GeneDeliveryWorkflow cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_nuclear Nucleus Lipoplex 1. Lipoplex Formation (Cationic Lipid + Nucleic Acid) Binding 2. Binding to Cell Surface Lipoplex->Binding Uptake 3. Cellular Uptake (Endocytosis) Binding->Uptake Endosome 4. Endosomal Entrapment Uptake->Endosome Escape 5. Endosomal Escape Endosome->Escape Release 6. Cytosolic Release of Nucleic Acid Escape->Release NuclearEntry 7. Nuclear Entry (for DNA) Release->NuclearEntry DNA Transcription 8. Transcription & Translation Release->Transcription RNA NuclearEntry->Transcription

  • Lipoplex Formation: Cationic lipids are mixed with nucleic acids, leading to the spontaneous formation of lipoplexes through electrostatic interactions. The positive charge of the lipids neutralizes the negative charge of the nucleic acid, allowing it to be condensed into a more compact structure.

  • Binding to Cell Surface: The overall positive surface charge of the lipoplexes facilitates their interaction with the negatively charged proteoglycans on the surface of target cells.

  • Cellular Uptake: Lipoplexes are internalized by cells primarily through endocytosis.

  • Endosomal Escape: This is a critical and often rate-limiting step. Once inside the endosome, the "proton sponge" effect comes into play for lipids with protonatable amines. The influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. Cationic lipids can also interact with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer structures that disrupt the membrane and release the nucleic acid into the cytoplasm.

  • Cytosolic Release and Nuclear Entry: Once in the cytoplasm, the nucleic acid must dissociate from the cationic lipid. For gene expression to occur with pDNA, it must then be transported into the nucleus. RNA, on the other hand, can be translated directly in the cytoplasm.

EndosomalEscape cluster_uptake Cellular Uptake cluster_endosome Endosomal Pathway cluster_release Cytosolic Release Lipoplex Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Binding Endocytosis Endocytosis CellMembrane->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5) (Degradation) LateEndosome->Lysosome Degradative Pathway ProtonSponge Proton Sponge Effect (Osmotic Swelling) LateEndosome->ProtonSponge Ionizable Lipid Protonation MembraneFusion Membrane Destabilization (Lipid Mixing) LateEndosome->MembraneFusion Interaction with Endosomal Lipids NucleicAcidRelease Nucleic Acid Release into Cytoplasm ProtonSponge->NucleicAcidRelease MembraneFusion->NucleicAcidRelease

Quantitative Data on Cationic Lipids

The efficiency and safety of cationic lipids are influenced by various physicochemical parameters. The following table summarizes key quantitative data for commonly used cationic lipids.

Table 2: Physicochemical and Biological Properties of Selected Cationic Lipids

Cationic LipidStructureOptimal N/P Ratio*Transfection Efficiency (in vitro)Cytotoxicity (in vitro)
DOTMA Quaternary amine headgroup, two oleyl chains, ether linker2:1 - 4:1HighHigh
DOTAP Quaternary amine headgroup, two oleyl chains, ester linker2:1 - 6:1HighModerate
DC-Cholesterol Tertiary amine headgroup, cholesterol anchor4:1 - 8:1Moderate to HighLow to Moderate
DLin-MC3-DMA Tertiary amine headgroup, two linoleyl chains3:1 - 5:1Very HighLow

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Detailed Experimental Protocols

Protocol 1: Formulation of Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and nucleic acid solutions.

  • Preparation of Solutions:

    • Prepare an ethanolic solution containing the cationic/ionizable lipid, helper lipids (DSPC, cholesterol), and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare an aqueous solution of the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 25-50 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip.

    • Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.

    • Initiate the flow to allow for rapid mixing within the microchannels, leading to the self-assembly of LNPs.

  • Purification and Characterization:

    • Collect the LNP suspension.

    • Dialyze the suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization LipidSol Lipid mixture in Ethanol SyringePump Syringe Pump LipidSol->SyringePump NASol Nucleic Acid in Aqueous Buffer (pH 4) NASol->SyringePump MicrofluidicChip Microfluidic Chip SyringePump->MicrofluidicChip Mixing Rapid Mixing MicrofluidicChip->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta Potential) Dialysis->Characterization Encapsulation Encapsulation Efficiency Assay Dialysis->Encapsulation

Protocol 2: In Vitro Transfection and Gene Expression Analysis

This protocol outlines the steps for transfecting cells in culture with cationic lipid-based nanoparticles and assessing the level of gene expression.

  • Cell Seeding:

    • Seed the target cells (e.g., HeLa, HepG2) in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • Dilute the LNP-nucleic acid formulation in serum-free cell culture medium.

  • Transfection:

    • Remove the growth medium from the cells and add the diluted transfection complexes.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Gene Expression Analysis:

    • Incubate the cells for an additional 24-72 hours to allow for gene expression.

    • If a reporter gene such as luciferase or green fluorescent protein (GFP) was used, measure the expression level using a luminometer or fluorescence microscope, respectively.

    • For endogenous gene knockdown with siRNA, perform quantitative real-time PCR (qRT-PCR) to measure the target mRNA levels.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of cationic lipid formulations.

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat them with varying concentrations of the LNP formulation for 24-48 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Perspectives

Cationic lipids have become indispensable tools in the field of gene therapy, offering a safer and more versatile alternative to viral vectors. The continuous evolution of cationic lipid design, with a focus on ionizable lipids and biodegradable linkers, has led to significant improvements in transfection efficiency and reductions in toxicity. The development of robust and scalable formulation techniques, such as microfluidic mixing, has further propelled their clinical translation.

Future research will likely focus on the development of targeted LNP systems that can deliver their genetic cargo to specific cell or tissue types, further enhancing their therapeutic efficacy and minimizing off-target effects. Additionally, a deeper understanding of the interactions between LNPs and the immune system will be crucial for the development of next-generation gene delivery vehicles with improved safety profiles. The ongoing innovation in this field promises to unlock the full therapeutic potential of gene-based medicines.

References

Core Principles of Cationic Lipid-Cholesterol Mediated DNA Condensation and Protection

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals that "DMPAC-Chol" is not a standard or widely recognized acronym for a specific cholesterol-based cationic lipid used in DNA condensation and protection. This suggests that the term may be a proprietary name, a less common abbreviation, or a potential typographical error.

However, the components of the name suggest a likely composition. "DMPA" could plausibly stand for Dimyristoyl phosphatidic acid or a related dimyristoyl derivative, which are known lipids. "C" likely refers to a cationic headgroup, and "Chol" clearly indicates cholesterol, a common helper lipid in liposomal formulations for gene delivery. Cationic lipids are frequently combined with cholesterol to form liposomes that can complex with negatively charged DNA, condense it into nanoparticles, and facilitate its entry into cells while protecting it from degradation by nucleases.

Given the absence of specific data for a compound explicitly named "this compound," this guide will proceed by outlining the general principles, experimental methodologies, and key data parameters relevant to cationic lipid-cholesterol systems for DNA condensation and protection. This will serve as a foundational framework for researchers and drug development professionals working with similar systems.

Cationic lipid-cholesterol complexes, often formulated as liposomes, are a cornerstone of non-viral gene delivery. The mechanism involves the electrostatic interaction between the positively charged cationic lipid headgroups and the negatively charged phosphate backbone of DNA. This interaction neutralizes the DNA's charge and leads to its condensation into compact, nanometer-sized particles.

Cholesterol plays a crucial role as a "helper lipid" in these formulations. It modulates the fluidity and stability of the lipid bilayer, which can enhance the efficiency of DNA encapsulation and subsequent release within the target cell. Furthermore, the lipid bilayer provides a protective barrier, shielding the condensed DNA from degradation by nucleases present in the extracellular environment and within the cell.

Experimental Protocols

Preparation of Cationic Lipid-Cholesterol/DNA Complexes (Lipoplexes)

This protocol describes a general method for preparing lipoplexes. The specific ratios and concentrations would need to be optimized for any given cationic lipid.

Materials:

  • Cationic lipid (e.g., a DMPA derivative)

  • Cholesterol

  • Chloroform or another suitable organic solvent

  • Nuclease-free water or buffer (e.g., HEPES, PBS)

  • Plasmid DNA or other nucleic acid

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Liposome Formulation: The cationic lipid and cholesterol are dissolved in an organic solvent (e.g., chloroform) at a desired molar ratio (e.g., 1:1).

  • Film Formation: The organic solvent is evaporated under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the wall of a glass vial.

  • Hydration: The lipid film is hydrated with nuclease-free water or buffer to form multilamellar vesicles (MLVs). The solution is typically vortexed or sonicated to facilitate hydration.

  • Extrusion: To create unilamellar vesicles of a defined size, the MLV suspension is extruded multiple times through a polycarbonate membrane of a specific pore size (e.g., 100 nm).

  • Lipoplex Formation: The DNA solution is added to the liposome suspension at various charge ratios (N/P ratio, the ratio of moles of the amine groups in the cationic lipid to the moles of phosphate groups in the DNA). The mixture is gently mixed and incubated at room temperature for a set period (e.g., 30 minutes) to allow for complex formation.

Characterization of Lipoplexes

a) Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) of the lipoplexes. Laser Doppler Velocimetry (LDV) is employed to measure the zeta potential, which indicates the surface charge of the particles.

  • Instrumentation: A Zetasizer Nano ZS (Malvern Instruments) or similar instrument is commonly used.

  • Procedure: Lipoplex samples are diluted in an appropriate buffer and measured according to the instrument's instructions.

b) DNA Condensation Assay (Gel Retardation Assay):

  • Principle: This assay determines the ability of the cationic lipid-cholesterol formulation to condense DNA. When DNA is fully condensed, it cannot migrate through an agarose gel during electrophoresis.

  • Methodology:

    • Prepare lipoplexes at various N/P ratios.

    • Load the samples onto an agarose gel (e.g., 1% w/v) containing a fluorescent dye that intercalates with DNA (e.g., ethidium bromide or SYBR Safe).

    • Run the gel electrophoresis under standard conditions.

    • Visualize the DNA bands under UV light. The absence of a DNA band indicates complete condensation and retention of the DNA within the lipoplex in the well.

c) DNA Protection Assay (Nuclease Digestion Assay):

  • Principle: This assay assesses the ability of the lipid formulation to protect the condensed DNA from degradation by nucleases.

  • Methodology:

    • Prepare lipoplexes at an N/P ratio that ensures complete DNA condensation.

    • Treat the lipoplexes with a nuclease, such as DNase I, for a specific time (e.g., 30 minutes at 37°C).

    • Stop the enzymatic reaction (e.g., by adding EDTA).

    • Release the DNA from the lipoplexes by adding a surfactant (e.g., sodium dodecyl sulfate - SDS).

    • Analyze the integrity of the released DNA by agarose gel electrophoresis. A protected DNA will appear as an intact band, while unprotected DNA will be degraded and appear as a smear or be absent.

Quantitative Data Summary

The following table presents typical quantitative data that would be generated when characterizing a novel cationic lipid-cholesterol system for DNA delivery. The values are illustrative and would vary depending on the specific lipids and protocols used.

ParameterN/P RatioTypical Value RangeSignificance
Particle Size (nm) 1300 - 500Influences cellular uptake mechanism and biodistribution. Smaller sizes are often preferred.
5150 - 250Higher N/P ratios often lead to more compact particles.
10100 - 200
Polydispersity Index All< 0.3Indicates the homogeneity of the particle size distribution. A lower value signifies a monodisperse system.
Zeta Potential (mV) 1-5 to +5Indicates surface charge. Near-neutral charge at low N/P ratios.
5+20 to +40A positive charge is necessary for interaction with the negatively charged cell membrane.
10+30 to +50
DNA Condensation ≥ 2-4Complete RetardationThe N/P ratio at which DNA is fully condensed and retained in the gel well.
DNA Protection ≥ 2-4Intact BandIndicates the formulation's ability to protect DNA from nuclease degradation.

Visualizations

experimental_workflow lipid_prep 1. Lipid Film Preparation (Cationic Lipid + Cholesterol) hydration 2. Hydration (Formation of MLVs) lipid_prep->hydration extrusion 3. Extrusion (Formation of LUVs) hydration->extrusion complexation 4. Complexation with DNA (Formation of Lipoplexes) extrusion->complexation characterization 5. Characterization complexation->characterization dls Particle Size (DLS) characterization->dls zeta Zeta Potential (LDV) characterization->zeta gel_retard DNA Condensation (Gel Retardation) characterization->gel_retard nuclease DNA Protection (Nuclease Assay) characterization->nuclease

Caption: Workflow for the preparation and characterization of cationic lipid-cholesterol/DNA lipoplexes.

dna_protection_logic start DNA + Cationic Liposome condensation DNA Condensation (Lipoplex Formation) start->condensation nuclease_exposure Exposure to Nucleases condensation->nuclease_exposure protected DNA Protected inside Lipoplex nuclease_exposure->protected With Liposome degraded Naked DNA Degraded nuclease_exposure->degraded Without Liposome (Control) release DNA Release (e.g., SDS) protected->release analysis Agarose Gel Electrophoresis degraded->analysis release->analysis intact_band Result: Intact DNA Band analysis->intact_band no_band Result: No/Smeared Band analysis->no_band

Caption: Logical flow of a DNA protection assay to evaluate lipoplex efficacy.

The Role of Cholesterol Derivatives in Enhancing Transfection Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of nucleic acids into cells, a process known as transfection, is a cornerstone of modern molecular biology and a critical component in the development of gene therapies and other nucleic acid-based therapeutics. While viral vectors have historically been efficient, concerns regarding their immunogenicity and safety have spurred the development of non-viral alternatives. Among these, cationic liposomes incorporating cholesterol and its derivatives have emerged as a promising platform, offering advantages such as ease of synthesis, low immune response, and enhanced stability in serum. This technical guide delves into the core applications of cholesterol derivatives in transfection, providing a comprehensive overview of their mechanism, experimental protocols, and performance data.

The Advantage of Cholesterol in Liposomal Formulations

Cholesterol is an essential component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, stability, and organization. When incorporated into cationic liposome formulations for gene delivery, cholesterol and its derivatives impart several beneficial properties that enhance transfection efficiency and biocompatibility.

The primary role of cholesterol in lipoplexes—complexes of cationic lipids and nucleic acids—is to improve their stability, particularly in the presence of serum. Serum proteins can bind to and destabilize lipoplexes, leading to their aggregation and reduced transfection efficiency. Cholesterol, with its rigid sterol structure, intercalates into the lipid bilayer, increasing its packing density and reducing the binding of serum proteins. This "serum resistance" is a critical factor for in vivo applications where the delivery vehicle must traverse the bloodstream to reach target cells.[1][2]

Furthermore, the inclusion of cholesterol in liposome formulations has been shown to enhance transfection both in vitro and in vivo.[1][3] This is attributed to several factors, including improved endosomal escape. Cholesterol-containing lipoplexes are thought to facilitate fusion with the endosomal membrane, allowing the release of the nucleic acid cargo into the cytoplasm before it is degraded by lysosomal enzymes.[3] The structural modifications of cholesterol to create cationic derivatives further enhance the electrostatic interaction with negatively charged nucleic acids, facilitating the formation of stable lipoplexes.

Quantitative Analysis of Transfection Efficiency and Cytotoxicity

The performance of cholesterol-based transfection reagents is typically evaluated based on two key parameters: transfection efficiency and cytotoxicity. High transfection efficiency indicates the successful delivery and expression of the genetic material, while low cytotoxicity ensures that the delivery process does not harm the target cells. The following tables summarize quantitative data from various studies, comparing the performance of different cholesterol derivatives and formulations.

Table 1: Transfection Efficiency of Cholesterol-Based Cationic Lipids

Cationic Lipid/FormulationCell LineTransfection Efficiency (% of cells)Reporter Gene/MethodComparisonReference
M1/DOPE293TSuperior to DC-CholpEGFP-N1DC-Chol, Lipofectamine 2000
M6/DOPE293TParallel to Lipofectamine 2000pEGFP-N1DC-Chol, Lipofectamine 2000
Lipid 1a/DOPE293T~30% (MFI of 190)pEGFP-N1 / Flow CytometryDC-Chol
Lipid 1b/DOPE293T~25% (MFI of ~80)pEGFP-N1 / Flow CytometryDC-Chol
DOTAP/DOPE/Chol/Chol-PEGHEK2931.3 times > Lipofectamine 2000LuciferaseLipofectamine 2000
DC-Chol-DOPE + 40 mol% CholCHO~10-fold improvementNot specifiedDC-Chol-DOPE
CEL/siRNAHela-Luc74-98% (serum-free)Luciferase siRNALipofectamine 2000
CEL/siRNAH1299-Luc80-87% (low-serum)Luciferase siRNALipofectamine 2000

MFI: Mean Fluorescence Intensity

Table 2: Cytotoxicity of Cholesterol-Based Transfection Reagents

Cationic Lipid/FormulationCell LineCell Viability (%)AssayComparisonReference
Liposomes A-DAGSNot significantly different from DC-CholMTTDC-Chol
M1 and M6293TLow cytotoxicityNot specifiedDC-Chol, Lipofectamine 2000
Lipid 1a293TLower than DC-CholMTTDC-Chol
DOTAP/DOPE/Chol/Chol-PEGNot specifiedNo cytotoxicity effectNot specifiedNot specified
COPA-LHepa1-6, A549, Hela>80%Not specifiedNot specified
Attractene™AGS74.5-95.5%MTTX-tremeGENE HP™
X-tremeGENE HP™AGS68-75%MTTAttractene™

Experimental Protocols

This section provides detailed methodologies for key experiments involving cholesterol-based transfection reagents.

Synthesis of a Representative Cholesterol-Based Cationic Lipid (e.g., Cholesteryl-spermine)

The synthesis of cationic cholesterol derivatives often involves linking a polyamine headgroup to the cholesterol backbone. The following is a representative protocol for synthesizing a cholesteryl-spermine conjugate.

  • Activation of Cholesterol: Cholesterol is first activated at its 3-β-hydroxyl group. A common method is to react cholesterol with p-toluenesulfonyl chloride in the presence of pyridine to form cholest-5-en-3β-tosylate.

  • Linker Attachment (Optional): A linker molecule, such as 1,6-hexanediol, can be introduced by reacting it with the tosylated cholesterol to form an ether linkage. The other end of the linker is then activated, for example, by tosylation.

  • Conjugation with Polyamine: The activated cholesterol (or cholesterol-linker) is then reacted with a polyamine, such as spermine, in an appropriate solvent like anhydrous dioxane. The reaction mixture is typically refluxed for several hours.

  • Purification: The final product is purified using column chromatography to remove unreacted starting materials and byproducts. The structure and purity of the synthesized lipid are confirmed by techniques such as 1H NMR and mass spectrometry.

Preparation of Cationic Liposomes
  • Lipid Film Hydration: The synthesized cationic cholesterol derivative and a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication. This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Cell Culture and Transfection Procedure
  • Cell Seeding: Adherent cells are seeded in multi-well plates to achieve a confluence of 70-90% at the time of transfection.

  • Lipoplex Formation:

    • Dilute the nucleic acid (plasmid DNA or siRNA) in a serum-free medium.

    • In a separate tube, dilute the cationic liposome suspension in a serum-free medium.

    • Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of the positive charges on the cationic lipid to the negative charges on the nucleic acid (N/P ratio) is a critical parameter that needs to be optimized for each cell type and lipid formulation.

  • Transfection: The lipoplex solution is added to the cells. The volume of the lipoplex solution and the final concentration of nucleic acid per well should be optimized.

  • Incubation: The cells are incubated with the lipoplexes for a period of 4-6 hours at 37°C in a CO2 incubator. After the incubation period, the medium containing the lipoplexes can be replaced with fresh, complete growth medium.

  • Assay for Gene Expression/Silencing: The efficiency of transfection is assessed at an appropriate time point post-transfection (e.g., 24-72 hours).

Assays for Transfection Efficiency and Cytotoxicity
  • Transfection Efficiency:

    • Reporter Genes: For plasmid DNA transfection, reporter genes such as Green Fluorescent Protein (GFP) or luciferase are commonly used. GFP expression can be visualized by fluorescence microscopy and quantified by flow cytometry. Luciferase activity is measured using a luminometer after adding the appropriate substrate.

    • Gene Silencing: For siRNA delivery, the knockdown of the target gene is quantified at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.

    • LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane integrity.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in cholesterol-derivative-mediated transfection, the following diagrams illustrate a proposed signaling pathway and a typical experimental workflow.

G cluster_0 Lipoplex Formation cluster_1 Cellular Uptake cluster_2 Endosomal Escape & Cargo Release cluster_3 Gene Expression / Silencing Cationic Cholesterol Derivative Cationic Cholesterol Derivative Lipoplex Lipoplex Cationic Cholesterol Derivative->Lipoplex Electrostatic Interaction Nucleic Acid (DNA/siRNA) Nucleic Acid (DNA/siRNA) Nucleic Acid (DNA/siRNA)->Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Endocytosis Endosome Endosome Cell Membrane->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Membrane Fusion/ Destabilization Nucleus Nucleus Cytoplasm->Nucleus DNA Translocation RISC RISC Cytoplasm->RISC siRNA loading mRNA mRNA Nucleus->mRNA Transcription Protein Protein mRNA->Protein Translation Target mRNA Degradation Target mRNA Degradation RISC->Target mRNA Degradation mRNA Cleavage

Caption: Proposed mechanism of cholesterol-derivative-mediated transfection.

G start Start: Synthesize/Obtain Cholesterol Derivative formulate Formulate Liposomes with Helper Lipid (e.g., DOPE) start->formulate optimize_lipid_ratio Vary Cationic Lipid: Helper Lipid Ratio formulate->optimize_lipid_ratio prepare_lipoplexes Prepare Lipoplexes at Various N/P Ratios optimize_lipid_ratio->prepare_lipoplexes For each ratio transfect Transfect Target Cells prepare_lipoplexes->transfect analyze Analyze Transfection Efficiency and Cytotoxicity transfect->analyze analyze->optimize_lipid_ratio Iterate to Optimize optimal_conditions Identify Optimal Formulation and N/P Ratio analyze->optimal_conditions Finalize

Caption: Workflow for optimizing transfection with cholesterol derivatives.

Conclusion

Cholesterol derivatives represent a versatile and effective class of molecules for non-viral gene delivery. Their ability to enhance serum stability, facilitate endosomal escape, and maintain low cytotoxicity makes them highly attractive for a wide range of transfection applications, from basic research to the development of advanced therapeutics. The rational design of novel cholesterol-based cationic lipids, coupled with the systematic optimization of formulation parameters, continues to push the boundaries of transfection efficiency and safety. As our understanding of the intricate interactions between these delivery systems and cellular machinery deepens, we can expect to see even more sophisticated and targeted applications of cholesterol derivatives in the future of medicine.

References

An In-depth Technical Guide to the Interaction of DMPAC-Chol with Plasmid DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the interaction between the cationic cholesterol derivative DMPAC-Chol and plasmid DNA (pDNA), a critical process in non-viral gene delivery. The document details the formation and characterization of this compound/pDNA lipoplexes, their interaction with cells, and the experimental protocols required for their study.

Introduction to this compound-Mediated Gene Delivery

This compound, also known as Chol-T, is a cationic cholesterol derivative utilized in the formation of liposomes for gene transfection.[1] Its structure comprises a hydrophobic cholesterol anchor and a positively charged dimethylaminopropane headgroup, enabling it to electrostatically interact with negatively charged plasmid DNA. This interaction leads to the spontaneous self-assembly of lipid-DNA complexes, or "lipoplexes."

These lipoplexes serve to protect the pDNA from degradation by nucleases and facilitate its entry into target cells. The overall process, from lipoplex formation to gene expression, involves several key stages: complexation of pDNA with this compound liposomes, cellular uptake via endocytosis, escape from the endosomal pathway, and subsequent transcription of the pDNA in the nucleus. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included in the formulation to enhance transfection efficiency by promoting endosomal escape.

Quantitative Data on this compound/pDNA Interactions

The following tables summarize the available quantitative data for this compound/pDNA lipoplexes. It is important to note that detailed physicochemical characterization for this compound is limited in the public domain. Therefore, data for the structurally similar and widely studied cationic cholesterol, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), is provided for comparative purposes.

Table 1: Transfection Efficiency of this compound (Chol-T) Lipoplexes

Cell LineOptimal Liposome:DNA Ratio (w/w)Reference
HepG210:1
HeLa2.5:1

Table 2: Cytotoxicity of this compound (Chol-T) Liposomes

Cell LineConcentration (µg/mL)Cell Viability (% of control)Reference
HepG237.537%
HeLa3015%

Table 3: Physicochemical Properties of DC-Chol/DOPE Liposomes and Lipoplexes (Analogous System)

FormulationMean Particle Size (nm)Zeta Potential (mV)Reference
DC-Chol/DOPE Liposomes160 ± 1+58.4 ± 1.3
DC-Chol/DOPE/pDNA Lipoplexes380 ± 2+44.2 ± 1.2

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and characterization of this compound/pDNA lipoplexes and the assessment of their transfection efficiency and cytotoxicity.

Preparation of this compound/DOPE Liposomes

This protocol is based on the thin-film hydration method followed by sonication, a common technique for producing small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • DOPE

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., 20 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Bath sonicator

  • Nitrogen or Argon gas

Procedure:

  • Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask. An equimolar ratio is often used.

  • Film Formation: Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure complete removal of the organic solvent, place the flask on a high-vacuum pump for at least one hour.

  • Hydration: Add the desired volume of sterile, nuclease-free water or buffer to the dried lipid film. The final lipid concentration can be adjusted as needed.

  • Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Sizing by Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 5-10 minutes, or until the suspension becomes clear, indicating the formation of SUVs.

Formation of this compound/pDNA Lipoplexes

Materials:

  • This compound/DOPE liposome suspension

  • Plasmid DNA stock solution

  • Serum-free cell culture medium or buffer (e.g., HEPES-buffered saline)

Procedure:

  • Dilution: In separate sterile tubes, dilute the required amounts of this compound/DOPE liposomes and plasmid DNA in serum-free medium or buffer.

  • Complexation: Add the diluted plasmid DNA to the diluted liposome suspension. Gently mix by pipetting.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

Characterization of Lipoplexes

This assay confirms the binding of the cationic liposomes to the negatively charged pDNA. When bound to the liposomes, the pDNA's migration through an agarose gel is retarded.

Materials:

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • This compound/pDNA lipoplexes at various weight ratios

  • Naked pDNA (control)

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Gel Preparation: Prepare a 1% (w/v) agarose gel in TAE or TBE buffer containing a DNA stain.

  • Sample Preparation: Prepare this compound/pDNA lipoplexes at a range of weight ratios (e.g., 2.5:1, 5:1, 10:1).

  • Loading: Add DNA loading dye to the lipoplex samples and the naked pDNA control. Load the samples into the wells of the agarose gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV illumination. Complete retardation of the pDNA band, with all the DNA remaining in the well, indicates stable complex formation.

These parameters are crucial for predicting the stability and cellular uptake of the lipoplexes. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Materials:

  • DLS and ELS instrument (e.g., Malvern Zetasizer)

  • Cuvettes for size and zeta potential measurements

  • This compound/pDNA lipoplex suspension

Procedure:

  • Sample Preparation: Dilute the lipoplex suspension in an appropriate buffer (e.g., 10 mM HEPES) to a suitable concentration for measurement.

  • Size Measurement (DLS): Place the diluted sample in a DLS cuvette and measure the hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential Measurement (ELS): Place the diluted sample in a zeta potential cuvette and measure the surface charge of the lipoplexes.

In Vitro Transfection

Materials:

  • Target cells (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • Serum-free medium

  • This compound/pDNA lipoplexes

  • Reporter plasmid (e.g., encoding GFP or luciferase)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in multi-well plates to be 70-90% confluent at the time of transfection.

  • Lipoplex Preparation: Prepare the this compound/pDNA lipoplexes as described in section 3.2.

  • Transfection:

    • Wash the cells with serum-free medium.

    • Add the lipoplex suspension to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Post-transfection:

    • Remove the lipoplex-containing medium and replace it with fresh, complete (serum-containing) medium.

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Analysis: Analyze the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay).

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound liposomes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of this compound liposomes for a specified period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Interaction Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and biological pathways involved in this compound mediated gene delivery.

G cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation lipids This compound + DOPE in Chloroform film Thin Lipid Film lipids->film Rotary Evaporation hydrated Hydrated MLVs film->hydrated Hydration with Buffer sonicated Sonicated SUVs hydrated->sonicated Bath Sonication lipoplex This compound/pDNA Lipoplex sonicated->lipoplex pdna Plasmid DNA pdna->lipoplex Incubation

Caption: Experimental workflow for the preparation of this compound/pDNA lipoplexes.

G cluster_cellular_events Cellular Uptake and Trafficking lipoplex This compound/pDNA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endosome Early Endosome cell_membrane->endosome Endocytosis late_endosome Late Endosome/ Lysosome endosome->late_endosome Maturation & Degradation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import protein Protein Expression nucleus->protein Transcription & Translation

Caption: Cellular pathways of this compound/pDNA lipoplex-mediated gene delivery.

References

An In-depth Technical Guide to DMPAC-Chol for siRNA and miRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs) holds immense therapeutic potential, yet their clinical translation is often hampered by challenges in safe and effective delivery to target cells. Cationic lipids, particularly cholesterol-based derivatives, have emerged as promising non-viral vectors due to their biocompatibility and ability to form stable complexes with nucleic acids. This technical guide provides a comprehensive overview of 3β-[N-(N',N'-dimethylamino-propyl)-carbamoyl]cholesterol (DMPAC-Chol), a cationic cholesterol derivative, for the delivery of siRNA and miRNA. While direct experimental data for this compound in siRNA and miRNA delivery is limited, this guide draws upon foundational studies of this compound in plasmid DNA delivery and analogous research on similar cationic cholesterol derivatives to provide a detailed resource for researchers. This document covers the synthesis of this compound, formulation of lipid-based nanoparticles, potential experimental protocols, and the underlying mechanisms of delivery. All quantitative data from related studies are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to this compound

This compound is a cationic derivative of cholesterol designed for nucleic acid delivery.[1] Its structure consists of a hydrophobic cholesterol anchor and a cationic headgroup containing a tertiary amine. This amphiphilic nature allows it to self-assemble into liposomes and form complexes, known as lipoplexes, with negatively charged nucleic acids like siRNA and miRNA. The cholesterol moiety contributes to the stability of the lipid bilayer and can facilitate interaction with cell membranes. The cationic headgroup is crucial for electrostatic interactions with the phosphate backbone of siRNA/miRNA, enabling their encapsulation and protection from nuclease degradation.

Initial studies on this compound focused on its application for the delivery of plasmid DNA.[1] Liposomes containing this compound were shown to effectively bind to DNA, protect it from serum nuclease degradation, and mediate gene transfection in cell lines such as HepG2 and HeLa.[2] While these studies did not specifically investigate siRNA or miRNA, the fundamental principles of lipoplex formation and cellular uptake are applicable to these smaller RNA molecules.

Synthesis of this compound

The synthesis of this compound can be adapted from methods used for similar carbamate-linked cationic lipids. A common approach involves the reaction of cholesteryl chloroformate with N,N-dimethyl-1,3-diaminopropane.

DMPAC_Chol_Synthesis Cholesterol Cholesterol CholesterylChloroformate Cholesteryl Chloroformate Cholesterol->CholesterylChloroformate Reaction with Phosgene Phosgene (or Triphosgene) Phosgene->CholesterylChloroformate DMPAC_Chol This compound CholesterylChloroformate->DMPAC_Chol Reaction with DMAPA N,N-dimethyl- 1,3-diaminopropane DMAPA->DMPAC_Chol

Caption: Workflow for this compound/siRNA lipoplex formulation.

Characterization of Lipoplexes
  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized by transmission electron microscopy (TEM).

  • siRNA/miRNA Encapsulation Efficiency: Quantified using a nucleic acid-binding fluorescent dye (e.g., RiboGreen) assay. The fluorescence of the dye is quenched upon binding to the encapsulated RNA. The encapsulation efficiency is calculated by comparing the fluorescence before and after lysing the lipoplexes with a detergent (e.g., Triton X-100).

In Vitro Gene Silencing Studies
  • Cell Culture: Plate the target cells in a 24-well or 96-well plate and grow to 60-80% confluency.

  • Transfection: Replace the cell culture medium with a fresh medium (with or without serum, as optimized). Add the this compound/siRNA lipoplexes to the cells at various siRNA concentrations.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis of Gene Silencing:

    • mRNA Level: Quantify the target mRNA level using quantitative real-time PCR (qRT-PCR).

    • Protein Level: Measure the target protein level by Western blotting or ELISA.

Cytotoxicity Assay
  • Plate cells as for the gene silencing study.

  • Treat the cells with this compound/siRNA lipoplexes at the same concentrations used for transfection.

  • After 24-48 hours of incubation, assess cell viability using a standard method such as the MTT or MTS assay.

Mechanism of Delivery and Signaling Pathways

The delivery of siRNA/miRNA via cationic liposomes like those formulated with this compound generally follows the endocytic pathway.

DOT Script for Cellular Uptake and Endosomal Escape:

Cellular_Uptake Lipoplex This compound/siRNA Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA Release RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage RISC->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Mechanism of this compound mediated siRNA delivery.

The cationic lipoplexes bind to the negatively charged cell surface and are internalized, primarily through endocytosis. Inside the endosome, the "proton sponge" effect of the tertiary amine in this compound can lead to proton influx, chloride ion accumulation, and osmotic swelling, eventually rupturing the endosomal membrane. The presence of the fusogenic lipid DOPE further aids in the destabilization of the endosomal membrane, facilitating the release of the siRNA/miRNA into the cytoplasm. Once in the cytoplasm, the siRNA or miRNA is loaded into the RNA-induced silencing complex (RISC), which then mediates the cleavage of the target mRNA, leading to gene silencing.

Conclusion

This compound is a promising cationic cholesterol derivative for the development of non-viral delivery systems for siRNA and miRNA. While direct experimental data for its use with small RNAs is not yet widely available, its successful application in plasmid DNA delivery and the extensive research on analogous cationic cholesterol lipids provide a strong foundation for its investigation in RNAi therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers venturing into this area. Future studies should focus on the systematic optimization of this compound-based formulations for siRNA and miRNA delivery, their in vivo efficacy, and their safety profile to fully realize their therapeutic potential.

References

An In-depth Technical Guide on the Cytotoxicity of DMPAC-Chol in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DMPAC-Chol

This compound, also known as Chol-T, is a cationic cholesterol derivative formally named (3β)-cholest-5-en-3-ol 3-[[3-(dimethylamino)propyl]carbamate]. Its chemical structure incorporates a positively charged dimethylaminopropyl carbamate group attached to the cholesterol backbone. This cationic nature makes this compound a useful component in the formation of liposomes for gene transfection, as the positive charge facilitates interaction with negatively charged nucleic acids and cell membranes.

While advantageous for transfection, the cationic charge is also a primary determinant of the compound's cytotoxicity. Understanding the cytotoxic profile of this compound in primary cells is crucial for its potential therapeutic applications, as primary cells are often more sensitive to cytotoxic agents than immortalized cancer cell lines.

Known Cytotoxicity of this compound

The most specific quantitative data available for the cytotoxicity of this compound comes from a study on a human liver cancer cell line.

Cell LineCompound FormulationConcentrationEffect on Cell Viability
HepG2 (human hepatoma)This compound-containing liposomes37.5 µg/ml63% reduction

This finding highlights the potential for this compound to induce cell death. However, it is important to note that cancer cell lines can exhibit different sensitivities to cytotoxic agents compared to primary cells.

General Cytotoxicity of Cationic Cholesterol Derivatives in Primary Cells

While specific data for this compound in primary cells is lacking, studies on other cationic lipids and cholesterol derivatives provide insights into the expected cytotoxic mechanisms and effects.

Mechanisms of Cytotoxicity

The cytotoxicity of cationic lipids is generally attributed to their interaction with the negatively charged cell membrane. This can trigger a cascade of events leading to cell death.

Table 2: Potential Mechanisms of Cationic Lipid-Induced Cytotoxicity

MechanismDescription
Plasma Membrane Destabilization The positively charged headgroup of the cationic lipid interacts with the anionic components of the cell membrane, leading to altered membrane fluidity, pore formation, and loss of membrane integrity.
Induction of Oxidative Stress Cationic lipids can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA.
Mitochondrial Dysfunction Disruption of the mitochondrial membrane potential and function can lead to the release of pro-apoptotic factors and a decrease in ATP production.
Apoptosis Induction Activation of caspase cascades (e.g., caspase-3 and caspase-9) can be triggered, leading to programmed cell death.
Inhibition of Key Enzymes Some cationic cholesterol derivatives have been shown to inhibit enzymes like Protein Kinase C (PKC), which is involved in various cellular signaling pathways.
Factors Influencing Cytotoxicity

The extent of cytotoxicity induced by cationic cholesterol derivatives can be influenced by several factors.

Table 3: Factors Modulating the Cytotoxicity of Cationic Cholesterol Derivatives

FactorInfluence on Cytotoxicity
Headgroup Structure The nature of the cationic headgroup (e.g., quaternary ammonium vs. tertiary amine) can significantly affect the degree of cytotoxicity.
Hydrophobic Domain The structure of the lipid anchor (in this case, cholesterol) influences how the molecule incorporates into the cell membrane.
Linker Bond The bond connecting the headgroup and the hydrophobic domain can affect the stability and degradation of the molecule.
Liposomal Formulation The presence of helper lipids (e.g., DOPE, DOPC) and the overall lipid composition of the liposome can modulate the cytotoxic effect.
Cell Type Primary cells from different tissues and species can exhibit varying sensitivities to the same cationic lipid.

Experimental Protocols for Assessing Cytotoxicity

To evaluate the cytotoxicity of this compound in primary cells, a multi-assay approach is recommended to elucidate the mechanism of cell death.

Cell Viability and Cytotoxicity Assays
  • MTT/XTT Assay: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of membrane integrity loss.

  • Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable cells with intact membranes.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Oxidative Stress Assays
  • ROS Detection: Utilizes fluorescent probes like DCFDA to measure the intracellular levels of reactive oxygen species.

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Primary_Cells Isolate and Culture Primary Cells Incubation Incubate Cells with This compound Primary_Cells->Incubation DMPAC_Chol_Prep Prepare this compound Formulations DMPAC_Chol_Prep->Incubation Viability_Assays Cell Viability Assays (MTT, LDH) Incubation->Viability_Assays Apoptosis_Assays Apoptosis Assays (Annexin V, Caspase) Incubation->Apoptosis_Assays ROS_Assay ROS Assay Incubation->ROS_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis ROS_Assay->Data_Analysis

Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.
Signaling Pathway of Cationic Lipid-Induced Apoptosis

apoptosis_pathway DMPAC_Chol This compound Cell_Membrane Cell Membrane Interaction DMPAC_Chol->Cell_Membrane Membrane_Destabilization Membrane Destabilization Cell_Membrane->Membrane_Destabilization ROS_Production ROS Production Cell_Membrane->ROS_Production Apoptosis Apoptosis Membrane_Destabilization->Apoptosis Mitochondria Mitochondrial Dysfunction ROS_Production->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: A putative signaling pathway for apoptosis induced by cationic lipids like this compound.

Conclusion and Future Directions

This compound demonstrates cytotoxic potential, as evidenced by its effect on the HepG2 cell line. While direct data on primary cells is currently unavailable, the established mechanisms of cytotoxicity for cationic lipids and cholesterol derivatives suggest that this compound is likely to induce dose-dependent toxicity in primary cells through membrane disruption, oxidative stress, and apoptosis.

Future research should focus on:

  • Systematic evaluation of this compound cytotoxicity across a panel of primary cells from different tissues (e.g., hepatocytes, endothelial cells, fibroblasts) to determine cell-type specific responses.

  • Elucidation of the precise molecular pathways activated by this compound in primary cells leading to cell death.

  • Comparative studies with other cationic lipids to benchmark the safety profile of this compound.

Such studies are imperative for the rational design of this compound-based formulations for therapeutic applications and for establishing safe dosage regimens. This technical guide provides a foundational framework for researchers to embark on these critical investigations.

An In-depth Technical Guide to DMPAC-Chol: In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3β-[N-(N',N'-dimethylaminopropyl)carbamoyl]cholesterol (DMPAC-Chol), a cationic cholesterol derivative utilized in liposome-based gene delivery systems. This document details its applications in both laboratory (in vitro) and living organism (in vivo) settings, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Core Concepts of this compound in Gene Delivery

This compound is a cationic lipid that plays a crucial role in the formulation of liposomes for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells.[1][2] Its positively charged headgroup facilitates the electrostatic interaction with negatively charged nucleic acids, leading to the formation of stable lipoplexes. These complexes protect the genetic cargo from degradation by serum nucleases and facilitate its entry into target cells.[3] The cholesterol backbone of this compound contributes to the stability of the liposomal membrane.[4][5]

In Vitro Applications

This compound based liposomes have been demonstrated to be effective gene delivery vehicles in various cell lines, most notably in human hepatocellular carcinoma (HepG2) and human cervical cancer (HeLa) cells.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from in vitro studies involving this compound and related cationic liposomes.

Table 1: Transfection Efficiency of this compound Liposomes

Cell LineOptimal Liposome:DNA Ratio (w/w)
HepG210:1
HeLa2.5:1

Table 2: Cytotoxicity of this compound Liposomes

Cell LineConcentration (µg/mL)Reduction in Cell Viability
HepG237.563%
Experimental Protocols

This protocol describes a common method for preparing cationic liposomes containing this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Methanol

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve this compound and DOPE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of this compound to DOPE can be varied, with a 1:1 ratio being a common starting point.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set at a temperature above the lipid transition temperature (typically 37-40°C) to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add sterile, nuclease-free water or buffer to the flask. Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

This protocol outlines a general procedure for transfecting HepG2 cells with this compound lipoplexes.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM®)

  • This compound/DOPE liposome suspension (from Protocol 1)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, dilute the desired amount of pDNA in serum-free medium.

    • In a separate tube, dilute the this compound/DOPE liposome suspension in serum-free medium. The optimal liposome to DNA ratio should be determined empirically, starting with the recommended 10:1 (w/w) ratio for HepG2 cells.

    • Add the diluted DNA solution to the diluted liposome suspension and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the growth medium from the HepG2 cells.

    • Wash the cells once with serum-free medium.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for transgene expression.

This protocol describes the Sulforhodamine B (SRB) assay to assess the cytotoxicity of this compound liposomes on HepG2 cells.

Materials:

  • HepG2 cells

  • This compound/DOPE liposomes at various concentrations

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of this compound/DOPE liposomes for a defined period (e.g., 24 or 48 hours). Include untreated cells as a control.

  • Cell Fixation: After the treatment period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add Tris-base solution to each well to solubilize the bound dye. Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Applications

Specific in vivo data for this compound is limited in the currently available literature. Therefore, this section will draw upon data from the closely related cationic cholesterol derivative, DC-Chol, and general principles of cationic liposome behavior in vivo to provide a prospective guide. It is crucial to note that these are extrapolated applications and would require empirical validation for this compound.

Potential In Vivo Applications
  • Gene Therapy for Cancer: Direct intratumoral injection of this compound lipoplexes carrying therapeutic genes (e.g., encoding cytokines like IL-2 or tumor suppressor genes) could be explored to induce an anti-tumor immune response or inhibit tumor growth.

  • Systemic Gene Delivery: While challenging due to potential interactions with serum components and uptake by the reticuloendothelial system, this compound liposomes could be modified (e.g., with polyethylene glycol - PEGylation) to enhance circulation time for systemic gene delivery to target tissues.

Quantitative Data Summary (Based on DC-Chol and other Cationic Liposomes)

Table 3: In Vivo Transfection Efficiency (Illustrative)

Animal ModelTumor TypeDelivery RouteReporter GeneTransfection Efficiency
SCID MiceHuman MelanomaIntratumoraleGFP~1.74%

Table 4: In Vivo Toxicity Profile (Illustrative)

Cationic Lipid FormulationAnimal ModelObservation
DMRIE/DOPESCID MiceNo reported systemic toxicities with intratumoral injection.
Experimental Protocols

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound lipoplexes in a murine tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., HepG2)

  • This compound/pDNA lipoplexes carrying a therapeutic gene

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.

  • Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Treatment Group: Administer the this compound/pDNA lipoplexes via intratumoral injection at specified intervals.

    • Control Groups: May include untreated mice, mice receiving empty liposomes, or mice receiving a control plasmid.

  • Efficacy Assessment: Continue to monitor tumor growth in all groups throughout the study.

  • Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histological examination, gene expression analysis).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in this compound mediated gene delivery.

G cluster_0 Lipoplex Formation cluster_1 Cellular Uptake and Trafficking cluster_2 Gene Expression This compound/DOPE Liposomes This compound/DOPE Liposomes This compound Lipoplex This compound Lipoplex This compound/DOPE Liposomes->this compound Lipoplex Electrostatic Interaction Plasmid DNA Plasmid DNA Plasmid DNA->this compound Lipoplex Cell Membrane Cell Membrane This compound Lipoplex->Cell Membrane Adsorption Endosome Endosome Cell Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Plasmid DNA Translation Translation Transcription->Translation mRNA Therapeutic Protein Therapeutic Protein Translation->Therapeutic Protein

Caption: Cellular pathway of this compound mediated gene delivery.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell Seeding Cell Seeding Lipoplex Preparation Lipoplex Preparation Cell Seeding->Lipoplex Preparation Transfection Transfection Lipoplex Preparation->Transfection Gene Expression Assay Gene Expression Assay Transfection->Gene Expression Assay Cytotoxicity Assay Cytotoxicity Assay Transfection->Cytotoxicity Assay Tumor Implantation Tumor Implantation Lipoplex Administration Lipoplex Administration Tumor Implantation->Lipoplex Administration Tumor Growth Monitoring Tumor Growth Monitoring Lipoplex Administration->Tumor Growth Monitoring Efficacy & Toxicity Analysis Efficacy & Toxicity Analysis Tumor Growth Monitoring->Efficacy & Toxicity Analysis

Caption: Experimental workflows for this compound applications.

Conclusion

This compound is a valuable tool for in vitro gene delivery, demonstrating notable transfection efficiencies in commonly used cancer cell lines. While specific in vivo data remains to be extensively published, the characteristics of this cationic cholesterol derivative suggest its potential for in vivo therapeutic applications, warranting further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound-based liposomal systems for gene delivery. It is imperative to empirically optimize conditions for each specific cell type and in vivo model to achieve maximal efficacy and minimal toxicity.

References

Methodological & Application

Step-by-Step Guide to DMPAC-Chol Transfection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing DMPAC-Chol, a cationic cholesterol derivative, for the effective transfection of nucleic acids into mammalian cells. These application notes and protocols are designed to furnish researchers, scientists, and drug development professionals with detailed methodologies for liposome formulation, transfection procedures, and assays for evaluating transfection efficiency and cytotoxicity.

Introduction to this compound

This compound is a cationic lipid that has demonstrated high efficiency in gene delivery applications. Its cholesterol-based structure contributes to the stability of lipoplex formulations and can facilitate efficient endosomal escape, a critical step for successful transfection. When formulated into liposomes, often with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound can effectively condense and protect nucleic acids (like plasmid DNA and siRNA) and deliver them into a variety of cell types.

Data Presentation: Performance Metrics

Table 1: Physicochemical Properties of Cationic Liposome Formulations

Vector CompositionParticle Size (nm)Zeta Potential (mV)
DC-Chol/DOPE150 - 400+30 to +50
Lipofectamine® 2000200 - 500+40 to +60
FuGENE® HD80 - 150Not Applicable
Polyethylenimine (PEI)100 - 250+20 to +40

Table 2: In Vitro Performance Comparison of Non-Viral Gene Delivery Vectors

VectorCell LineTransfection EfficiencyCytotoxicity (Cell Viability %)
This compound/DOPE HepG2High (Optimal at 10:1 liposome:DNA w/w ratio)Data not available
HeLaHigh (Optimal at 2.5:1 liposome:DNA w/w ratio)Data not available
DC-Chol/DOPE 293THighModerate
C6 GliomaHighLow to Moderate
Lipofectamine® 2000 293TVery HighHigh
FuGENE® HD HEK293HighLow
Polyethylenimine (PEI) HEK293HighModerate to High

Note: Transfection efficiency and cytotoxicity are highly dependent on experimental conditions including cell type, nucleic acid size and concentration, and vector-to-nucleic acid ratio.

Experimental Protocols

I. Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of cationic liposomes composed of this compound and the helper lipid DOPE.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform. A common starting molar ratio is 1:1 to 1:2 (this compound:DOPE).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (typically 37-40°C).

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes.

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed (37-40°C) aqueous solution (sterile water or buffer) to the flask. The volume will determine the final lipid concentration.

    • Gently rotate the flask by hand to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator until the milky suspension becomes translucent.

    • Alternatively, for more defined sizing, extrude the MLV suspension multiple times (e.g., 11 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they should be stored under an inert gas (e.g., argon) to prevent lipid oxidation.

II. In Vitro Transfection Protocol

This protocol provides a general procedure for transfecting plasmid DNA into adherent mammalian cells using pre-formed this compound/DOPE liposomes.

Materials:

  • This compound/DOPE liposome suspension

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium (with serum)

  • Adherent cells plated in multi-well plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Plating:

    • The day before transfection, seed the cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Preparation of this compound/DNA Complexes (Lipoplexes):

    • For each well to be transfected, prepare two separate tubes.

    • Tube A: Dilute the required amount of plasmid DNA in serum-free medium.

    • Tube B: Dilute the required amount of this compound/DOPE liposome suspension in serum-free medium. The optimal liposome-to-DNA ratio needs to be determined empirically, but a starting point can be a charge ratio (+/-) of 2:1 to 6:1.

    • Combine the contents of Tube A and Tube B by gently pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently wash the cells with serum-free medium or PBS.

    • Remove the wash solution and add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Assess transgene expression by appropriate methods (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or Western blot).

III. Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of the this compound transfection reagent.

Materials:

  • Cells plated in a 96-well plate

  • This compound/DOPE liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Treatment:

    • Prepare serial dilutions of the this compound/DOPE liposomes in complete culture medium.

    • Add the different concentrations of liposomes to the cells in the 96-well plate. Include untreated control wells.

    • Incubate for the same duration as the transfection experiment (e.g., 4-6 hours), then replace with fresh medium and incubate for a further 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_transfection Transfection Protocol lipid_film 1. Lipid Film Formation (this compound + DOPE in Chloroform) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration sizing 3. Vesicle Sizing (Sonication/Extrusion) hydration->sizing lipid_dilution 2b. Dilute Liposomes (Serum-free medium) sizing->lipid_dilution cell_plating 1. Plate Cells dna_dilution 2a. Dilute DNA (Serum-free medium) complexation 3. Form Lipoplexes (Incubate 15-30 min) dna_dilution->complexation lipid_dilution->complexation transfect 4. Transfect Cells (Incubate 4-6h) complexation->transfect medium_change 5. Change Medium (Complete medium) transfect->medium_change analysis 6. Analyze Gene Expression (24-72h post-transfection) medium_change->analysis

Caption: Experimental workflow for this compound transfection.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Intracellular Fate cluster_signaling Potential Signaling Interactions lipoplex This compound Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane endocytosis Endocytosis (Macropinocytosis) cell_membrane->endocytosis cholesterol_metabolism Cholesterol Metabolism cell_membrane->cholesterol_metabolism endosome Early Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape dna_release Nucleic Acid Release endosomal_escape->dna_release nucleus Nucleus dna_release->nucleus transcription Transcription nucleus->transcription tgf_beta TGF-β Pathway cholesterol_metabolism->tgf_beta hippo Hippo Pathway cholesterol_metabolism->hippo

Caption: Cellular uptake and potential signaling pathways.

Potential Effects on Cellular Signaling Pathways

The introduction of exogenous lipids and nucleic acids can potentially influence cellular signaling. While direct studies on this compound's specific effects on signaling are limited, the cholesterol component and the general process of cationic lipid-mediated transfection may have implications for certain pathways:

  • Cellular Uptake and Endosomal Escape: The primary mechanism of entry for lipoplexes like those formed with this compound is through endocytosis, particularly macropinocytosis. The cationic nature of the lipoplex facilitates interaction with the negatively charged cell membrane. The inclusion of cholesterol and fusogenic lipids like DOPE is thought to promote the destabilization of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm. This escape from the endo-lysosomal pathway is crucial to avoid degradation of the nucleic acid.

  • Cholesterol Homeostasis and Related Signaling: The delivery of a cholesterol derivative to the cell could potentially influence pathways related to cholesterol metabolism and signaling. For instance, alterations in cellular cholesterol levels have been shown to impact:

    • TGF-β Signaling: Inhibition of the cholesterol biosynthesis pathway has been linked to the induction of TGF-β signaling.

    • Hippo Signaling: The mevalonate pathway, which is central to cholesterol biosynthesis, provides isoprenoids that are necessary for the activation of the Hippo signaling pathway.

It is important for researchers to be aware of these potential off-target effects and to include appropriate controls in their experiments to account for any non-specific cellular responses induced by the transfection reagent itself.

Application Notes and Protocols for Preparing DMPAC-Chol/DOPE Liposomes for Plasmid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are a prominent non-viral vector for gene delivery, offering a safer alternative to viral methods. This document provides detailed protocols and application notes for the preparation and use of liposomes composed of the cationic lipid 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (DMPAC-Chol) and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) for plasmid DNA (pDNA) delivery. The combination of this compound, which facilitates electrostatic interaction with the negatively charged pDNA, and the fusogenic lipid DOPE, which aids in the crucial step of endosomal escape, results in an effective transfection reagent.[1][2] These application notes provide a comprehensive guide to the preparation, characterization, and application of this compound/DOPE liposomes for efficient gene delivery in various research settings.

1. Physicochemical Characterization and Formulation Optimization

The efficacy of this compound/DOPE liposomes in plasmid delivery is critically dependent on their physicochemical properties. Key parameters such as particle size, polydispersity index (PDI), and zeta potential, along with the molar ratio of this compound to DOPE and the weight ratio of liposome to plasmid DNA, must be optimized to achieve maximal transfection efficiency and minimal cytotoxicity.

Table 1: Physicochemical Properties of Cationic Liposomes and their Complexes (Lipoplexes)

Formulation (Cationic Lipid:Helper Lipid)Molar RatioMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DC-Chol:DOPE1:1~99 ± 10< 0.2+55[3][4]
DC-Chol:DOPE/DNA Lipoplex1:1150 - 400Variable+30 to +50[5]

Note: Data for the structurally similar cationic lipid DC-Chol is provided as a reference for expected values.

Table 2: Influence of Formulation Ratios on Transfection Efficiency

Cationic LipidHelper LipidMolar Ratio (Cationic:Helper)Liposome:DNA Weight RatioCell LineTransfection EfficiencyReference
DC-CholDOPE1:23:1VariesOptimal for pDNA
DC-CholDOPE1:1VariesVariesEffective for siRNA
This compound--10:1HepG2Maximum Efficiency
This compound--2.5:1HeLaMaximum Efficiency

2. Experimental Protocols

2.1. Preparation of this compound/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar this compound/DOPE liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • DOPE

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free hydration buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Lipid extruder

  • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and DOPE in the desired molar ratio (e.g., 1:1 or 1:2) in chloroform or a chloroform/methanol mixture in a round-bottom flask. Ensure the lipids are fully dissolved to form a clear solution. b. Remove the organic solvent using a rotary evaporator. The water bath temperature should be set to be above the phase transition temperature of the lipids (for DOPE, this is -16°C, so room temperature is adequate). c. A thin, uniform lipid film will form on the inner surface of the flask. d. Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a pre-warmed aqueous buffer. The volume of the buffer will determine the final lipid concentration (typically 1-10 mg/mL). b. Gently rotate the flask to facilitate the hydration process. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Sizing by Extrusion: a. To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion. b. Pass the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This will result in a translucent solution of small unilamellar vesicles (SUVs).

  • Storage: a. Store the prepared liposomes at 4°C. They are generally stable for several weeks.

2.2. Characterization of Liposomes

  • Particle Size and Polydispersity Index (PDI): Determine the mean hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the liposomes using Laser Doppler Velocimetry. A positive zeta potential is crucial for interaction with negatively charged DNA.

2.3. Preparation of this compound/DOPE-pDNA Lipoplexes

Materials:

  • Prepared this compound/DOPE liposomes

  • Plasmid DNA (pDNA) of known concentration

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • In separate sterile tubes, dilute the pDNA and the liposome suspension in a serum-free medium.

  • Gently add the diluted pDNA to the diluted liposome suspension while vortexing or pipetting gently to mix. Do not vortex vigorously.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal liposome:pDNA weight ratio should be determined empirically for each cell type and plasmid.

2.4. In Vitro Transfection

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Transfection: a. Aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the prepared lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, add complete medium (containing serum) to the cells or replace the transfection medium with fresh complete medium. b. Culture the cells for the desired period (e.g., 24-72 hours) before assaying for transgene expression.

2.5. Cytotoxicity Assay (MTT Assay)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and transfect as described above. Include untransfected cells as a control for 100% viability.

  • MTT Addition: At the desired time point post-transfection (e.g., 24 or 48 hours), add MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the untransfected control.

3. Mechanism of Action and Visualization

3.1. Experimental Workflow

The preparation of this compound/DOPE liposomes and their subsequent use for in vitro transfection follows a systematic workflow.

G cluster_prep Liposome Preparation cluster_complex Lipoplex Formation cluster_transfection In Vitro Transfection & Analysis A Dissolve this compound & DOPE in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer (Forms MLVs) B->C D Extrusion through Polycarbonate Membrane (Forms SUVs) C->D E Dilute Liposomes in Serum-Free Medium D->E G Mix Diluted Components E->G F Dilute Plasmid DNA in Serum-Free Medium F->G H Incubate for 15-30 min G->H I Add Lipoplexes to Cells H->I J Incubate for 4-6 hours I->J K Replace with Complete Medium J->K L Assay for Gene Expression (24-72 hours) K->L M Assess Cytotoxicity (e.g., MTT Assay) K->M

Caption: Experimental workflow for preparing and evaluating this compound/DOPE liposomes.

3.2. Cellular Uptake and Plasmid Delivery Pathway

The delivery of plasmid DNA into the cell nucleus by this compound/DOPE lipoplexes is a multi-step process initiated by endocytosis. The fusogenic properties of DOPE are crucial for the subsequent escape of the plasmid from the endosome.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex This compound/DOPE Lipoplex (+) endosome Early Endosome lipoplex->endosome 1. Endocytosis cell_membrane Cell Membrane (-) late_endosome Late Endosome (Acidic pH) endosome->late_endosome 2. Maturation plasmid_cyto Plasmid DNA late_endosome->plasmid_cyto 3. Endosomal Escape (DOPE-mediated membrane fusion) nucleus Nucleus plasmid_cyto->nucleus 4. Nuclear Import mrna mRNA nucleus->mrna 5. Transcription protein Protein mrna->protein 6. Translation

Caption: Proposed mechanism of this compound/DOPE lipoplex-mediated plasmid delivery.

This compound/DOPE liposomes represent a versatile and efficient platform for plasmid DNA delivery. By carefully optimizing the formulation parameters, particularly the molar ratio of this compound to DOPE and the liposome to DNA weight ratio, researchers can achieve high transfection efficiencies with acceptable cytotoxicity. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this non-viral gene delivery system in a variety of research and drug development applications.

References

Application Notes and Protocols for Optimal Transfection Efficiency using DMPAC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-[N-(N',N'-dimethylaminopropane)-carbamoyl]cholesterol (DMPAC-Chol), also known as Chol-T, is a cationic cholesterol derivative utilized in the formation of liposomes for gene transfection.[1][2] Cationic liposomes are effective non-viral vectors for delivering nucleic acids, such as plasmid DNA, into eukaryotic cells. The positively charged headgroup of this compound interacts with the negatively charged phosphate backbone of nucleic acids, forming liposome-DNA complexes (lipoplexes) that can fuse with the cell membrane to deliver their cargo. The efficiency of this process is highly dependent on the formulation of the liposomes and the transfection conditions. This document provides detailed application notes and protocols for optimizing transfection efficiency using this compound.

Quantitative Data for Transfection Optimization

The optimal concentration of this compound for transfection is a function of its formulation within a liposome, typically with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and the ratio of the liposome to the nucleic acid being delivered.

This compound (Chol-T) Transfection Parameters
ParameterCell LineOptimal Ratio/ConcentrationCytotoxicityReference
Liposome:DNA Ratio (w/w)HepG210:163% reduction in cell viability at 37.5 µg/mL[1][2]
Liposome:DNA Ratio (w/w)HeLa2.5:185% reduction in cell viability at 30 µg/mL[1]

Note: The liposomes in the cited study were formulated with equimolar amounts of this compound (Chol-T) and DOPE.

Comparative Data for Other Cationic Cholesterol Derivatives

Optimizing the molar ratio of the cationic lipid to a helper lipid and the charge ratio of the liposome to DNA (N/P ratio) are critical for high transfection efficiency. Data from other cholesterol-based cationic lipids can provide valuable insights for optimizing this compound formulations.

Cationic LipidHelper LipidOptimal Molar Ratio (Cationic:Helper)Optimal N/P RatioCell LineReference
DC-CholDOPE1:2-Not specified
DC-CholDOPE1:1 (for siRNA), 1:2 (for pDNA)>3:1 (for pDNA)Not specified
Novel Cholesterol Derivative (M6)DOPE1:0.53:1293T
Novel Cholesterol Derivative (1a)DOPE1:13:1293T
DOTAPCholesterol1:362.5 µM lipid to 1 µg mRNASK-OV-3

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol is based on the formulation described by Kisoon, N., et al. (2002) and general liposome preparation techniques.

Materials:

  • This compound (Chol-T)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Argon or nitrogen gas

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and DOPE in chloroform at a 1:1 molar ratio.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37°C).

    • A thin, uniform lipid film will form on the inner surface of the flask.

    • Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous buffer (e.g., PBS) to the flask. The volume of the buffer will determine the final lipid concentration.

    • Gently rotate the flask to facilitate the formation of multilamellar vesicles (MLVs). The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a lipid extruder.

  • Storage:

    • Store the prepared liposomes at 4°C under an inert gas like argon or nitrogen to prevent lipid oxidation.

Protocol 2: Cell Transfection using this compound/DOPE Liposomes

This protocol provides a general guideline for transfecting adherent cells. Optimization is recommended for specific cell types and plasmid DNA.

Materials:

  • Prepared this compound/DOPE liposomes

  • Plasmid DNA

  • Adherent cells in culture

  • Serum-free culture medium (e.g., Opti-MEM)

  • Complete culture medium (with serum)

  • Multi-well plates (e.g., 24-well plate)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • In separate sterile microcentrifuge tubes, dilute the plasmid DNA and the this compound/DOPE liposome suspension in a serum-free medium.

    • Combine the diluted DNA and liposome solutions and mix gently. The optimal liposome to DNA ratio should be determined empirically for each cell type, starting with the ratios provided in the data table (e.g., 2.5:1 to 10:1 w/w).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

  • Gene Expression Analysis:

    • Assay for transgene expression 24-72 hours post-transfection. The specific time point will depend on the reporter gene and the cell type.

Visualizations

Transfection_Workflow cluster_prep Liposome Preparation cluster_transfection Transfection Protocol lipid_film 1. Lipid Film Formation (this compound + DOPE) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration sizing 3. Sizing (Extrusion) hydration->sizing lipoplex 5. Lipoplex Formation (Liposomes + DNA) sizing->lipoplex cell_seeding 4. Cell Seeding transfect 6. Transfection lipoplex->transfect expression 7. Gene Expression Analysis transfect->expression

Caption: General workflow for this compound liposome preparation and cell transfection.

Optimization_Logic cluster_params Key Optimization Parameters TE Optimal Transfection Efficiency LR Liposome:DNA Ratio (e.g., 2.5:1 to 10:1 w/w) LR->TE MR Molar Ratio (this compound:DOPE) MR->TE CT Cell Type CT->TE CC Cell Confluency CC->TE IT Incubation Time IT->TE LC Lipoplex Concentration LC->TE

Caption: Key parameters to optimize for maximal transfection efficiency.

Signaling Pathways

The specific signaling pathways involved in this compound mediated transfection are not extensively documented in the current literature. The primary mechanism of uptake for cationic lipoplexes is generally considered to be endocytosis.

Conclusion

Optimizing transfection efficiency with this compound requires careful consideration of the liposome formulation and transfection conditions. The provided protocols and data serve as a starting point for developing a robust and efficient gene delivery system. It is crucial to empirically determine the optimal parameters for each specific cell line and nucleic acid to be delivered. The comparative data from other cationic cholesterol derivatives further underscore the importance of systematically optimizing the molar ratios of lipid components and the overall charge ratio of the lipoplex.

References

Application Notes and Protocols for DMPAC-Chol in CRISPR-Cas9 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a foundational protocol for utilizing DMPAC-Chol, a cationic cholesterol derivative, in the formulation of lipid nanoparticles (LNPs) for the delivery of CRISPR-Cas9 gene-editing components. While this compound has been historically used for plasmid DNA transfection, its application for CRISPR-Cas9 systems is an emerging area of research.[1][2] The following protocols are based on established principles of LNP formulation and provide a robust starting point for optimization in specific research applications.

Introduction to this compound

This compound is a cationic derivative of cholesterol that has demonstrated efficacy in forming liposomes for gene transfection.[1][2] Its cationic nature facilitates the encapsulation of negatively charged nucleic acids, such as plasmid DNA, mRNA, and single-guide RNA (sgRNA), through electrostatic interactions.[3] Furthermore, liposomes containing this compound have been shown to bind to DNA and offer protection against degradation by serum nucleases, a critical feature for in vivo applications.

The structure of this compound, incorporating a cholesterol backbone, is intended to enhance particle stability and promote membrane fusion, which can aid in the endosomal escape of the CRISPR-Cas9 cargo into the cytoplasm.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound based on its use in plasmid DNA transfection in HepG2 and HeLa cell lines. These data provide a baseline for understanding the potential efficacy of this compound in nucleic acid delivery.

Cell LineOptimal Liposome:DNA Ratio (w/w)Transfection EfficiencyReference
HepG210:1Maximum efficiency observed at this ratio
HeLa2.5:1Best performance at this ratio

Note: Transfection efficiency in the original study was reported qualitatively based on CAT expression assays. Further quantitative analysis (e.g., via flow cytometry with a fluorescent reporter) is recommended.

Experimental Protocols

This section outlines detailed protocols for the formulation of this compound-based LNPs for CRISPR-Cas9 delivery and subsequent in vitro validation.

Protocol 1: Formulation of this compound LNPs for CRISPR-Cas9 RNP Delivery

This protocol describes the preparation of LNPs encapsulating Cas9 ribonucleoprotein (RNP) complexes. This method is often preferred due to the transient nature of the Cas9 protein, which can reduce off-target effects.

Materials:

  • This compound (Cayman Chemical, CAS 184582-91-0 or equivalent)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Ethanol, 200 proof, molecular biology grade

  • Nuclease-free water

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4, nuclease-free

  • Cas9 nuclease

  • Synthetic single-guide RNA (sgRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®) or manual mixing setup

Procedure:

  • Lipid Stock Preparation:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions (e.g., 10 mg/mL).

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000). This is a common starting ratio for LNPs and should be optimized.

  • RNP Complex Formation:

    • Dilute Cas9 nuclease and sgRNA in a suitable buffer (e.g., PBS).

    • Mix Cas9 and sgRNA at a 1:1.2 molar ratio.

    • Incubate at room temperature for 15-30 minutes to allow for RNP complex formation.

  • LNP Formulation (Microfluidic Method):

    • Dilute the lipid mixture in ethanol (organic phase).

    • Dilute the pre-formed RNP complexes in citrate buffer (aqueous phase).

    • Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:organic).

    • Inject the two phases into the microfluidic mixer to facilitate rapid, self-assembly of the LNPs.

  • Dialysis and Sterilization:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the RNP complex using a suitable assay (e.g., Quant-iT™ RiboGreen™ assay).

Protocol 2: In Vitro Transfection and Gene Editing Analysis

This protocol details the steps for treating cells with the formulated this compound LNPs and assessing the gene-editing efficiency.

Materials:

  • Target cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound LNPs encapsulating CRISPR-Cas9 RNP

  • Genomic DNA extraction kit

  • PCR primers flanking the target genomic locus

  • T7 Endonuclease I (T7E1) assay kit or next-generation sequencing (NGS) service

Procedure:

  • Cell Seeding:

    • Seed target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Cell Transfection:

    • On the day of transfection, replace the cell culture medium with fresh, pre-warmed medium.

    • Add the this compound LNP-RNP formulation to the cells at various concentrations to determine the optimal dose.

    • Incubate the cells for 48-72 hours.

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Assessment of Gene Editing Efficiency:

    • T7E1 Assay:

      • Amplify the target genomic region by PCR using the extracted gDNA as a template.

      • Denature and re-anneal the PCR products to form heteroduplexes.

      • Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.

      • Analyze the cleavage products by gel electrophoresis and quantify the indel frequency.

    • Next-Generation Sequencing (NGS):

      • For more precise quantification of editing outcomes, amplify the target locus and submit the amplicons for deep sequencing. Analyze the sequencing data to identify and quantify the frequency of different indels.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound CRISPR-Cas9 Delivery cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_invitro In Vitro Validation Lipid_Preparation Lipid Stock Preparation (this compound, DOPE, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Preparation->Microfluidic_Mixing RNP_Formation CRISPR RNP Formation (Cas9 + sgRNA) RNP_Formation->Microfluidic_Mixing Dialysis_Sterilization Dialysis & Sterilization Microfluidic_Mixing->Dialysis_Sterilization DLS Size & Zeta Potential (DLS) Dialysis_Sterilization->DLS Encapsulation_Efficiency Encapsulation Efficiency Dialysis_Sterilization->Encapsulation_Efficiency Cell_Transfection Cell Transfection Dialysis_Sterilization->Cell_Transfection gDNA_Extraction Genomic DNA Extraction Cell_Transfection->gDNA_Extraction Editing_Analysis Gene Editing Analysis (T7E1 or NGS) gDNA_Extraction->Editing_Analysis

Caption: Workflow for this compound LNP formulation and validation.

Cellular Uptake and Endosomal Escape Pathway

signaling_pathway Mechanism of LNP-Mediated CRISPR-Cas9 Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP This compound LNP (with CRISPR-Cas9 RNP) Endosome Endosome LNP->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape RNP_Release CRISPR-Cas9 RNP Released Endosomal_Escape->RNP_Release Cytoplasm Cytoplasm Nucleus Nucleus RNP_Release->Nucleus Nuclear Import Gene_Editing Target Gene Editing Nucleus->Gene_Editing

Caption: LNP uptake and release of CRISPR-Cas9 for gene editing.

References

Application Notes and Protocols for DMPAC-Chol Formulation for In Vitro mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) into cells is a cornerstone of modern molecular biology and therapeutic development, with applications ranging from vaccine development to gene editing. Cationic lipids are effective non-viral vectors for nucleic acid delivery due to their ability to form complexes with negatively charged mRNA, facilitate cellular uptake, and promote endosomal escape. DMPAC-Chol, a cationic derivative of cholesterol, has been utilized in liposome formulations for gene transfection.[1][2] These application notes provide a comprehensive guide to the formulation of this compound-based lipid nanoparticles (LNPs) for the in vitro delivery of mRNA, including detailed protocols, data presentation, and visualizations of the experimental workflow and underlying biological mechanisms.

Disclaimer: The following protocols are suggested methodologies based on existing literature for this compound with DNA and general principles of cationic lipid-based mRNA delivery.[2] Optimization for specific mRNA molecules and cell types is highly recommended.

Data Presentation

The following tables summarize key quantitative data for the characterization and in vitro performance of cationic lipid formulations. Data for this compound with DNA is presented as a reference, alongside typical data for other cationic lipid-mRNA formulations to provide a comparative context.

Table 1: Physicochemical Characterization of Cationic Lipid Nanoparticles

Formulation ComponentHelper LipidMolar Ratio (Cationic Lipid:Helper)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)Reference
This compound (with DNA)DOPENot Specified~150 - 250ModeratePositiveNot Reported for mRNA[3]
DC-CholDOPE3:2~115 - 230Low to ModeratePositive~62%[3]
DOTAP/Chol-1:1~120< 0.2+22.1Not Reported

Table 2: In Vitro Transfection Efficiency of Cationic Lipid Formulations

Cationic LipidNucleic AcidCell LineOptimal Lipid:Nucleic Acid Ratio (w/w)Transfection EfficiencyReference
This compoundpSV2CAT/pRSVCAT DNAHepG210:1Maximum efficiency observed at this ratio
This compoundpSV2CAT/pRSVCAT DNAHeLa2.5:1Maximum efficiency observed at this ratio
DC-CholLuciferase mRNAOvarian Cancer CellsNot Specified9.4 times baseline luminescence

Table 3: Cytotoxicity of Cationic Lipid Formulations

Cationic Lipid FormulationConcentrationCell LineCell Viability (%)Reference
This compound Liposomes37.5 µg/mlHepG2~37% (Reduced viability by 63%)
Cationic Liposomes (general)120 µg/ml (IC50)HepG250%
DC-Chol/DOPE LiposomesNot SpecifiedOvarian Cancer Cells>75%

Experimental Protocols

Preparation of this compound/Helper Lipid Stock Solution

This protocol describes the preparation of a lipid stock solution for the formulation of cationic liposomes. A helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included to enhance transfection efficiency.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Ethanol (anhydrous, molecular biology grade)

  • Chloroform (optional, for initial dissolution)

  • Sterile, RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (bath or probe)

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of this compound and DOPE. A common starting molar ratio is 1:1, but this should be optimized. Dissolve the lipids in ethanol to a final total lipid concentration of 1-10 mg/mL. If solubility is an issue, initial dissolution in chloroform followed by evaporation and resuspension in ethanol can be performed.

  • Mixing: Vortex the lipid solution vigorously for 1-2 minutes to ensure complete mixing.

  • Sonication (Optional): To ensure a homogenous solution, sonicate the lipid mixture in a bath sonicator for 5-10 minutes.

  • Storage: Store the lipid stock solution at -20°C in tightly sealed vials. The solution is typically stable for up to one month. Before use, allow the solution to equilibrate to room temperature for at least one hour.

Formulation of this compound:mRNA Nanoparticles (Lipoplexes)

This protocol details the formation of this compound:mRNA complexes using a simple mixing method.

Materials:

  • This compound/DOPE lipid stock solution

  • In vitro transcribed mRNA (e.g., encoding a reporter protein like eGFP or Luciferase)

  • RNase-free citrate buffer (10 mM, pH 4.0)

  • RNase-free phosphate-buffered saline (PBS, pH 7.4)

  • Sterile, RNase-free microcentrifuge tubes

  • Micropipettes with RNase-free tips

Procedure:

  • mRNA Dilution: Dilute the mRNA stock to the desired concentration in 10 mM citrate buffer (pH 4.0). The acidic pH helps in the complexation with the cationic lipid.

  • Lipid Dilution: In a separate tube, dilute the this compound/DOPE lipid stock solution in ethanol.

  • Complexation: To form the lipoplexes, rapidly add the diluted lipid solution to the diluted mRNA solution while gently vortexing. A common starting volume ratio is 1:3 (organic:aqueous). The final ethanol concentration should be kept low (e.g., <10%) to minimize cytotoxicity.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the stable formation of lipoplexes.

  • Buffer Exchange (Optional but Recommended): To remove ethanol and uncomplexed components, the lipoplex solution can be dialyzed against PBS (pH 7.4) or purified using tangential flow filtration.

  • Characterization: Characterize the formulated nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The mRNA encapsulation efficiency should also be determined.

Determination of mRNA Encapsulation Efficiency

This protocol describes a common method using a fluorescent dye (e.g., RiboGreen) to quantify the amount of encapsulated mRNA.

Materials:

  • This compound:mRNA nanoparticles

  • RiboGreen reagent (or similar RNA-quantifying dye)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (1% v/v in TE buffer)

  • RNase-free microplate (black, 96-well)

  • Fluorometric microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve of the free mRNA in TE buffer.

  • Sample Preparation:

    • Total mRNA: In one well, mix an aliquot of the this compound:mRNA nanoparticle suspension with the 1% Triton X-100 solution. The detergent will lyse the liposomes, releasing the encapsulated mRNA.

    • Free mRNA: In another well, mix an aliquot of the nanoparticle suspension with TE buffer only.

  • Dye Addition: Add the RiboGreen reagent to all standard and sample wells according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark for 5 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Determine the concentration of total and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent cell lines with this compound:mRNA nanoparticles.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • This compound:mRNA nanoparticles

  • 96-well or 24-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes: Dilute the this compound:mRNA nanoparticles to the desired final concentration in serum-free medium. The optimal mRNA concentration needs to be determined empirically but can range from 100 ng to 1 µg per well for a 24-well plate.

  • Transfection:

    • Remove the complete medium from the cells and wash once with PBS.

    • Add the transfection complex solution to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours in a CO₂ incubator.

  • Post-Transfection: After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

  • Analysis of Gene Expression: Analyze the expression of the delivered mRNA 24-48 hours post-transfection. For reporter genes like eGFP, this can be done using fluorescence microscopy or flow cytometry. For secreted proteins, the supernatant can be analyzed by ELISA. For intracellular enzymes like luciferase, a cell lysate-based activity assay can be performed.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the this compound:mRNA nanoparticles.

Materials:

  • Cells seeded in a 96-well plate

  • This compound:mRNA nanoparticles at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Treatment: Treat the cells with a serial dilution of the this compound:mRNA nanoparticles for the same duration as the transfection experiment (e.g., 24-48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate the experimental workflow and proposed cellular mechanisms involved in this compound mediated mRNA delivery.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies mRNA mRNA in Citrate Buffer Mixing Rapid Mixing mRNA->Mixing Lipids This compound/DOPE in Ethanol Lipids->Mixing Incubation Incubation (20-30 min) Mixing->Incubation Lipoplexes This compound:mRNA Nanoparticles Incubation->Lipoplexes DLS Size (DLS) Lipoplexes->DLS Zeta Zeta Potential Lipoplexes->Zeta EE Encapsulation Efficiency Lipoplexes->EE Transfection Cell Transfection Lipoplexes->Transfection Cytotoxicity Cytotoxicity Assay Lipoplexes->Cytotoxicity Analysis Analysis of Protein Expression Transfection->Analysis

Caption: Experimental workflow for this compound:mRNA nanoparticle formulation and in vitro testing.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound:mRNA Nanoparticle (+) CellMembrane Cell Membrane (-) LNP->CellMembrane Electrostatic Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA mRNA Escape->mRNA Cytoplasm Cytoplasm Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Proposed mechanism of cellular uptake and mRNA delivery by this compound nanoparticles.

References

Characterization of DMPAC-Chol Lipoplexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPAC-Chol, or 3β-[N-(N',N'-dimethylaminopropane)-carbamoyl] cholesterol, is a cationic cholesterol derivative designed for the formulation of liposomes for gene delivery applications. These liposomes, when complexed with nucleic acids such as plasmid DNA, form lipoplexes that can efficiently transfect mammalian cells. This document provides a comprehensive overview of the characterization of this compound-based lipoplexes, including detailed protocols for their preparation and analysis.

Physicochemical Characterization

The physical properties of lipoplexes are critical determinants of their stability, cellular uptake, and transfection efficiency. Key parameters include particle size and surface charge (zeta potential).

Data Summary
ParameterValueCell LineLiposome:DNA Ratio (w/w)Reference
Transfection Efficiency MaximumHepG210:1[1]
MaximumHeLa2.5:1[1]
Cytotoxicity 37% cell viabilityHepG237.5 µg/mL[1]
15% cell viabilityHeLa30 µg/mL[1]
Serum Nuclease Protection Complete protection-2.5:1, 5:1, 10:1[1]

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes

This protocol describes the preparation of unilamellar liposomes composed of this compound and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) using the thin-film hydration method followed by sonication.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in a 1:1 molar ratio in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by adding the aqueous solution to the flask.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done at room temperature for 1-2 hours.

  • Sonication:

    • Submerge the bottom of the flask in a bath sonicator.

    • Sonicate the lipid suspension until the milky solution becomes translucent, indicating the formation of small unilamellar vesicles (SUVs). Sonication time will vary depending on the instrument and volume.

  • Sterilization:

    • Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

Protocol 2: Preparation of this compound Lipoplexes

This protocol details the formation of lipoplexes by complexing the prepared this compound/DOPE liposomes with plasmid DNA.

Materials:

  • This compound/DOPE liposome suspension

  • Plasmid DNA of interest in a suitable buffer (e.g., TE buffer)

  • Serum-free cell culture medium (e.g., Opti-MEM®)

Procedure:

  • Dilution:

    • In separate sterile tubes, dilute the required amount of this compound/DOPE liposomes and plasmid DNA in serum-free medium. The final volume for each should be equal.

  • Complexation:

    • Gently add the diluted DNA solution to the diluted liposome suspension while vortexing at a low speed.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

    • The lipoplexes are now ready for addition to cells.

Protocol 3: Characterization of Particle Size and Zeta Potential

This protocol outlines the measurement of the hydrodynamic diameter and surface charge of the prepared lipoplexes using Dynamic Light Scattering (DLS).

Materials:

  • This compound lipoplex suspension

  • Disposable cuvettes for DLS measurements

  • Zetasizer instrument

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the lipoplex suspension in sterile, nuclease-free water or a suitable buffer to the optimal concentration for the DLS instrument.

  • Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the Zetasizer instrument.

    • Perform the measurements for particle size (hydrodynamic diameter) and zeta potential according to the instrument's software instructions.

    • Record the Z-average diameter, polydispersity index (PDI), and the average zeta potential.

Protocol 4: In Vitro Transfection of HepG2 and HeLa Cells

This protocol describes the procedure for transfecting HepG2 and HeLa cells with this compound lipoplexes.

Materials:

  • HepG2 or HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound lipoplexes

  • 24-well tissue culture plates

  • Reporter gene plasmid (e.g., expressing GFP or luciferase)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HepG2 or HeLa cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, remove the growth medium from the cells and wash once with serum-free medium.

    • Add fresh serum-free medium to each well.

    • Add the prepared this compound lipoplex suspension dropwise to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

    • Incubate the cells for another 24-48 hours before assaying for reporter gene expression.

Protocol 5: Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound lipoplexes.

Materials:

  • Cells (e.g., HepG2, HeLa)

  • This compound lipoplexes at various concentrations

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Remove the growth medium and add fresh medium containing serial dilutions of the this compound lipoplexes. Include untreated cells as a control.

    • Incubate for the desired time period (e.g., 24 hours).

  • MTT Addition:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 6: Serum Stability Assay

This protocol describes a method to assess the stability of this compound lipoplexes in the presence of serum by monitoring the protection of plasmid DNA from nuclease degradation.

Materials:

  • This compound lipoplexes

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Procedure:

  • Incubation with Serum:

    • Incubate the this compound lipoplexes with 50% FBS at 37°C for various time points (e.g., 0, 1, 2, 4 hours). As a control, incubate naked DNA under the same conditions.

  • Nuclease Challenge:

    • After serum incubation, treat the samples with DNase I for 15 minutes at 37°C to degrade any released or unprotected DNA.

  • DNA Release:

    • Stop the DNase I reaction and add a detergent (e.g., SDS) to dissociate the lipoplexes and release the protected DNA.

  • Agarose Gel Electrophoresis:

    • Run the samples on a 1% agarose gel.

    • Stain the gel with an intercalating dye and visualize the DNA bands under UV illumination.

    • The presence of an intact DNA band indicates protection by the lipoplex in the presence of serum.

Visualizations

Lipoplex_Preparation_Workflow cluster_liposome Liposome Preparation cluster_lipoplex Lipoplex Formation Lipid_Dissolution 1. Dissolve this compound & DOPE in Chloroform Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Buffer Film_Formation->Hydration Sonication 4. Sonicate to Form Unilamellar Vesicles Hydration->Sonication Dilute_Liposomes 5. Dilute Liposomes in Serum-Free Medium Sonication->Dilute_Liposomes Complexation 7. Mix Diluted Components & Incubate Dilute_Liposomes->Complexation Dilute_DNA 6. Dilute Plasmid DNA in Serum-Free Medium Dilute_DNA->Complexation Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_invitro In Vitro Evaluation Lipoplexes This compound Lipoplexes DLS Particle Size & Zeta Potential (DLS) Lipoplexes->DLS Transfection Transfection Efficiency (HepG2 & HeLa) Lipoplexes->Transfection Cytotoxicity Cytotoxicity (MTT Assay) Lipoplexes->Cytotoxicity Serum_Stability Serum Stability (Nuclease Protection) Lipoplexes->Serum_Stability

References

Revolutionizing Gene Delivery: DMPAC-Chol Transfection in Hard-to-Transfect Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of nucleic acids into eukaryotic cells is a cornerstone of modern biological research and therapeutic development. While numerous transfection methods exist, many common cell lines used in preclinical studies, such as primary cells, stem cells, and suspension cells, are notoriously difficult to transfect using standard reagents. This resistance often stems from sensitive cell membranes, low proliferation rates, and robust innate immune responses. DMPAC-Chol, a cationic cholesterol derivative, emerges as a potent solution to this challenge. When formulated into liposomes, typically with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), this compound offers a highly efficient and biocompatible vehicle for gene delivery in these challenging cell models. Its cholesterol backbone is thought to contribute to serum stability and facilitate membrane fusion, enhancing transfection efficacy.[1][2][3] This document provides detailed protocols and application data for utilizing this compound in a variety of hard-to-transfect cell lines.

Principle of this compound Mediated Transfection

This compound is a cationic lipid, meaning it possesses a positively charged headgroup and a hydrophobic lipid tail.[4] This amphipathic nature allows it to self-assemble into liposomes in aqueous solutions. The positively charged surface of these liposomes electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (plasmid DNA, mRNA, siRNA), leading to the formation of stable lipid-nucleic acid complexes called lipoplexes.[5]

The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell surface, promoting cellular uptake. The primary mechanism of entry for cholesterol-based lipoplexes, such as those formed with this compound, is through cholesterol-dependent macropinocytosis. Once inside the cell, the lipoplexes are enclosed in endosomes. The helper lipid DOPE, often included in the formulation, plays a crucial role in promoting the destabilization of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm and, in the case of DNA, subsequently enter the nucleus to be expressed. The cholesterol component not only aids in cellular uptake but also confers resistance to serum components that can inhibit transfection.

Data Presentation: Transfection Efficiency and Cell Viability

The following tables summarize the performance of this compound (using its close structural analog DC-Chol as a proxy) in various hard-to-transfect cell lines compared to other commercially available transfection reagents.

Table 1: Transfection of Suspension Cell Lines

Cell LineTransfection ReagentTransfection Efficiency (%)Cell Viability (%)Reference
Jurkat METAFECTENE> 56%Not specified
Lipid F (liposome-based)~15%Not specified
THP-1 METAFECTENE> 16.59%Not specified
Lipid F (liposome-based)~3.38%Not specified
293T (Suspension) Novel Cationic Lipid 1a~30%> 80%
DC-Chol~20%~28% (at 100 µM)

Table 2: Transfection of Primary Cells

Cell LineTransfection ReagentTransfection Efficiency (%)Cell Viability (%)Reference
Primary Rat Neurons DC-Chol/DOPEHigher than DOTAP/DOPELess toxic than DOTAP/DOPE
Primary Human Dermal Fibroblasts 3-Aza-lipid XNot specifiedNot specified
Human Mesenchymal Stem Cells X-tremeGENE™ HPHighHigh[No specific % provided]
Mouse Embryonic Stem Cells X-tremeGENE™ 9HighHigh[No specific % provided]

Note: Direct quantitative comparisons are challenging due to variations in experimental conditions across different studies. The data presented should be considered as a guide to the relative performance of cholesterol-based cationic lipids.

Experimental Protocols

Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a controlled size, which is crucial for reproducible transfection experiments.

Materials:

  • This compound

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 or 1:2). A typical starting concentration is 10-20 mg/mL of total lipid.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the desired volume of sterile, nuclease-free water or buffer. The final lipid concentration is typically between 1-10 mg/mL. Vortex the flask to suspend the lipid film, which will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Place the MLV suspension in a water bath sonicator and sonicate until the suspension clarifies. This process can take 5-30 minutes. Use short bursts of sonication with cooling periods on ice to prevent lipid degradation.

    • Extrusion: For more uniform sizing, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Storage: Store the prepared liposomes at 4°C. They are typically stable for several weeks.

G cluster_prep Liposome Preparation Dissolve Lipids Dissolve Lipids Form Lipid Film Form Lipid Film Dissolve Lipids->Form Lipid Film in Chloroform Hydrate Film Hydrate Film Form Lipid Film->Hydrate Film Rotary Evaporation Size Reduction Size Reduction Hydrate Film->Size Reduction Aqueous Buffer Store Liposomes Store Liposomes Size Reduction->Store Liposomes Sonication/Extrusion

Workflow for this compound/DOPE Liposome Preparation.
General Protocol for Transfection of Adherent Hard-to-Transfect Cells

This protocol provides a starting point for optimizing transfection conditions for adherent primary or stem cells.

Materials:

  • Prepared this compound/DOPE liposomes

  • Plasmid DNA or other nucleic acid

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Cells plated in a multi-well plate

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate so that they reach 70-80% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each transfection, dilute the desired amount of nucleic acid (e.g., 1 µg of plasmid DNA for a 24-well plate) in 50 µL of serum-free medium in a sterile tube.

    • In a separate tube, dilute the this compound/DOPE liposomes in 50 µL of serum-free medium. The optimal lipid-to-nucleic acid ratio needs to be determined empirically, but a starting point is a 4:1 to 7:1 ratio (µL of lipid solution to µg of DNA).

    • Add the diluted nucleic acid to the diluted liposomes, mix gently, and incubate for 20-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection:

    • Gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete growth medium.

    • Add the 100 µL of lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. Analyze for transgene expression (e.g., via fluorescence microscopy for GFP or luciferase assay) and assess cell viability (e.g., using a Trypan Blue exclusion assay).

Protocol for Transfection of Suspension Cells (e.g., Jurkat, THP-1)

Transfection of suspension cells often benefits from a higher cell density and a slightly modified protocol.

Materials:

  • Same as for adherent cells.

  • Suspension cells in culture.

Procedure:

  • Cell Preparation: On the day of transfection, count the cells and pellet them by centrifugation (e.g., 100 x g for 5 minutes). Resuspend the cells in fresh, pre-warmed complete growth medium at a density of 1 x 10^6 cells/mL. Plate 0.5 mL of the cell suspension per well of a 24-well plate.

  • Lipoplex Formation:

    • Prepare the lipoplexes as described in the general protocol. For a 24-well format, a starting point of 1-2 µg of plasmid DNA is recommended. The optimal lipid-to-DNA ratio should be determined, with a range of 4:1 to 7:1 (µL:µg) being a good starting point.

    • Use 50 µL of serum-free medium for diluting both the DNA and the liposomes.

    • Incubate the mixture for 20 minutes at room temperature.

  • Transfection:

    • Add the 100 µL of lipoplex solution dropwise to the cell suspension in the well.

    • Gently swirl the plate to mix.

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Analyze for gene expression and viability 24-48 hours post-transfection.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of this compound mediated transfection.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway lipoplex This compound/Nucleic Acid Lipoplex (+) cell_membrane Cell Membrane (-) lipoplex->cell_membrane Electrostatic Interaction macropinosome Macropinosome cell_membrane->macropinosome Macropinocytosis endosome Endosome macropinosome->endosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DOPE-mediated) nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA) expression Gene Expression nucleus->expression

Cellular uptake and trafficking of this compound lipoplexes.
General Transfection Workflow

The following diagram outlines the key steps in a typical transfection experiment using this compound.

G Seed Cells Seed Cells Prepare Lipoplexes Prepare Lipoplexes Seed Cells->Prepare Lipoplexes Day 1 Transfect Cells Transfect Cells Prepare Lipoplexes->Transfect Cells Day 2 Incubate Incubate Transfect Cells->Incubate Add Lipoplexes Analyze Analyze Incubate->Analyze 24-72 hours

General experimental workflow for cell transfection.

Conclusion

This compound, as a representative of cholesterol-based cationic lipids, offers a robust and versatile platform for the transfection of hard-to-transfect cell lines. Its high efficiency, coupled with favorable biocompatibility and serum compatibility, makes it an invaluable tool for researchers in basic science and drug development. The protocols provided herein serve as a starting point for the successful application of this compound, and optimization of parameters such as lipid-to-nucleic acid ratio and cell density is encouraged to achieve maximal transfection efficiency for each specific cell type.

References

Application Notes and Protocols for DMPAC-Chol in Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For In Vivo Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

DMPAC-Chol, a cationic cholesterol derivative, is a potent non-viral vector for in vivo gene delivery. When formulated into liposomes, typically with a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound can efficiently encapsulate and deliver nucleic acids like plasmid DNA (pDNA) and siRNA to target cells in animal models. These formulations, known as lipoplexes, are valued for their biocompatibility and efficiency in transfecting a variety of cell types. This document provides detailed application notes and protocols for the use of this compound in in vivo gene delivery studies in mice.

Key Applications

  • Transient Gene Expression: Delivery of reporter genes (e.g., luciferase, GFP) to study gene expression patterns and biodistribution.

  • Gene Therapy Models: Delivery of therapeutic genes to model and potentially treat genetic disorders.

  • Oncology Research: Delivery of suicide genes or siRNA to tumors to study anti-cancer therapies.[1]

  • Vaccine Development: Delivery of DNA or mRNA encoding antigens to elicit an immune response.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies in mice using cationic lipid formulations similar to this compound.

Table 1: Biodistribution of Plasmid DNA in Tissues Following Intravenous Injection of Lipoplexes in Tumor-Bearing Mice

TissuePlasmid Accumulation (ng plasmid/g tissue) 24h Post-1st InjectionPlasmid Accumulation (ng plasmid/g tissue) 24h Post-2nd Injection
Liver~12,000~1,000
Spleen~4,000~500
Lung~2,000~200
Tumor~500~1,000

Data is representative from a study using sphingosine:cholesterol:DAPC lipoplexes and may vary depending on the exact formulation and mouse model.[2]

Table 2: Reporter Gene Expression in Tissues Following Intravenous Injection of Lipoplexes in Tumor-Bearing Mice

TissueLuciferase Expression (RLU/g tissue) 24h Post-1st InjectionLuciferase Expression (RLU/g tissue) 24h Post-2nd Injection
Liver~1 x 10^9~1 x 10^7
Spleen~5 x 10^8~1 x 10^7
Lung~1 x 10^8~1 x 10^6
Tumor~1 x 10^7~2 x 10^7

Data is representative from a study using sphingosine:cholesterol:DAPC lipoplexes and may vary depending on the exact formulation and mouse model.[2]

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes and Lipoplexes

This protocol describes the preparation of this compound:DOPE liposomes using the dry-film hydration method, followed by the formation of lipoplexes with plasmid DNA.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or 5% dextrose solution

  • Plasmid DNA (pDNA) of interest, purified and dissolved in sterile, nuclease-free water or TE buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Sterile, nuclease-free microcentrifuge tubes

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous solution (e.g., water or 5% dextrose) to a final total lipid concentration of 1-5 mg/mL.

    • Vortex the suspension vigorously until the lipid film is fully dispersed, creating multilamellar vesicles (MLVs).

    • For small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.

  • Lipoplex Formation:

    • In a sterile microcentrifuge tube, dilute the desired amount of pDNA in a suitable volume of sterile, nuclease-free water or 5% dextrose.

    • In a separate tube, dilute the this compound:DOPE liposome suspension to the same volume.

    • Add the liposome suspension to the pDNA solution dropwise while gently vortexing.

    • Incubate the resulting lipoplex solution at room temperature for 15-30 minutes to allow for complex formation. The lipoplexes are now ready for in vivo administration.

Protocol 2: In Vivo Gene Delivery in Mice via Intravenous Injection

This protocol outlines the procedure for systemic gene delivery in mice using pre-formed this compound:DOPE lipoplexes.

Materials:

  • This compound:DOPE lipoplexes

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Sterile saline or 5% dextrose solution for dilution

  • Insulin syringes with 28-30 gauge needles

  • Mouse restrainer

  • 70% ethanol

Methodology:

  • Animal Preparation:

    • Allow mice to acclimatize to the animal facility for at least one week prior to the experiment.

    • Weigh each mouse to determine the appropriate injection volume.

  • Dosage Calculation:

    • The typical dose of pDNA administered via lipoplexes ranges from 0.5 to 1.5 mg/kg body weight.

    • Dilute the lipoplex solution with sterile saline or 5% dextrose to achieve the desired final concentration in an injection volume of 100-200 µL.

  • Intravenous Injection:

    • Warm the lipoplex suspension to room temperature.

    • Place the mouse in a restrainer to secure the tail.

    • Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Swab the tail with 70% ethanol.

    • Carefully insert the needle into a lateral tail vein and slowly inject the lipoplex suspension.

  • Post-Injection Monitoring:

    • Monitor the mice for any immediate adverse reactions.

    • Return the mice to their cages and monitor their health daily, including body weight, activity levels, and any signs of distress.

Protocol 3: Assessment of Gene Expression (Luciferase Assay)

This protocol describes the quantification of reporter gene expression in various organs following in vivo gene delivery.

Materials:

  • Transfected mice

  • Luciferase assay lysis buffer

  • Luciferase assay substrate

  • Luminometer

  • Homogenizer

  • Microcentrifuge

Methodology:

  • Tissue Collection:

    • At the desired time point post-injection (e.g., 24, 48, or 72 hours), humanely euthanize the mice.

    • Perfuse the circulatory system with sterile PBS to remove blood from the organs.

    • Harvest the organs of interest (e.g., liver, spleen, lungs, tumor) and wash them in cold PBS.

    • Blot the tissues dry, weigh them, and either process immediately or snap-freeze in liquid nitrogen for later analysis.

  • Tissue Homogenization:

    • Add an appropriate volume of ice-cold luciferase lysis buffer to the tissue (e.g., 1 mL per 100 mg of tissue).

    • Homogenize the tissue on ice until no visible tissue fragments remain.

  • Lysate Preparation:

    • Centrifuge the tissue homogenate at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the protein lysate.

  • Luciferase Assay:

    • Add a small volume of the protein lysate (e.g., 10-20 µL) to a luminometer tube or a well of a 96-well plate.

    • Add the luciferase assay substrate according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

    • Normalize the luciferase activity to the total protein concentration of the lysate (determined by a BCA or Bradford assay) and the tissue weight.

Visualizations

Proposed Mechanism of this compound Mediated Gene Delivery

G lipoplex This compound Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis/ Macropinocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome (Acidic pH) early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape Proton Sponge Effect & Membrane Destabilization dna_release DNA Release endosomal_escape->dna_release cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus DNA Translocation translation Translation cytoplasm->translation dna_release->cytoplasm transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm protein Therapeutic Protein translation->protein

Caption: Proposed mechanism of this compound lipoplex-mediated gene delivery.

Experimental Workflow for In Vivo Gene Delivery

G A 1. Lipoplex Preparation B 2. Animal Preparation & Dosing A->B C 3. Intravenous Injection B->C D 4. Post-Injection Monitoring C->D E 5. Tissue Harvesting D->E F 6. Gene Expression Analysis E->F G 7. Toxicity Assessment E->G

References

Troubleshooting & Optimization

Navigating Transfection Challenges: A Technical Guide to DMPAC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the cationic cholesterol derivative DMPAC-Chol for gene delivery, achieving high transfection efficiency is paramount. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Low Transfection Efficiency

Low transfection efficiency can be a significant roadblock in research. This section addresses specific issues you may encounter with this compound and offers targeted solutions.

Question: My transfection efficiency with this compound is consistently low. What are the most critical factors to check first?

Answer: When troubleshooting low transfection efficiency, it's crucial to systematically evaluate several key aspects of your experimental setup. Start by assessing the following:

  • Quality and Integrity of Nucleic Acid: The purity and integrity of your plasmid DNA or RNA are fundamental. Contaminants can interfere with lipoplex formation and cellular uptake.

    • Recommendation: Ensure your nucleic acid has an A260/A280 ratio of 1.8-2.0. Run your nucleic acid on an agarose gel to verify its integrity and the absence of degradation.

  • Cell Health and Confluency: Healthy, actively dividing cells are more receptive to transfection.

    • Recommendation: Use cells that are at a low passage number and ensure they are 70-90% confluent at the time of transfection. Overly confluent or sparse cultures can lead to poor results.[1]

  • This compound:Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is a critical determinant of transfection success.

    • Recommendation: This ratio needs to be optimized for each cell type. For instance, in HepG2 cells, a this compound liposome:DNA ratio of 10:1 (w/w) has been shown to be effective, while a 2.5:1 ratio works best for HeLa cells.[2]

Question: I've optimized the this compound:DNA ratio, but my efficiency is still suboptimal. What other formulation parameters can I adjust?

Answer: Beyond the primary ratio, the composition of your liposomal formulation plays a significant role.

  • Inclusion of a Helper Lipid: Neutral "helper" lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are often crucial for efficient endosomal escape of the nucleic acid.

    • Recommendation: Incorporate DOPE into your formulation. A common starting molar ratio for cationic lipid to DOPE is 1:1.[3][4] The cone shape of DOPE promotes the formation of an inverted hexagonal phase in the endosome, which destabilizes the endosomal membrane and facilitates the release of genetic material into the cytoplasm.[3]

  • Lipoplex Formation Conditions: The environment in which you form the this compound-nucleic acid complexes (lipoplexes) is important.

    • Recommendation: Always prepare lipoplexes in a serum-free medium. Serum proteins can interfere with the complex formation and reduce transfection efficiency. Incubate the this compound and nucleic acid mixture for 15-30 minutes at room temperature to allow for stable lipoplex formation before adding to your cells.

Question: Does the presence of serum in the cell culture medium affect transfection with this compound?

Answer: Yes, serum can significantly impact transfection efficiency, often in a negative way. However, cholesterol-based cationic lipids like this compound are known to offer some resistance to the inhibitory effects of serum compared to other cationic lipids.

  • Mechanism of Inhibition: Negatively charged serum proteins can bind to the cationic lipoplexes, leading to aggregation and reduced interaction with the cell surface.

  • Optimization Strategy: While it is recommended to form lipoplexes in a serum-free medium, the transfection itself can often be carried out in a serum-containing medium. If you observe a significant drop in efficiency in the presence of serum, you can try the following:

    • Increase the charge ratio of this compound to nucleic acid. A higher positive charge can help overcome the inhibitory effects of serum proteins.

    • After an initial incubation period (e.g., 4-6 hours) with the lipoplexes in serum-free medium, you can replace it with a complete, serum-containing medium.

Question: I'm observing high cell death after transfection with this compound. How can I reduce cytotoxicity?

Answer: Cytotoxicity is a common concern with cationic lipid-based transfection reagents.

  • Optimize Reagent Concentration: Excessive amounts of this compound can be toxic to cells.

    • Recommendation: Perform a dose-response curve to find the optimal concentration of this compound that provides high transfection efficiency with minimal cytotoxicity.

  • Purity of Reagents: Ensure the purity of your this compound and other lipid components. Impurities can contribute to cell death.

  • Incubation Time: Prolonged exposure to lipoplexes can be detrimental to cells.

    • Recommendation: Limit the initial incubation time of the cells with the lipoplexes to 4-6 hours before replacing the medium.

  • Cell Density: Plating cells at an appropriate density is crucial. Cells that are too sparse may be more susceptible to the toxic effects of the transfection reagent.

    • Recommendation: Ensure cells are within the recommended confluency range (70-90%).

Experimental Protocols & Data

General Protocol for Liposome Preparation and Transfection with this compound/DOPE

This protocol provides a general framework. Optimization of specific parameters for your cell type and nucleic acid is recommended.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

  • Plasmid DNA or RNA of high purity

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Target cells

Procedure:

  • Liposome Preparation (Thin-Film Hydration Method): a. In a sterile glass vial, dissolve the desired amounts of this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour. d. Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing. The final lipid concentration will depend on the volume of the aqueous solution added. e. To create small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution becomes clear.

  • Lipoplex Formation: a. In a sterile tube, dilute the required amount of nucleic acid in a serum-free medium. b. In a separate sterile tube, dilute the prepared this compound/DOPE liposome suspension in the same serum-free medium. c. Gently mix the diluted nucleic acid and the diluted liposome suspension. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection: a. Seed your target cells in a multi-well plate 18-24 hours prior to transfection to ensure they reach 70-90% confluency. b. Just before adding the lipoplexes, gently wash the cells once with sterile phosphate-buffered saline (PBS). c. Add the lipoplex-containing medium to the cells. d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. e. After the incubation period, you may replace the transfection medium with a fresh, complete growth medium containing serum and antibiotics. f. Culture the cells for an additional 24-72 hours before analyzing for gene expression.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing transfection with this compound and similar cationic lipids.

Parameter Cell Type Optimal Ratio (Liposome:DNA w/w) Reference
This compoundHepG210:1
This compoundHeLa2.5:1

Table 1: Recommended this compound:DNA Ratios for Specific Cell Lines.

Factor Condition Effect on Transfection Efficiency Recommendation
Helper Lipid Absence of DOPEOften results in lower efficiency due to endosomal entrapment.Incorporate DOPE at a 1:1 molar ratio with this compound.
Serum Presence during lipoplex formationCan significantly decrease efficiency.Form lipoplexes in a serum-free medium.
Cell Confluency <70% or >90%Can lead to reduced uptake or cytotoxicity.Maintain cell confluency between 70-90%.
Nucleic Acid Quality A260/A280 < 1.8Indicates protein contamination, which can interfere with complex formation.Use highly purified nucleic acid with an A260/A280 of 1.8-2.0.

Table 2: Impact of Key Factors on Transfection Efficiency.

Visualizing the Process: Workflows and Pathways

To better understand the transfection process and troubleshooting logic, the following diagrams are provided.

Transfection_Workflow cluster_prep Preparation cluster_complex Lipoplex Formation (Serum-Free) cluster_transfection Transfection cluster_analysis Analysis prep_na Prepare High-Quality Nucleic Acid dilute_na Dilute Nucleic Acid prep_na->dilute_na prep_lipo Prepare this compound/DOPE Liposomes dilute_lipo Dilute Liposomes prep_lipo->dilute_lipo prep_cells Seed Cells (70-90% Confluency) add_complex Add Lipoplexes to Cells mix Mix and Incubate (15-30 min) dilute_na->mix dilute_lipo->mix mix->add_complex incubate Incubate (4-6 hours) add_complex->incubate change_medium Change to Complete Medium incubate->change_medium culture Culture (24-72 hours) change_medium->culture analyze Assay for Gene Expression culture->analyze

A streamlined workflow for transfection using this compound.

Troubleshooting_Logic cluster_initial_checks Initial Checks cluster_formulation_opt Formulation Optimization cluster_cytotoxicity Addressing Cytotoxicity cluster_solution Solution start Low Transfection Efficiency check_na Nucleic Acid Quality? (A260/A280, Gel) start->check_na check_cells Cell Health & Confluency? (Passage #, Density) start->check_cells check_ratio This compound:NA Ratio? (Optimize for Cell Type) start->check_ratio check_dope Helper Lipid (DOPE) Included? check_na->check_dope check_cells->check_dope check_ratio->check_dope check_serum Lipoplex Formation in Serum-Free Medium? check_dope->check_serum check_concentration This compound Concentration? (Titrate to Optimize) check_serum->check_concentration check_incubation Incubation Time? (Limit to 4-6 hours) check_concentration->check_incubation solution Improved Transfection Efficiency check_incubation->solution

A logical flow for troubleshooting low transfection efficiency.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_escape Endosomal Escape lipoplex This compound/DOPE Lipoplex endosome Early Endosome lipoplex->endosome Cellular Uptake late_endosome Late Endosome (Acidic pH) endosome->late_endosome Maturation release Nucleic Acid Release late_endosome->release DOPE-mediated Membrane Fusion cytoplasm Cytoplasm release->cytoplasm

The role of DOPE in facilitating endosomal escape.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a cationic cholesterol derivative used to form liposomes for the delivery of nucleic acids (DNA and RNA) into cells, a process known as transfection.

Q2: How should I store this compound? this compound should be stored as a solid at -20°C for long-term stability. Once in solution, it is recommended to store it at 4°C for short-term use.

Q3: Can I use this compound for in vivo studies? Cholesterol-based cationic lipids are often explored for in vivo applications due to their potential for improved stability in the presence of serum. However, specific in vivo efficacy and toxicity would need to be determined experimentally.

Q4: What is the N/P ratio and why is it important? The N/P ratio refers to the ratio of the number of nitrogen atoms in the cationic lipid (this compound) to the number of phosphate groups in the nucleic acid. This ratio is a key parameter to optimize as it determines the overall charge of the lipoplex, which influences its interaction with the cell membrane and its transfection efficiency.

Q5: Can I use antibiotics in my cell culture medium during transfection? It is generally recommended to perform transfection in antibiotic-free medium. Cationic lipids can increase cell permeability, potentially leading to increased antibiotic uptake and cytotoxicity. If necessary, antibiotics can be added back to the medium after the initial transfection incubation period.

References

Technical Support Center: DMPAC-Chol Liposome Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DMPAC-Chol) liposomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly aggregation, encountered during experimental workflows.

Troubleshooting Guide: this compound Liposome Aggregation

Liposome aggregation is a common issue that can impact the efficacy and reproducibility of your experiments. This guide provides a systematic approach to diagnosing and resolving aggregation problems.

Diagram: Troubleshooting Workflow for Liposome Aggregation

TroubleshootingWorkflow start Start: Liposome Aggregation Observed check_preparation Review Liposome Preparation Protocol start->check_preparation check_sizing Was Sizing Method Adequate? (e.g., Extrusion, Sonication) check_preparation->check_sizing No check_hydration Was Hydration Performed Above Lipid Tc? check_preparation->check_hydration Yes resolve_sizing Optimize Sizing Method: - Increase extrusion passes - Adjust sonication parameters check_sizing->resolve_sizing check_film Was the Lipid Film Uniform and Dry? check_hydration->check_film Yes resolve_hydration Ensure Hydration Temperature is Above Tc of All Lipids check_hydration->resolve_hydration No check_composition Evaluate Formulation Composition check_film->check_composition Yes resolve_film Ensure Uniform and Completely Dry Lipid Film Before Hydration check_film->resolve_film No check_chol_ratio Is the DMPAC:Cholesterol Ratio Optimized? check_composition->check_chol_ratio check_peg Consider Including PEGylated Lipids check_chol_ratio->check_peg Yes resolve_chol_ratio Adjust Cholesterol Content (Typically 30-50 mol%) check_chol_ratio->resolve_chol_ratio No check_surface_charge Is Surface Charge Sufficient for Repulsion? check_peg->check_surface_charge Yes resolve_peg Incorporate 2-5 mol% PEG-lipid to Provide Steric Hindrance check_peg->resolve_peg No check_storage Assess Storage Conditions check_surface_charge->check_storage Yes resolve_surface_charge Increase Zeta Potential (Aim for > |30| mV) check_surface_charge->resolve_surface_charge No check_buffer Analyze Buffer Composition (pH, Ionic Strength) check_storage->check_buffer check_temperature Is Storage Temperature Appropriate? check_buffer->check_temperature Yes resolve_buffer Adjust Buffer pH and/or Ionic Strength check_buffer->resolve_buffer No check_container Is the Storage Container Suitable? check_temperature->check_container Yes resolve_temperature Store at Recommended Temperature (e.g., 4°C) check_temperature->resolve_temperature No resolve_container Use Appropriate Vials (e.g., Glass) check_container->resolve_container No end_solution Solution Implemented check_container->end_solution Yes resolve_sizing->end_solution resolve_hydration->end_solution resolve_film->end_solution resolve_chol_ratio->end_solution resolve_peg->end_solution resolve_surface_charge->end_solution resolve_buffer->end_solution resolve_temperature->end_solution resolve_container->end_solution

Caption: Troubleshooting workflow for this compound liposome aggregation.

Frequently Asked Questions (FAQs)

Preparation and Formulation

Q1: What is the optimal ratio of DMPAC to Cholesterol to prevent aggregation?

A1: The optimal ratio can be formulation-dependent, but a common starting point is a lipid to cholesterol molar ratio of 70:30.[1] Cholesterol plays a crucial role in stabilizing the lipid bilayer, reducing permeability, and preventing aggregation.[2] However, excessively high concentrations of cholesterol can sometimes lead to the formation of cholesterol crystals and induce aggregation.[3] It is recommended to empirically determine the optimal ratio for your specific application.

Q2: My liposome solution is milky or cloudy. Is this normal?

A2: A milky or cloudy appearance often indicates the presence of large, multilamellar vesicles (MLVs) or aggregates.[4] While this is a normal intermediate stage after hydration of the lipid film, for most applications requiring a defined size and low polydispersity, a translucent solution is desired. This is typically achieved through downsizing methods like extrusion or sonication. If the solution remains cloudy after sizing, it may be a sign of aggregation.

Q3: At what temperature should I hydrate the this compound lipid film?

A3: Hydration should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of all the lipids in your formulation.[5] For DMPAC, the Tc is approximately 23°C. Hydrating below the Tc can result in incomplete and inefficient lipid sheet formation, leading to larger and more heterogeneous vesicles.

Stability and Storage

Q4: How does pH and ionic strength of the buffer affect this compound liposome stability?

A4: The pH and ionic strength of the buffer are critical factors for the stability of cationic liposomes like this compound.

  • pH: Extreme pH values can lead to the hydrolysis of phospholipids and affect the overall stability of the formulation. For cationic liposomes, maintaining a pH in the range of 5.5 to 7.5 is generally recommended to ensure consistent size and surface charge.

  • Ionic Strength: High ionic strength can compress the electrical double layer around the liposomes, reducing electrostatic repulsion and leading to aggregation. The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) is particularly effective at inducing aggregation. It is advisable to use buffers with low to moderate ionic strength.

Q5: What is the ideal zeta potential for this compound liposomes to ensure stability?

A5: A zeta potential with a magnitude greater than |30| mV is generally considered indicative of good colloidal stability due to sufficient electrostatic repulsion between particles. For cationic liposomes, a positive zeta potential of +30 mV or higher is desirable to prevent aggregation.

Q6: What are the best practices for storing this compound liposomes?

A6: To minimize aggregation and degradation, this compound liposomes should be stored at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposomal structure. It is also recommended to store them in a sterile environment to prevent microbial growth.

Characterization

Q7: How can I measure the aggregation of my this compound liposomes?

A7: Dynamic Light Scattering (DLS) is the most common technique for measuring the size, size distribution (polydispersity index, PDI), and aggregation of liposomes. An increase in the average particle size and PDI over time is indicative of aggregation.

Diagram: Liposome Characterization Workflow

CharacterizationWorkflow start Liposome Sample dls Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) start->dls zeta Zeta Potential Measurement - Surface Charge - Stability Prediction start->zeta tem Transmission Electron Microscopy (TEM) - Morphology - Lamellarity start->tem hplc HPLC - Encapsulation Efficiency start->hplc stability Stability Assessment (Size & PDI over time) dls->stability

Caption: Key techniques in the characterization of this compound liposomes.

Quantitative Data

Table 1: Influence of Cholesterol Content on Liposome Stability

Note: The following data is for DMPC, DPPC, and DSPC liposomes, which are structurally similar to DMPAC and provide a useful reference for the effect of cholesterol.

Lipid Composition (molar ratio)Average Diameter (nm)Zeta Potential (mV)Stability Assessment
DMPC (100%)> 500 (unstable)+0.87 ± 0.12Unstable, prone to aggregation
DMPC:Cholesterol (70:30)~200-0.50 ± 0.13Stable formulation
DPPC (100%)> 500 (unstable)+0.92 ± 0.16Unstable, prone to aggregation
DPPC:Cholesterol (70:30)~250-0.41 ± 0.25Stable formulation
DSPC (100%)> 600 (unstable)+0.79 ± 0.11Unstable, prone to aggregation
DSPC:Cholesterol (70:30)~350-0.71 ± 0.18Stable formulation

Data adapted from a study on the influence of cholesterol on liposome stability.

Table 2: General Guidelines for Zeta Potential and Liposome Stability

Zeta Potential (mV)Stability Behavior
0 to ±5Rapid aggregation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

General guidelines for interpreting zeta potential values in the context of colloidal stability.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar this compound liposomes with a defined size.

Materials:

  • DMPAC

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Nitrogen gas

  • Rotary evaporator

  • High-vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (with desired pore size, e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve DMPAC and cholesterol in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Use a rotary evaporator to remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: To ensure all residual solvent is removed, dry the lipid film under a high vacuum for at least 2 hours.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the transition temperature of all lipids in the formulation. Gently rotate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

Instrumentation:

  • A Dynamic Light Scattering instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Procedure for DLS (Size and PDI):

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to achieve an appropriate scattering intensity.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).

    • Perform the measurement to obtain the average hydrodynamic diameter and the polydispersity index (PDI).

Procedure for Zeta Potential:

  • Sample Preparation: Dilute the liposome suspension in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration for measurement.

  • Measurement:

    • Load the diluted sample into a folded capillary cell, ensuring there are no air bubbles.

    • Place the cell in the instrument.

    • Set the measurement parameters.

    • Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.

References

optimizing DMPAC-Chol liposome size and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMPAC-Chol (1,2-dimyristoyl-sn-glycero-3-phosphocholine and Cholesterol) liposome formulation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their liposome size and stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My liposomes are too large or have a high Polydispersity Index (PDI). How can I reduce the size and achieve a narrow size distribution?

Answer:

Achieving the desired liposome size and a low PDI (typically < 0.2) is critical for many applications.[1] Several factors in the preparation process can be adjusted to resolve this issue. The most common method for size control is extrusion.

Troubleshooting Steps:

  • Optimize Extrusion Parameters: The number of extrusion cycles and the pore size of the polycarbonate membrane are the most direct ways to control size.[2] Passing the liposome suspension through the extruder multiple times ensures a more uniform and smaller vesicle population.[3]

    • Action: Ensure you are performing a sufficient number of extrusion passes (typically 11-21 times) through the desired membrane.[4] If the size is still too large, consider using a smaller pore size membrane sequentially. For example, extrude through a 400 nm membrane first, followed by a 200 nm, and finally a 100 nm membrane.[3]

  • Check Lipid Film Quality: A non-uniform lipid film will hydrate unevenly, leading to a heterogeneous population of multilamellar vesicles (MLVs) that are difficult to downsize.

    • Action: Ensure the organic solvent is fully evaporated to form a thin, even lipid film on the wall of the round-bottom flask. Slow rotation of the flask during evaporation is crucial.

  • Hydration Temperature: Hydration must occur at a temperature above the phase transition temperature (Tc) of the primary lipid (DMPAC). The Tc for DMPAC is approximately 23°C.

    • Action: Perform the hydration step using a buffer pre-warmed to a temperature comfortably above 23°C (e.g., 40°C) to ensure proper lipid swelling and formation of MLVs.

  • Sonication Issues: While extrusion is more common for size control, sonication can also be used. However, it can lead to lipid degradation. If using sonication, time and power are key parameters.

    • Action: Optimize sonication time. Studies have shown that for some lipid compositions, a sonication time of approximately 30 minutes can predict a minimum particle size. Use a bath sonicator to avoid local heating and potential degradation of lipids.

Issue 2: The liposome formulation is unstable and aggregates or fuses over time. How can I improve stability?

Answer:

Liposome stability is governed by its composition, particularly the cholesterol content, and storage conditions.

Troubleshooting Steps:

  • Optimize Cholesterol Content: Cholesterol is a critical component for stabilizing the lipid bilayer. It increases the rigidity of the membrane, reduces permeability, and prevents aggregation.

    • Action: The molar ratio of phospholipid to cholesterol significantly impacts stability. Ratios of 2:1 (lipid:cholesterol) have been shown to create highly stable formulations. Increasing cholesterol concentration generally enhances bilayer rigidity and stability. However, excessively high concentrations can lead to the formation of cholesterol crystals.

  • Control Storage Temperature: Liposomes should be stored above their phase transition temperature (Tc) to maintain membrane fluidity and prevent fusion. However, for long-term chemical stability, storage at lower temperatures (e.g., 4°C) is often recommended.

    • Action: Store the final liposome suspension at 4°C. Ensure that any freeze-thaw cycles are performed correctly, as repeated cycles can disrupt vesicle integrity.

  • Incorporate Charged Lipids: The addition of a small percentage of a charged lipid (e.g., DMPG) can increase the zeta potential of the liposomes.

    • Action: This creates electrostatic repulsion between vesicles, preventing aggregation. A higher magnitude zeta potential (either positive or negative) generally correlates with better colloidal stability.

Issue 3: My drug encapsulation efficiency is low. How can I improve it?

Answer:

Low encapsulation efficiency (EE) can be a significant issue, especially with expensive or potent active pharmaceutical ingredients (APIs). The drug's physicochemical properties (hydrophilic vs. lipophilic) and the formulation parameters play a crucial role.

Troubleshooting Steps:

  • Adjust the Drug-to-Lipid Ratio: The amount of drug relative to the total lipid content can saturate the system, leading to low EE.

    • Action: Optimize the drug-to-lipid ratio. For paclitaxel, a drug-to-lipid ratio of 1:60 was found to be optimal for achieving good loading without compromising physical stability.

  • Review Lipid Composition: The composition of the bilayer affects its ability to accommodate drug molecules.

    • Action: For lipophilic drugs, ensure the cholesterol content is not excessively high, as it can compete with the drug for space within the bilayer, thereby reducing drug loading. For hydrophilic drugs, optimizing the internal aqueous volume through methods like freeze-thaw cycles prior to extrusion can improve encapsulation.

  • Select the Appropriate Loading Method: Drugs can be loaded passively (during the hydration step) or actively (after liposome formation).

    • Action: For hydrophilic drugs, passive loading is common, where the drug is dissolved in the aqueous buffer used for hydration. For lipophilic drugs, the drug is typically dissolved with the lipids in the organic solvent. For certain drugs (weakly acidic or basic), active loading using a pH or ion gradient can dramatically increase EE.

Data & Protocols

Table 1: Effect of Formulation Parameters on Liposome Size

This table summarizes the general effects of key formulation components on the final vesicle size, as reported in various studies.

ParameterEffect on SizeRationale
Phospholipid Concentration IncreasesHigher lipid concentration can lead to the formation of larger vesicles during hydration.
Cholesterol Concentration IncreasesCholesterol increases the rigidity and packing of the bilayer, which can result in larger particle sizes.
Drug-to-Lipid Ratio VariableCan influence vesicle size depending on the drug's interaction with the lipid bilayer.
Extrusion Pressure DecreasesHigher pressure facilitates the passage of vesicles through the membrane pores, leading to smaller sizes.
Number of Extrusion Cycles DecreasesMultiple passes lead to a more homogenous population of smaller vesicles.
Protocol: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol outlines a standard method for preparing small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • DMPAC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (Chol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration Buffer (e.g., Phosphate Buffered Saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder with heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas

Procedure:

  • Lipid Dissolution:

    • Dissolve DMPAC and Cholesterol in the desired molar ratio (e.g., 2:1) in chloroform in a round-bottom flask. The total lipid concentration is typically 10-20 mg/mL of organic solvent.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator. Rotate the flask slowly while evaporating the solvent under a gentle stream of nitrogen or under vacuum.

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the Tc of DMPAC (e.g., 40°C).

    • Add the warm buffer to the flask containing the lipid film. The final lipid concentration is typically 1-10 mg/mL.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). Let the suspension stand for about 1 hour to ensure complete hydration.

  • Sizing by Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to the hydration temperature.

    • Transfer the MLV suspension into one of the extruder's gas-tight syringes.

    • Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 21 times). This process reduces the size of the vesicles and narrows the size distribution.

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Characterization & Storage:

    • Measure the final particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Store the liposome suspension at 4°C for short-term stability.

Visual Guides

Experimental Workflow: Liposome Preparation

The following diagram illustrates the standard workflow for preparing liposomes using the thin-film hydration and extrusion method.

G cluster_prep Preparation Phase cluster_sizing Sizing & Refinement Phase cluster_analysis Analysis & Storage A 1. Dissolve Lipids (DMPAC + Chol) in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (with Aqueous Buffer > Tc) B->C D Formation of MLVs (Multilamellar Vesicles) C->D E 4. Extrusion (Pass through membrane 11-21 times) D->E Transfer MLVs to Extruder F Formation of SUVs (Small Unilamellar Vesicles) E->F G 5. Characterization (DLS for Size & PDI) F->G Final Product H 6. Storage (Store at 4°C) G->H

Caption: Workflow for this compound liposome preparation.

Troubleshooting Logic for Liposome Sizing

This decision tree provides a logical path for troubleshooting issues related to oversized liposomes or high polydispersity.

G start Problem: Liposome Size > Target or PDI > 0.2 q1 Are you using extrusion? start->q1 q2 Is the number of extrusion passes sufficient (e.g., >11 times)? q1->q2 Yes sol1 Solution: Implement extrusion for size control. q1->sol1 No q3 Is the hydration temperature > Tc of DMPAC (~23°C)? q2->q3 Yes sol2 Solution: Increase number of extrusion passes. q2->sol2 No q4 Was the lipid film thin and uniform? q3->q4 Yes sol3 Solution: Increase buffer temperature during hydration. q3->sol3 No sol4 Solution: Re-prepare, ensuring complete solvent removal and slow film formation. q4->sol4 No end Re-characterize Size & PDI q4->end Yes (Consider other factors like lipid concentration) sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting liposome size.

References

Technical Support Center: DMPAC-Chol Transfection

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the use of DMPAC-Chol based transfection reagents, with a specific focus on the effects of serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a formulation of cationic lipids designed for nucleic acid delivery into eukaryotic cells. It typically contains a cationic lipid (DMPAC) responsible for binding the negatively charged nucleic acid backbone, and a neutral helper lipid like cholesterol (Chol). This mixture self-assembles into liposomes that can form complexes, often called lipoplexes, with DNA or RNA. The positively charged surface of these lipoplexes interacts with the negatively charged cell membrane, facilitating uptake into the cell, usually via endocytosis.[1]

Q2: Can I perform this compound transfections in the presence of serum?

Yes, however, the presence of serum can significantly influence transfection efficiency.[2][3] While some cholesterol-based formulations are designed to be serum-resistant, it is crucial to form the initial this compound/nucleic acid complexes in a serum-free medium.[1][4] Adding the complexes to cells cultured in complete, serum-containing medium is a common practice.

Q3: How does serum interfere with transfection?

Serum contains a multitude of proteins, including albumins and lipoproteins, which can interfere with transfection in several ways. Negatively charged serum proteins can bind to the cationic lipoplexes, neutralizing their charge and preventing them from binding to the cell surface. Serum components can also coat the lipoplex, sterically hindering its interaction with the cell membrane, or even leading to aggregation and instability of the complexes.

Q4: Do I need to change the medium after adding the transfection complexes?

This depends on the cell type and the toxicity of the transfection complexes. For sensitive primary cells or if you observe high cytotoxicity, replacing the transfection medium with fresh, complete growth medium after 4-6 hours can improve cell viability. However, many modern reagents, including those designed for serum compatibility, are gentle enough to be left on the cells until the next scheduled media change (typically 24-48 hours post-transfection).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Transfection Efficiency in Serum 1. Complex Formation in Serum: The this compound/DNA complexes were formed in a medium containing serum.Always dilute your this compound reagent and nucleic acid separately in a serum-free medium (e.g., Opti-MEM) before combining them to form complexes.
2. Suboptimal Reagent-to-DNA Ratio: The ratio of cationic lipid to nucleic acid is critical and can change in the presence of serum.Perform a titration experiment to find the optimal ratio. Often, a higher charge ratio (more cationic lipid) is needed to overcome the inhibitory effects of serum.
3. Poor DNA Quality: The plasmid DNA used is of low purity or contains high levels of endotoxin.Use high-quality, endotoxin-free plasmid DNA. Confirm DNA concentration and purity (A260/A280 ratio of ~1.8) before use.
4. Cell Health and Confluency: Cells were not in a logarithmic growth phase, were passaged too many times, or the confluency was too low/high.Use healthy, low-passage cells. Plate cells to be 70-90% confluent at the time of transfection for optimal results.
High Cell Death / Cytotoxicity 1. Reagent Concentration Too High: The amount of this compound reagent used is toxic to the cells.Reduce the amount of the transfection reagent used. Perform a dose-response curve to find a balance between high efficiency and low toxicity.
2. Prolonged Exposure: The transfection complexes were left on sensitive cells for too long.For sensitive cell types, replace the medium containing the transfection complexes with fresh, complete growth medium after 4-6 hours.
3. Presence of Antibiotics: Some cationic lipids can increase cell permeability to antibiotics, leading to cytotoxicity.Although many modern reagents are compatible with antibiotics, consider performing the transfection in antibiotic-free medium if you observe high cell death.
Inconsistent / Non-Reproducible Results 1. Pipetting Inaccuracies: Inconsistent volumes of reagent or nucleic acid are used between experiments.Prepare a master mix of the transfection complexes for replicate wells or experiments to minimize pipetting errors.
2. Variable Incubation Times: The incubation time for complex formation is not kept consistent.Standardize the incubation time for complex formation (typically 15-20 minutes at room temperature) across all experiments.
3. Cell Passage Number: Using cells from a wide range of passage numbers can introduce variability.Use cells within a consistent and narrow passage number range (e.g., passages 5-20) for all related experiments.

Data Summary: Effect of Serum on Transfection

The efficiency of cationic lipid-mediated transfection is highly dependent on the presence of serum. While formulations containing cholesterol are known to confer some resistance to serum, performance can still vary. The following table summarizes typical results seen when comparing transfection efficiency in the presence and absence of serum.

ConditionTransfection Efficiency (% of GFP+ cells)Cell Viability (%)
Serum-Free (SFM) 65% ± 5%85% ± 4%
10% Serum (Complexes formed in SFM) 45% ± 8%92% ± 3%
10% Serum (Complexes formed in Serum) 5% ± 2%90% ± 4%
Data are representative and may vary based on cell type, plasmid, and specific this compound formulation.

Experimental Protocols & Workflows

Protocol: Testing the Effect of Serum on this compound Transfection

This protocol outlines a method for directly comparing transfection efficiency in the presence and absence of serum.

  • Cell Seeding: 24 hours prior to transfection, seed healthy, actively dividing cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation (Tube A - DNA): In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

  • Preparation (Tube B - this compound): In a separate sterile tube, dilute 1.5 µL of this compound reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted DNA (Tube A) to the diluted this compound reagent (Tube B). Mix gently by flicking the tube and incubate for 20 minutes at room temperature to allow lipoplexes to form.

  • Transfection:

    • For Serum-Free Condition: Gently aspirate the growth medium from the designated wells and replace it with 400 µL of fresh serum-free medium. Add the 100 µL of lipoplex solution dropwise to the cells.

    • For Serum Condition: Ensure the designated wells contain 400 µL of complete growth medium with 10% serum. Add the 100 µL of lipoplex solution dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator.

  • Analysis: After 24-48 hours, analyze the results. For reporter plasmids (e.g., GFP), this can be done via fluorescence microscopy or flow cytometry. For other genes, analysis may involve qPCR or Western blotting.

Workflow & Mechanism Visualizations

Transfection_Workflow cluster_prep 1. Preparation (Serum-Free Medium) cluster_complex 2. Complex Formation cluster_transfection 3. Transfection cluster_analysis 4. Analysis (24-48h) DNA Plasmid DNA DNA_dilute Dilute DNA DNA->DNA_dilute Lipid This compound Lipid_dilute Dilute Lipid Lipid->Lipid_dilute Combine Combine & Incubate (20 min @ RT) DNA_dilute->Combine Lipid_dilute->Combine Lipoplex Form Lipoplexes Combine->Lipoplex Cells_SFM Cells in Serum-Free Medium Lipoplex->Cells_SFM Test Group 1 Cells_Serum Cells in 10% Serum Medium Lipoplex->Cells_Serum Test Group 2 Add_SFM Add Complexes Cells_SFM->Add_SFM Add_Serum Add Complexes Cells_Serum->Add_Serum Analyze Analyze Gene Expression Add_SFM->Analyze Add_Serum->Analyze

Workflow for comparing transfection in serum vs. serum-free media.

Serum_Inhibition_Mechanism cluster_ideal Ideal Transfection (Serum-Free) cluster_serum Serum Inhibition Lipoplex_ideal Cationic Lipoplex + Cell_ideal Cell Membrane - Lipoplex_ideal->Cell_ideal Electrostatic Interaction Uptake_ideal Successful Uptake Cell_ideal->Uptake_ideal Endocytosis Lipoplex_serum Cationic Lipoplex + SerumProtein {Serum Protein|-} Lipoplex_serum->SerumProtein Binding Neutralized_Complex Neutralized Complex Neutral Charge SerumProtein->Neutralized_Complex Cell_serum Cell Membrane - Neutralized_Complex->Cell_serum Repulsion or No Interaction Failure Uptake Failure Cell_serum->Failure

Mechanism of serum inhibition on cationic lipoplex transfection.

References

Technical Support Center: DMPAC-Chol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMPAC-Chol formulations. Our aim is to help you address common challenges and ensure the consistency and quality of your liposomal preparations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Inconsistent Particle Size and Polydispersity

Question: My this compound liposome batches show significant variability in particle size and a high polydispersity index (PDI). What are the potential causes and how can I achieve a more uniform size distribution?

Answer:

Inconsistent particle size and high PDI in this compound formulations can stem from several factors throughout the preparation process. Achieving a homogenous population of liposomes is critical for reproducible in vitro and in vivo results. Here are the key areas to investigate:

  • Lipid Film Quality: A non-uniform or thick lipid film can lead to incomplete and uneven hydration, resulting in a wide range of vesicle sizes.

    • Troubleshooting:

      • Ensure complete dissolution of this compound and other lipids in the organic solvent before evaporation.

      • Use a rotary evaporator to create a thin, even lipid film on the surface of a round-bottom flask.[1]

      • Thoroughly dry the film under high vacuum for at least 2 hours to remove all residual solvent, which can otherwise interfere with liposome formation.[1][2]

  • Hydration Process: The hydration step is critical for the spontaneous formation of liposomes.

    • Troubleshooting:

      • The hydration buffer should be heated to a temperature above the phase transition temperature (Tc) of all lipid components.[1][3] This ensures the lipid film is in a fluid state, facilitating proper hydration and vesicle formation.

      • Gentle agitation during hydration helps to swell and detach the lipid sheets, which then form vesicles.

  • Sonication or Extrusion Parameters: These post-formation processing steps are crucial for reducing particle size and achieving a narrow size distribution.

    • Troubleshooting:

      • Sonication: If using a probe sonicator, be mindful of the energy input. Over-sonication can lead to lipid degradation and sample contamination. A bath sonicator can be a gentler alternative.

      • Extrusion: This is a highly recommended method for achieving a defined and uniform vesicle size. Ensure you are using a polycarbonate membrane with the desired pore size and that the extrusion is performed above the Tc of the lipids. Multiple passes through the extruder (e.g., 10-20 times) will improve the homogeneity of the liposome suspension.

Issue 2: Low Encapsulation Efficiency of Hydrophilic or Hydrophobic Drugs

Question: I am experiencing low and inconsistent encapsulation efficiency with my therapeutic agent in this compound liposomes. How can I improve this?

Answer:

Encapsulation efficiency is dependent on the physicochemical properties of the drug and the liposomal bilayer. Here’s how to troubleshoot low encapsulation:

  • For Hydrophilic Drugs:

    • Hydration Volume: The volume of the aqueous buffer used for hydration will determine the initial encapsulated volume. Optimizing the lipid-to-aqueous phase ratio is important.

    • Liposome Concentration: Higher lipid concentrations can lead to a larger total encapsulated volume.

    • pH and Ionic Strength: The pH of the hydration buffer can influence the charge of both the this compound and the drug. Electrostatic interactions can either promote or hinder encapsulation. Ensure the pH is optimized for favorable interactions.

  • For Hydrophobic Drugs:

    • Lipid Composition: The drug needs to partition effectively into the lipid bilayer. The presence of cholesterol can modulate membrane fluidity and may compete with the drug for space within the bilayer, potentially reducing encapsulation efficiency.

    • Drug-to-Lipid Ratio: There is a saturation limit for how much drug can be incorporated into the bilayer. Exceeding this limit will result in the drug precipitating out. Experiment with different drug-to-lipid molar ratios to find the optimal loading.

  • General Troubleshooting:

    • Preparation Method: The choice of preparation method can significantly impact encapsulation efficiency. For instance, the reverse-phase evaporation method can achieve high encapsulation efficiency for macromolecules. The thin-film hydration method, while common, may result in lower encapsulation rates.

    • Purification Step: Ensure that the method used to separate unencapsulated drug (e.g., dialysis, size exclusion chromatography) is not causing leakage of the encapsulated drug.

Issue 3: Formulation Instability - Aggregation and Precipitation Over Time

Question: My this compound liposome formulation appears stable initially, but I observe aggregation or precipitation upon storage. What causes this instability and how can I prevent it?

Answer:

The stability of a liposomal formulation is governed by a balance of electrostatic and steric forces that prevent vesicle fusion and aggregation.

  • Zeta Potential: this compound is a cationic lipid, which should impart a positive surface charge (zeta potential) to the liposomes. This positive charge creates electrostatic repulsion between vesicles, preventing them from aggregating.

    • Troubleshooting:

      • Measure the zeta potential of your formulation. A sufficiently high positive value (typically > +30 mV) is indicative of good electrostatic stability.

      • The pH of the formulation buffer is critical. The dimethylamino headgroup of this compound has a pKa, and a decrease in pH below this value will ensure it remains protonated and positively charged. Conversely, a pH above the pKa will lead to deprotonation, loss of charge, and subsequent aggregation.

  • Lipid Concentration: High concentrations of liposomes can increase the likelihood of collisions, leading to fusion and aggregation.

    • Troubleshooting:

      • If you observe precipitation, consider diluting the formulation.

  • Storage Conditions:

    • Temperature: Store liposome suspensions at a temperature that minimizes lipid hydrolysis and maintains vesicle integrity. Generally, storage at 4°C is recommended. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.

    • Light Exposure: Protect the formulation from light, especially if it contains light-sensitive components.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the consistency of your this compound formulations. These values are intended as a starting point for optimization.

ParameterTypical Range/ValueImpact on FormulationReference
This compound:Helper Lipid Molar Ratio 1:1 to 1:2 (e.g., with DOPE)Affects transfection efficiency and bilayer stability.
Cholesterol Content (% of total lipid) 20-50 mol%Increases membrane rigidity, can decrease particle size and affect drug release.
Total Lipid Concentration 1-10 mg/mLHigher concentrations can lead to aggregation.
Hydration Buffer pH 4.0 - 7.4Critical for maintaining the cationic charge of this compound and ensuring electrostatic stability. A pH 2-3 units below the pKa of the cationic lipid is often recommended.
Hydration Temperature > Transition Temperature (Tc) of all lipidsEnsures proper lipid hydration and vesicle formation.
Extrusion Pore Size 100 - 400 nmDirectly controls the final liposome size.
Zeta Potential > +30 mVIndicates good electrostatic stability and resistance to aggregation.

Experimental Protocols

Key Experiment: Liposome Preparation by Thin-Film Hydration

This protocol provides a general method for preparing this compound containing liposomes.

  • Lipid Dissolution:

    • Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C).

    • Rotate the flask to create a thin, uniform lipid film on the inner surface.

    • Once the bulk solvent has evaporated, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (which may contain a hydrophilic drug) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the Tc of all lipids in the formulation.

    • Agitate the flask gently (e.g., by hand or on a rotary evaporator with the vacuum off) for 30-60 minutes to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension clarifies.

    • Extrusion (Recommended):

      • Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Ensure the extruder and the liposome suspension are maintained at a temperature above the Tc of the lipids.

      • Pass the liposome suspension through the extruder 10-20 times to generate unilamellar vesicles (LUVs) with a uniform size distribution.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound formulation consistency.

DMPAC_Chol_Troubleshooting Start Inconsistent this compound Formulation CheckFilm 1. Assess Lipid Film Quality Start->CheckFilm FilmIssue Is the film non-uniform, thick, or incompletely dried? CheckFilm->FilmIssue FixFilm Action: Re-optimize film formation. - Ensure complete lipid dissolution. - Use rotary evaporation for a thin film. - Dry thoroughly under high vacuum. FilmIssue->FixFilm Yes CheckHydration 2. Evaluate Hydration Process FilmIssue->CheckHydration No FixFilm->CheckFilm HydrationIssue Is hydration temperature below Tc or agitation insufficient? CheckHydration->HydrationIssue FixHydration Action: Adjust hydration parameters. - Hydrate above lipid Tc. - Ensure gentle, consistent agitation. HydrationIssue->FixHydration Yes CheckSizing 3. Review Size Reduction Step HydrationIssue->CheckSizing No FixHydration->CheckHydration SizingIssue Are sonication/extrusion parameters inconsistent? CheckSizing->SizingIssue FixSizing Action: Standardize size reduction. - Extrusion: Verify pore size and  number of passes. - Sonication: Control power and time. SizingIssue->FixSizing Yes CheckStability 4. Investigate Formulation Stability SizingIssue->CheckStability No FixSizing->CheckSizing StabilityIssue Is there aggregation/precipitation upon storage? CheckStability->StabilityIssue FixStability Action: Optimize for stability. - Measure and adjust Zeta Potential (pH). - Consider reducing lipid concentration. - Optimize storage conditions (4°C). StabilityIssue->FixStability Yes ConsistentFormulation Consistent Formulation StabilityIssue->ConsistentFormulation No FixStability->CheckStability

References

optimizing incubation time for DMPAC-Chol transfection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DMPAC-Chol based transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cationic cholesterol derivative used to form liposomes for gene transfection.[1][2] These cationic liposomes interact electrostatically with negatively charged nucleic acids (like plasmid DNA) to form complexes called lipoplexes. The cholesterol component helps to stabilize the lipoplexes, particularly in the presence of serum.[3][4] The lipoplexes are then taken up by cells, and the nucleic acid is released into the cytoplasm to be transcribed and translated.

Q2: What is the recommended incubation time for this compound transfection?

The optimal incubation time for this compound transfection is highly dependent on the cell line being used. While some protocols for other lipid-based reagents suggest incubation times ranging from 4 to 6 hours, it is crucial to perform a time-course experiment to determine the ideal duration for your specific cells.[5] Shorter incubation times (e.g., 1-4 hours) may be sufficient for some cell lines and can help minimize cytotoxicity. For sensitive cell lines, it is advisable to start with a shorter incubation period and extend it if transfection efficiency is low.

Q3: Can I perform this compound transfection in the presence of serum?

Yes, one of the advantages of using cholesterol-based lipids like this compound is their enhanced stability and transfection efficiency in the presence of serum. However, for optimal lipoplex formation, it is still recommended to dilute the DNA and the this compound reagent in a serum-free medium before complexing. The transfection itself can then be carried out in your regular serum-containing culture medium.

Q4: How can I assess the efficiency of my this compound transfection?

Transfection efficiency can be assessed both qualitatively and quantitatively. A common method is to use a reporter plasmid encoding a fluorescent protein like Green Fluorescent Protein (GFP). Transfected cells will express GFP, which can be visualized using a fluorescence microscope. For quantitative analysis, techniques like flow cytometry can be used to determine the percentage of GFP-positive cells and the mean fluorescence intensity. Alternatively, reporter genes encoding enzymes like luciferase or β-galactosidase can be used, with their activity measured using specific assays.

Troubleshooting Guides

Below are common issues encountered during this compound transfection and their potential solutions.

Issue 1: Low Transfection Efficiency

If you are observing a lower-than-expected number of transfected cells, consider the following factors:

Possible Cause Recommended Solution
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation period for your specific cell line (e.g., test 4, 6, 8, 12, and 24 hours).
Incorrect Liposome:DNA Ratio Optimize the weight ratio of this compound liposomes to DNA. Ratios can vary significantly between cell lines (e.g., 10:1 for HepG2, 2.5:1 for HeLa).
Low Cell Confluency Ensure cells are in a logarithmic growth phase and are 70-90% confluent at the time of transfection.
Poor Quality of DNA Use high-purity, endotoxin-free plasmid DNA. Verify DNA concentration and integrity before use.
Presence of Serum During Complex Formation Always prepare the this compound and DNA dilutions in a serum-free medium before mixing to form lipoplexes.
Cell Line is Difficult to Transfect Some cell lines are inherently more resistant to transfection. You may need to try different transfection reagents or methods like electroporation.
Issue 2: High Cell Toxicity or Death

If you observe significant cell death or morphological changes after transfection, consider these troubleshooting steps:

Possible Cause Recommended Solution
Prolonged Incubation Time Reduce the incubation time. For sensitive cells, even a few hours can be sufficient. A time-course experiment will help identify the best balance between efficiency and viability.
High Concentration of this compound Decrease the amount of this compound used. Perform a dose-response experiment to find the optimal concentration that maximizes transfection while minimizing toxicity.
High DNA Concentration Too much plasmid DNA can also be toxic to cells. Try reducing the amount of DNA used in the transfection.
Low Cell Density Transfecting cells at a low confluency can make them more susceptible to the toxic effects of the transfection reagent. Ensure your cells are at the recommended confluency.
Contamination Check your cell culture for any signs of contamination (e.g., bacteria, yeast, mycoplasma) as this can exacerbate cell stress during transfection.

Experimental Protocols

General Protocol for this compound Transfection

This protocol provides a starting point for optimizing this compound transfection. The amounts and volumes may need to be adjusted based on the specific cell line and culture vessel.

Materials:

  • This compound reagent

  • High-quality plasmid DNA

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Cells plated in a 24-well plate

Procedure:

  • Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will ensure they are 70-90% confluent on the day of transfection.

  • Preparation of DNA Solution: In a sterile tube, dilute your plasmid DNA in a serum-free medium.

  • Preparation of this compound Solution: In a separate sterile tube, dilute the this compound reagent in a serum-free medium.

  • Formation of Lipoplexes: Add the diluted DNA solution to the diluted this compound solution and mix gently by pipetting. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection: Add the lipoplex solution dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (start with a 4-6 hour incubation time and optimize from there).

  • Post-Transfection: After the incubation period, you can either replace the medium with fresh, complete medium or leave the lipoplex-containing medium on the cells. The need for a media change depends on the sensitivity of your cells to the transfection reagent.

  • Analysis: Assay for gene expression at 24-72 hours post-transfection, depending on the expression kinetics of your plasmid.

Visualizations

Below are diagrams to help visualize the experimental workflow and troubleshoot potential issues.

DMPAC_Chol_Transfection_Workflow This compound Transfection Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis plate_cells Plate cells 24h before transfection prep_dna Dilute plasmid DNA in serum-free medium prep_lipid Dilute this compound in serum-free medium prep_dna->prep_lipid form_lipoplex Mix diluted DNA and this compound Incubate 15-30 min at RT prep_lipid->form_lipoplex add_to_cells Add lipoplexes to cells form_lipoplex->add_to_cells incubate_cells Incubate cells at 37°C add_to_cells->incubate_cells media_change Optional: Change medium incubate_cells->media_change assay_expression Assay for gene expression (24-72h post-transfection) media_change->assay_expression

Caption: Workflow for this compound mediated transfection.

Troubleshooting_Transfection Troubleshooting Guide cluster_low_efficiency Low Efficiency Solutions cluster_high_toxicity High Toxicity Solutions start Transfection Experiment result Evaluate Transfection Efficiency & Cell Viability start->result low_efficiency Low Efficiency result->low_efficiency Low high_toxicity High Toxicity result->high_toxicity High Toxicity success Successful Transfection result->success Optimal optimize_ratio Optimize Liposome:DNA ratio low_efficiency->optimize_ratio reduce_time Reduce incubation time high_toxicity->reduce_time optimize_time Optimize incubation time optimize_ratio->optimize_time check_confluency Check cell confluency optimize_time->check_confluency check_dna Verify DNA quality check_confluency->check_dna reduce_reagent Decrease this compound amount reduce_time->reduce_reagent reduce_dna Decrease DNA amount reduce_reagent->reduce_dna

Caption: Troubleshooting flowchart for common transfection issues.

Caption: Simplified signaling pathway of transfection.

References

Technical Support Center: Cationic Liposome-Based Transfection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cationic liposome-based transfection in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cationic liposome-based transfection in a question-and-answer format.

Low Transfection Efficiency

Q1: My transfection efficiency is consistently low. What are the primary factors I should investigate?

A: Low transfection efficiency is a frequent challenge with multiple potential causes. Systematically evaluating the following factors is crucial:

  • Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and healthy.[1][2] For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][3][4] Both too high and too low cell densities can negatively impact efficiency.

  • Quality of Nucleic Acid: Use high-purity plasmid DNA or RNA, free from contaminants like endotoxins. The size of the plasmid can also be a factor; larger plasmids may exhibit lower transfection efficiency.

  • Lipid-to-Nucleic Acid Ratio: This is a critical parameter that requires optimization for each cell type and plasmid combination. An improper ratio can lead to inefficient complex formation or toxicity.

  • Presence of Serum and Antibiotics: While some newer reagents are more tolerant, serum proteins can interfere with the formation of liposome-DNA complexes (lipoplexes). It is generally recommended to form the complexes in a serum-free medium. Antibiotics can increase cytotoxicity and should be avoided during transfection.

  • Incubation Time: The duration of cell exposure to the lipoplexes needs to be optimized. While longer incubation might seem to increase uptake, it can also lead to increased cytotoxicity, which in turn reduces the number of viable transfected cells.

Q2: Can the presence of serum in the culture medium affect my transfection results?

A: Yes, serum can significantly impact transfection efficiency. Negatively charged proteins in serum can interact with the cationic liposomes, hindering the formation of stable lipoplexes with the nucleic acid. This interference can be overcome by increasing the charge ratio of the cationic liposome to DNA. For many protocols, it is standard practice to form the lipoplexes in a serum-free medium before adding them to cells cultured in a serum-containing medium. However, the optimal conditions may change in the presence of serum, so empirical optimization is recommended.

Q3: How do I optimize the lipid-to-DNA ratio?

A: To optimize the lipid-to-DNA ratio, it is recommended to perform a dose-response experiment. This involves keeping the amount of DNA constant while varying the amount of the cationic lipid reagent. For example, you can test ratios such as 1:1, 2:1, and 3:1 (lipid:DNA, w/w or charge ratio depending on the manufacturer's instructions). Transfection efficiency should then be assessed to determine the optimal ratio that provides the highest expression of your gene of interest with the lowest cytotoxicity.

High Cytotoxicity

Q4: I'm observing significant cell death after transfection. What are the likely causes and how can I mitigate this?

A: High cytotoxicity is a common issue and can be caused by several factors:

  • Excessive Amount of Transfection Reagent: Cationic lipids can be inherently toxic to cells at high concentrations. It is crucial to optimize the amount of reagent used.

  • Prolonged Incubation Time: Leaving the lipoplexes on the cells for too long can increase cytotoxicity. Optimizing the incubation time (e.g., testing 4-6 hours versus 24 hours) is recommended.

  • Presence of Antibiotics: Transfection can make cell membranes more permeable, increasing the toxic effects of antibiotics. It is advisable to perform transfections in antibiotic-free medium.

  • Suboptimal Cell Density: Cells at a very low density may be more susceptible to the toxic effects of the transfection reagent.

  • Poor Quality of Transfection Reagent: Ensure the cationic lipid reagent has been stored correctly (typically at 4°C) and has not been frozen, as this can reduce its activity and potentially increase toxicity.

Q5: Can the type of cationic lipid or the inclusion of a helper lipid affect cytotoxicity?

A: Absolutely. Different cationic lipids have varying levels of toxicity. Additionally, the formulation can be optimized to reduce toxicity. For instance, including a neutral "helper" lipid, such as dioleoyl phosphatidylethanolamine (DOPE), can enhance transfection efficiency and in some cases, modulate cytotoxicity. The rationale is that helper lipids can facilitate the endosomal escape of the nucleic acid into the cytoplasm.

Frequently Asked Questions (FAQs)

Q: What is the ideal cell confluency for transfection? A: For most adherent cell lines, a confluency of 70-90% at the time of transfection generally yields the best results. However, the optimal confluency can be cell-type dependent and should be determined empirically.

Q: Should I perform transfection in the presence or absence of serum? A: It is highly recommended to form the liposome-nucleic acid complexes in a serum-free medium because serum proteins can interfere with complex formation. The transfection itself can then often be carried out in a serum-containing medium, but this may require optimization of the protocol.

Q: Can I use antibiotics in my media during transfection? A: It is strongly advised to avoid using antibiotics during transfection. The process can increase cell permeability, leading to higher uptake of antibiotics and subsequent cytotoxicity.

Q: How long should I incubate the cells with the transfection complexes? A: The optimal incubation time varies depending on the cell type and the transfection reagent. A typical starting point is 4-6 hours, after which the medium can be replaced with fresh, complete medium. However, you may need to optimize this by testing different time points (e.g., 6h, 12h, 24h) to find the best balance between transfection efficiency and cell viability.

Q: Does the quality of my plasmid DNA matter? A: Yes, the quality and purity of your plasmid DNA are critical for successful transfection. High-purity, endotoxin-free DNA should be used to avoid inflammatory responses and to ensure efficient complex formation with the cationic liposomes.

Data Presentation

Table 1: General Optimization Parameters for Cationic Liposome Transfection

ParameterRecommended RangeKey Considerations
Cell Confluency (Adherent) 70-90%Varies by cell type; must be optimized.
Cell Density (Suspension) 5 x 10⁵ to 2 x 10⁶ cells/mLEnsure cells are in the logarithmic growth phase.
Lipid:DNA Ratio (w/w) 1:1 to 10:1Highly dependent on the specific lipid, nucleic acid, and cell type; requires empirical optimization.
Incubation Time 4 - 48 hoursBalance between efficiency and cytotoxicity; start with 4-6 hours.
Serum during Complexation 0%Serum proteins interfere with lipoplex formation.
Antibiotics during Transfection 0%Can increase cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes (Thin-Film Hydration Method)

  • Lipid Preparation: Dissolve the cationic lipid and any helper lipid (e.g., DOPE) in chloroform at the desired molar ratio in a round-bottom flask.

  • Lipid Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Alternatively, a gentle stream of nitrogen gas can be used.

  • Vacuum Drying: Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add a sterile, aqueous buffer (e.g., sterile water or PBS) to the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.

    • Extrusion: For a more uniform size distribution of large unilamellar vesicles (LUVs), pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: Transfection of Adherent Cells with Cationic Liposomes

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate so they reach 70-90% confluency at the time of transfection.

  • Preparation of Lipoplexes:

    • In a sterile tube, dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM).

    • In a separate sterile tube, dilute the cationic liposome suspension in the same serum-free medium.

    • Combine the diluted DNA and the diluted liposomes. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium (containing serum but without antibiotics).

    • Culture the cells for 24-72 hours before assaying for gene expression.

Visualizations

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection Cell_Culture 1. Seed Cells (70-90% confluency) Add_Complex 4. Add Lipoplex to Cells Dilute_DNA 2a. Dilute Nucleic Acid (Serum-free medium) Form_Complex 3. Form Lipoplex (Incubate 15-30 min) Dilute_DNA->Form_Complex Dilute_Lipid 2b. Dilute Cationic Liposome (Serum-free medium) Dilute_Lipid->Form_Complex Form_Complex->Add_Complex Incubate 5. Incubate (4-6 hours) Add_Complex->Incubate Change_Medium 6. Replace with Fresh Medium Incubate->Change_Medium Assay 7. Assay for Expression (24-72 hours) Change_Medium->Assay

Caption: Experimental workflow for cationic liposome-based transfection.

Troubleshooting_Tree cluster_cell Cell-Related Issues cluster_reagent Reagent & Complex Issues cluster_protocol Protocol Issues Start Low Transfection Efficiency? Check_Confluency Check Cell Confluency (Optimal: 70-90%) Start->Check_Confluency Yes Check_Health Assess Cell Health (Log phase, low passage) Check_Confluency->Check_Health Optimize_Ratio Optimize Lipid:DNA Ratio Check_Health->Optimize_Ratio Check_NA_Quality Verify Nucleic Acid Quality Optimize_Ratio->Check_NA_Quality Serum_Free_Complex Form Complexes in Serum-Free Medium Check_NA_Quality->Serum_Free_Complex Optimize_Incubation Optimize Incubation Time Serum_Free_Complex->Optimize_Incubation No_Antibiotics Remove Antibiotics Optimize_Incubation->No_Antibiotics Solution Improved Transfection Efficiency No_Antibiotics->Solution

Caption: Troubleshooting decision tree for low transfection efficiency.

References

Validation & Comparative

A Comparative Guide to DMPAC-Chol and DC-Chol for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cationic cholesterol derivatives, DMPAC-Chol and DC-Chol, for their application in gene delivery. By presenting available experimental data, detailed methodologies, and visual representations of key processes, this document aims to assist researchers in making informed decisions for their non-viral gene therapy research and development.

Overview of Cationic Lipids in Gene Delivery

Cationic lipids are essential components of non-viral gene delivery systems. Their positively charged headgroups facilitate the condensation of negatively charged nucleic acids (like plasmid DNA and mRNA) into nanoparticles called lipoplexes. These lipoplexes protect the genetic material from degradation and mediate its entry into target cells. The structure of the cationic lipid, including the nature of the hydrophobic anchor, the linker, and the headgroup, significantly influences the transfection efficiency, cytotoxicity, and stability of the formulation.

This compound (3β-[N-(N',N'-dimethyl-N'-3-aminopropyl)-carbamoyl]cholesterol), also referred to as Chol-T in some literature, and DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) are both derivatives of cholesterol, a natural and biocompatible molecule. The cholesterol backbone is thought to enhance the stability of lipoplexes and facilitate their interaction with cell membranes.

Performance Comparison: this compound vs. DC-Chol

While direct head-to-head comparative studies under identical experimental conditions are limited, this section summarizes available data on the transfection efficiency and cytotoxicity of this compound and DC-Chol from various independent studies. It is crucial to note that transfection outcomes are highly dependent on the cell type, the nucleic acid being delivered, the formulation parameters (e.g., lipid-to-DNA ratio, helper lipid), and the specific experimental conditions.

Quantitative Data Summary

The following tables provide a summary of the reported transfection efficiencies and cytotoxicities for liposomes formulated with either this compound or DC-Chol.

Table 1: In Vitro Transfection Efficiency

Cationic LipidCell LineTransfection EfficiencyReporter GeneOptimal Liposome:DNA Ratio (w/w)Reference
This compound HepG2HighpSV2CAT / pRSVCAT10:1[1]
HeLaHighpSV2CAT / pRSVCAT2.5:1[1]
DC-Chol 293T~30% of cells transfected (MFI of ~80)pEGFP-N1N/P ratio of 3:1[2]
C6 gliomaHigh (Luciferase activity)LuciferaseNot specified[3]
16HBELower than linear PEILuciferaseNot specified[4]
Ovarian Cancer CellsHigh (9.4 times baseline luminescence)Luciferase mRNANot specified

MFI: Mean Fluorescence Intensity; N/P ratio: ratio of moles of nitrogen in the cationic lipid to moles of phosphate in the DNA.

Table 2: Cytotoxicity Data

Cationic LipidCell LineCytotoxicity MeasurementKey FindingsReference
This compound HepG2Cell Viability63% reduction in viability at 37.5 µg/mL
HeLaCell Viability85% reduction in viability at 37.5 µg/mL
DC-Chol 293TCell ViabilityHigher cell viability compared to some novel cationic lipids
AGSMTT AssayNo significant difference in viability compared to novel cholesterol-based lipids
Ovarian Cancer CellsCell ViabilityAbove 75% cell viability after treatment

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of transfection reagents. Below are representative protocols for the preparation of cationic liposomes and for conducting in vitro transfection and cytotoxicity assays.

Preparation of Cationic Liposomes (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve the cationic lipid (this compound or DC-Chol) and a helper lipid, most commonly DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of cationic lipid to helper lipid needs to be optimized; a 1:1 or 3:2 molar ratio is often a good starting point.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, HEPES-buffered saline) by vortexing or gentle agitation. The final lipid concentration typically ranges from 1 to 2 mg/mL.

  • Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a defined size, the resulting multilamellar vesicle (MLV) suspension can be sonicated (using a bath or probe sonicator) or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

In Vitro Transfection Protocol
  • Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well plate) 18-24 hours prior to transfection to achieve 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • Dilute the desired amount of plasmid DNA or mRNA in a serum-free cell culture medium or buffer.

    • In a separate tube, dilute the cationic liposome suspension in the same serum-free medium.

    • Add the diluted liposome suspension to the diluted nucleic acid and mix gently. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal liposome-to-nucleic acid ratio needs to be determined empirically.

  • Transfection:

    • Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, add complete growth medium (containing serum). For some cell lines, it may be necessary to replace the transfection medium with fresh complete medium.

  • Gene Expression Analysis: Assay for reporter gene expression (e.g., GFP, luciferase) or the desired biological effect 24-72 hours post-transfection.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Seed cells in a 96-well plate and transfect them as described above. Include untransfected cells as a control for 100% viability.

  • MTT Addition: At the desired time point post-transfection (e.g., 24 or 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Viability Calculation: Calculate the cell viability as a percentage relative to the untransfected control cells.

Mandatory Visualizations

Experimental Workflow for Liposome-Mediated Gene Delivery

experimental_workflow cluster_prep Liposome Preparation cluster_transfection In Vitro Transfection lipid_mix 1. Lipid Mixing (Cationic Lipid + DOPE in Chloroform) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mix->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration sizing 4. Sizing (Sonication/Extrusion) hydration->sizing lipoplex_formation 5. Lipoplex Formation (Liposomes + Nucleic Acid) sizing->lipoplex_formation cell_transfection 6. Cell Incubation (Lipoplexes added to cells) lipoplex_formation->cell_transfection gene_expression 7. Gene Expression (Analysis at 24-72h) cell_transfection->gene_expression

Caption: A generalized workflow for the preparation of cationic liposomes and subsequent in vitro gene transfection.

Proposed Mechanism of Cationic Liposome-Mediated Gene Delivery

Caption: The proposed cellular uptake and intracellular trafficking pathway for cationic lipoplex-mediated gene delivery.

References

A Comparative Guide: DMPAC-Chol vs. Polymer-Based Transfection Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular and genetic research, the effective delivery of nucleic acids into cells is a critical step. Non-viral transfection methods are favored for their safety and ease of use compared to viral vectors. Among these, cationic lipid-based reagents and polymer-based reagents represent two of the most widely utilized technologies. This guide provides an objective comparison between DMPAC-Chol, a cationic cholesterol derivative, and common polymer-based transfection reagents, supported by experimental data to aid researchers in selecting the optimal tool for their specific needs.

Mechanism of Action: A Tale of Two Complexes

Both lipid- and polymer-based reagents function by condensing negatively charged nucleic acids (like plasmid DNA and siRNA) into positively charged nanoparticles. These nanoparticles can then interact with the negatively charged cell membrane, facilitating uptake. However, the nature of these complexes and their subsequent intracellular journey differ significantly.

This compound (Cationic Lipid-Based): this compound is a cationic derivative of cholesterol.[1] When formulated into liposomes, often with a helper lipid like DOPE (1,2-dioleoyl-phosphatidyl-ethanolamine), it forms positively charged vesicles.[2] These vesicles electrostatically interact with nucleic acids to form stable complexes called lipoplexes .[2] The lipoplexes bind to the cell surface and are internalized primarily through endocytosis.[2][3] Once inside the endosome, the cationic lipids can interact with the endosomal membrane, leading to its destabilization and the release of the nucleic acid cargo into the cytoplasm for eventual entry into the nucleus. The inclusion of cholesterol derivatives has been shown to enhance transfection efficiency, particularly in the presence of serum.

Polymer-Based Reagents: This category includes well-known polymers such as polyethylenimine (PEI), poly-L-lysine (PLL), and dendrimers. These are cationic polymers that condense nucleic acids into polyplexes through electrostatic interactions. The cellular uptake of polyplexes also occurs via endocytosis. A key feature of some polymers, like PEI, is the "proton sponge" effect. The polymer's high buffering capacity leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture, which releases the polyplex into the cytoplasm.

G Fig 1. Cellular Uptake Pathways cluster_lipid Lipid-Based (this compound) cluster_polymer Polymer-Based (e.g., PEI) L1 This compound + Nucleic Acid L2 Lipoplex Formation L1->L2 L3 Cellular Uptake (Endocytosis) L2->L3 L4 Endosome L3->L4 L5 Endosomal Escape (Membrane Fusion) L4->L5 L6 Cytoplasm L5->L6 L7 Nuclear Entry L6->L7 P1 Cationic Polymer + Nucleic Acid P2 Polyplex Formation P1->P2 P3 Cellular Uptake (Endocytosis) P2->P3 P4 Endosome P3->P4 P5 Endosomal Escape ('Proton Sponge') P4->P5 P6 Cytoplasm P5->P6 P7 Nuclear Entry P6->P7

Fig 1. Cellular Uptake Pathways

Performance Comparison: Efficiency vs. Cytotoxicity

The choice between this compound and polymer-based reagents often comes down to a balance between transfection efficiency and cell viability. The optimal reagent can be highly dependent on the cell type and the specific plasmid vector used.

The following tables summarize experimental data comparing a representative advanced lipid-based reagent (Lipofectamine 3000) and a polymer-based reagent (Turbofect). This comparison provides valuable insights into the performance characteristics applicable to the broader classes of lipid and polymer reagents.

Table 1: Transfection Efficiency (%) in Adherent Cell Lines

Reagent TypeReagentPlasmidCHO-K1 CellsHEK293 Cells
Lipid-Based Lipofectamine 3000pEGFP-N155%52%
pCDH64% 53%
Polymer-Based TurbofectpEGFP-N174% 59%
pCDH56%44%
Data sourced from a comparative study by Rahimi P, et al. (2018). The study highlights that performance is vector-dependent; the polymer-based reagent was more efficient with the pEGFP-N1 plasmid, while the lipid-based reagent performed better with the pCDH plasmid in these cell lines.

Table 2: Cytotoxicity and Performance in Suspension Cells

Reagent TypeReagentKey Finding
Lipid-Based Lipofectamine 3000Showed statistically significant cytotoxicity in H9T-cells when transfecting with the pCDH plasmid.
Polymer-Based TurbofectDemonstrated less cytotoxicity across all three tested cell lines (CHO-K1, HEK293, H9T-cells) compared to Lipofectamine 3000.
Both reagents showed insufficient transfection efficiency for the non-adherent H9T-cell line in the cited study, indicating that reagent choice is critical for suspension cells.

Experimental Protocols: A Step-by-Step Overview

Successful transfection requires careful optimization of conditions. Below are generalized protocols for using this compound and polymer-based reagents. Researchers should always refer to the manufacturer's specific guidelines for their chosen product.

G Fig 2. General Transfection Workflow A 1. Cell Seeding (Plate cells 18-24h before transfection, aim for 70-90% confluency) B 2. Prepare Reagents (Dilute Nucleic Acid and Transfection Reagent separately in serum-free medium) A->B C 3. Form Complexes (Combine diluted reagents and incubate for 15-30 min at room temperature) B->C D 4. Add Complexes to Cells (Add the mixture drop-wise to cells in complete medium) C->D E 5. Incubate (Incubate cells for 24-72h under normal growth conditions) D->E F 6. Assay for Gene Expression (e.g., Luciferase assay, fluorescence microscopy, Western blot) E->F

Fig 2. General Transfection Workflow
Protocol 1: Transfection Using this compound (Lipid-Based)

This protocol is a general guideline based on standard lipofection procedures.

  • Cell Plating: Approximately 18-24 hours before transfection, seed cells in a culture plate to achieve 70-90% confluency at the time of transfection.

  • Reagent Preparation (in separate tubes):

    • Tube A: Dilute the desired amount of plasmid DNA in a serum-free medium (e.g., Opti-MEM). Mix gently.

    • Tube B: Dilute the this compound/liposome formulation in a serum-free medium. Mix gently.

  • Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by pipetting or brief vortexing and incubate at room temperature for 20-30 minutes to allow lipoplexes to form.

  • Transfection: Add the lipoplex mixture drop-wise to the cells, which are in their complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation and Assay: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The medium can often be replaced after 4-6 hours if toxicity is a concern. Finally, assay for transgene expression.

Protocol 2: Transfection Using Polyethylenimine (PEI)

This protocol is based on standard PEI transfection methods.

  • Cell Plating: Seed cells 18-24 hours prior to transfection to reach 70-90% confluency.

  • Reagent Preparation:

    • Dilute the plasmid DNA into a sterile, serum-free medium or buffer (e.g., Hybridoma-SFM, Opti-MEM).

    • In a separate tube, dilute the PEI stock solution into the same volume of the same medium/buffer. The optimal PEI:DNA ratio (w/w) often ranges from 3:1 to 10:1 and must be optimized.

  • Complex Formation: Add the diluted PEI to the diluted DNA (not the reverse). Mix immediately by vortexing and incubate at room temperature for 15-30 minutes.

  • Transfection: Add the PEI/DNA polyplex mixture drop-wise to the cells.

  • Incubation and Assay: Incubate cells for 24-72 hours before analyzing gene expression. With PEI, it is generally not necessary to change the medium post-transfection.

Summary: Advantages and Disadvantages

The selection of a transfection reagent should be based on a careful consideration of its strengths and weaknesses in the context of the intended application.

Table 3: Comparative Overview of Reagent Classes

FeatureThis compound (Cationic Lipid-Based)Polymer-Based Reagents (e.g., PEI)
Efficiency Generally high, can be very effective in a wide range of cell types, including for in vivo applications.Variable; can be highly efficient in common cell lines like HEK293 and CHO but may be less effective in primary or sensitive cells.
Cytotoxicity Can be a concern, especially at higher concentrations. Cell viability should be carefully monitored.Generally lower cytotoxicity than lipids, but high molecular weight polymers can be toxic. Biodegradable polymers are being developed to mitigate this.
Serum Compatibility Modern formulations, especially those containing cholesterol, show good resistance to serum inhibition.Can be sensitive to serum, though many modern reagents are formulated for use in serum-containing media.
Cost Often more expensive than basic polymer reagents.Very cost-effective, especially PEI, making it suitable for large-scale experiments.
Payload Versatile; can deliver plasmid DNA, mRNA, and siRNA.Also versatile, capable of delivering various nucleic acids.
Mechanism Forms lipoplexes; endosomal escape via membrane fusion/destabilization.Forms polyplexes; endosomal escape often via "proton sponge" effect.

Conclusion

Both this compound and polymer-based reagents are powerful tools for non-viral gene delivery. There is no single "best" reagent; the optimal choice depends on the specific experimental context.

  • This compound and other cationic lipids are often favored when high transfection efficiency is paramount and for in vivo studies, due to their favorable biocompatibility and stability in serum. However, researchers must be prepared to optimize for and mitigate potential cytotoxicity.

  • Polymer-based reagents like PEI are an excellent, cost-effective choice for routine transfections of robust cell lines like HEK293 and CHO. Their lower intrinsic toxicity can be an advantage, but efficiency may be lower in difficult-to-transfect cells, and optimization of the polymer-to-DNA ratio is critical for success.

Ultimately, for any new cell line or application, it is highly recommended to perform a side-by-side comparison of a few selected lipid- and polymer-based reagents to empirically determine the most effective and least toxic solution for your research goals.

References

A Comparative Guide to the Validation of Cholesterol-Conjugated siRNA (Chol-siRNA) Mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Note on Terminology: The specific term "DMPAC-Chol" did not yield definitive results in scientific literature searches. It is possible that this is an internal designation or a less common acronym. This guide will focus on the widely studied and validated method of using cholesterol-conjugated siRNA (Chol-siRNA) for gene knockdown, a technology that aligns with the core of the user's request. This includes its use in conjunction with enhancing delivery vehicles such as Dynamic Polyconjugates (DPCs).

This guide provides a comprehensive comparison of Chol-siRNA mediated gene knockdown with alternative siRNA delivery platforms. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Introduction to Cholesterol-Conjugated siRNA (Chol-siRNA)

Cholesterol-conjugated siRNA (Chol-siRNA) represents a significant advancement in oligonucleotide therapeutics. By attaching a cholesterol moiety to the siRNA duplex, several key delivery challenges are addressed. The lipophilic nature of cholesterol facilitates improved pharmacokinetic properties, enhanced nuclease resistance, and better cellular uptake, particularly in the liver.[1] This strategy can be employed alone or in combination with other delivery systems, such as polymeric nanoparticles, to further enhance efficacy. One such approach involves the co-injection of Chol-siRNA with a Dynamic Polyconjugate (DPC), a polymer-based system designed to aid in the endosomal escape of the siRNA, a critical step for its entry into the cytoplasm to mediate RNA interference (RNAi).

Validation of Gene Knockdown: Experimental Protocols

Validating the efficacy of siRNA-mediated gene knockdown is a critical step. The following are standard experimental protocols used to quantify the reduction in target gene expression at both the mRNA and protein levels.

2.1. Quantification of mRNA Knockdown by Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is the gold standard for measuring the abundance of specific mRNA transcripts.

  • Cell Seeding and Transfection:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Prepare the Chol-siRNA delivery complexes according to the manufacturer's protocol or the specific formulation being tested.

    • Transfect the cells with the Chol-siRNA complexes. Include a negative control (scrambled siRNA) and a positive control (an siRNA known to effectively knock down a housekeeping gene).

    • Incubate the cells for 24-72 hours post-transfection.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • qPCR Analysis:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in target mRNA expression, normalized to the reference gene and compared to the negative control.

2.2. Quantification of Protein Knockdown by Western Blot

Western blotting is used to detect and quantify the level of a specific protein.

  • Cell Lysis and Protein Quantification:

    • Following transfection and incubation (typically 48-96 hours), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Comparative Performance of siRNA Delivery Systems

The choice of siRNA delivery system is critical for achieving potent and specific gene knockdown with minimal toxicity. Below is a comparison of Chol-siRNA with two other widely used platforms: Lipid Nanoparticles (LNPs) and Polymeric Nanoparticles.

3.1. Quantitative Data Comparison

Delivery SystemTypical Knockdown Efficiency (in vivo, liver)Effective Dose (in vivo)Cytotoxicity ProfileKey AdvantagesKey Disadvantages
Chol-siRNA 70-90%1-10 mg/kgGenerally lowSimple conjugation, improved pharmacokinetics, effective for liver targeting.Lower efficiency than complex systems when used alone, may require co-delivery agents for extrahepatic targets.
Lipid Nanoparticles (LNPs) >95%0.01-1 mg/kgCan be associated with inflammatory responses and liver toxicity at higher doses.High encapsulation efficiency, potent gene silencing, clinically validated (e.g., Onpattro).Complex manufacturing, potential for immunogenicity.
Polymeric Nanoparticles 60-80%1-5 mg/kgVaries with polymer chemistry; can have dose-dependent toxicity.Tunable properties, can be designed for specific targeting and controlled release.Can have lower efficiency than LNPs, potential for toxicity.

3.2. Signaling and Experimental Workflow Diagrams

Below are diagrams illustrating the key pathways and workflows involved in Chol-siRNA mediated gene knockdown and its validation.

G cluster_uptake Cellular Uptake cluster_release Cytosolic Release cluster_rnai RNAi Pathway Chol-siRNA Chol-siRNA Plasma_Membrane Plasma Membrane Chol-siRNA->Plasma_Membrane Intercalation Endocytosis Endocytosis Plasma_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape siRNA_in_Cytoplasm siRNA in Cytoplasm Endosomal_Escape->siRNA_in_Cytoplasm RISC_Loading RISC Loading siRNA_in_Cytoplasm->RISC_Loading RISC Active RISC RISC_Loading->RISC mRNA_Cleavage mRNA Cleavage & Degradation RISC->mRNA_Cleavage Binds to Target_mRNA Target mRNA Target_mRNA->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: Chol-siRNA uptake and gene silencing pathway.

G Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Transfection Transfection with Chol-siRNA (and controls) Cell_Culture->Transfection Incubation Incubation (24-96 hours) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Analysis Type Harvest->Analysis RNA_Extraction RNA Extraction Analysis->RNA_Extraction mRNA Protein_Lysis Protein Lysis Analysis->Protein_Lysis Protein cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Western_Blot Western Blot Protein_Lysis->Western_Blot RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR Data_Analysis_mRNA mRNA Knockdown Quantification RT_qPCR->Data_Analysis_mRNA Data_Analysis_Protein Protein Knockdown Quantification Western_Blot->Data_Analysis_Protein End End Data_Analysis_mRNA->End Data_Analysis_Protein->End

Caption: Experimental workflow for knockdown validation.

G cluster_chol Chol-siRNA cluster_lnp Lipid Nanoparticles (LNPs) cluster_poly Polymeric Nanoparticles siRNA siRNA Cargo Chol_siRNA Cholesterol Conjugate + Simple Chemistry + Good for Liver - Lower Potency Alone siRNA->Chol_siRNA LNP Lipid Nanoparticle + High Potency + Clinically Validated - Complex Formulation siRNA->LNP Polymer Polymeric Nanoparticle + Tunable Properties + Versatile - Potential Toxicity siRNA->Polymer

Caption: Comparison of siRNA delivery systems.

Conclusion

Cholesterol-conjugated siRNA is a robust and effective method for mediating gene knockdown, particularly for liver-targeted therapies. Its validation relies on standard molecular biology techniques such as RT-qPCR and Western blotting to confirm the reduction of target mRNA and protein levels. While Chol-siRNA offers advantages in terms of simplicity and favorable pharmacokinetic properties, other delivery systems like LNPs may provide higher potency. The choice of delivery platform will ultimately depend on the specific application, target tissue, and desired therapeutic index. The ongoing development of co-delivery strategies, such as the use of DPCs with Chol-siRNA, aims to combine the benefits of different approaches to maximize therapeutic efficacy.

References

A Researcher's Guide to Cationic Lipids for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of genetic medicine has been reshaped by the success of mRNA-based therapeutics, particularly the COVID-19 vaccines.[1] Central to this success are lipid nanoparticles (LNPs), which serve as the primary delivery vehicle, protecting the fragile mRNA molecule and facilitating its entry into target cells.[1][2] The ionizable cationic lipid is a critical component of these LNPs, governing encapsulation efficiency, cellular uptake, and the crucial endosomal escape of the mRNA cargo.

This guide provides a comparative analysis of commonly used cationic and ionizable lipids, presenting key performance data from recent studies. It is designed for researchers, scientists, and drug development professionals to aid in the rational selection of lipids for their specific therapeutic applications.

General Experimental Workflow

The evaluation of novel LNP-mRNA formulations follows a structured workflow, from initial formulation and physicochemical characterization to in vitro and in vivo testing. This process allows for the systematic screening and optimization of lipid candidates.

G cluster_0 1. LNP Formulation cluster_1 2. Physicochemical Characterization cluster_2 3. In Vitro Evaluation cluster_3 4. In Vivo Evaluation prep Prepare Lipid Stock (Ethanol) & mRNA Stock (Aqueous Buffer) mix Microfluidic Mixing (e.g., NanoAssemblr) prep->mix dialysis Dialysis / Purification to Remove Ethanol & Unencapsulated mRNA mix->dialysis dls Size (DLS) Polydispersity Index (PDI) dialysis->dls zeta Zeta Potential dialysis->zeta ribo Encapsulation Efficiency (%) (RiboGreen Assay) dialysis->ribo culture Seed Cells (e.g., HepG2, Dendritic Cells) ribo->culture transfect Transfect Cells with mRNA-LNPs culture->transfect assay Assess Protein Expression (Luciferase, GFP Assay) transfect->assay viability Measure Cell Viability (e.g., AlamarBlue, MTT Assay) transfect->viability admin Administer mRNA-LNPs to Animal Model (e.g., IV, IM Injection) viability->admin image Biodistribution Analysis (IVIS Imaging for Luciferase) admin->image immune Immunogenicity Assessment (e.g., ELISA for IgG) admin->immune

Caption: Standard workflow for formulating and evaluating mRNA-LNP performance.

Comparative Performance of Cationic Lipids

The selection of a cationic lipid significantly impacts the physicochemical properties and biological activity of the LNP formulation. Ionizable lipids, which are neutral at physiological pH and become positively charged in the acidic endosome, are generally preferred over permanently charged cationic lipids (like DOTAP) as they tend to offer a better toxicity profile and higher in vivo efficiency. The table below summarizes experimental data for several key lipids.

Cationic LipidLNP Composition (Molar Ratio)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vitro Performance (Cell Type)In Vivo Performance (Administration Route)Reference
ALC-0315 ALC-0315/DSPC/Chol/PEG (50:10:38.5:1.5)~80<0.1Neutral>90%High protein expression in immune cells.High protein expression in zebrafish embryos. No significant difference from SM-102 in mouse immunization study (Subcutaneous).
SM-102 SM-102/DSPC/Chol/PEG (50:10:38.5:1.5)~80<0.1Neutral>90%Superior to ALC-0315 and MC3 in inducing protein expression in immune cells.High protein expression, similar to ALC-0315 in zebrafish embryos and mouse immunization study (Subcutaneous).
Dlin-MC3-DMA MC3/DSPC/Chol/PEG (50:10:38.5:1.5)~80<0.1Neutral>90%Lower protein expression compared to ALC-0315 and SM-102 in immune cells.Significantly lower protein expression than ALC-0315 and SM-102 in zebrafish embryos (Intravenous).
DOTAP (permanently charged)DOTAP/DOPE (1:1)100-150~0.2Positive (+30 to +50)>90%High transfection efficiency (~40% GFP+ cells), but can show dose-dependent cytotoxicity.Effective for local protein expression at injection site; can drive lung accumulation.
ALC-0315 + 10% DOTAP (ALC-0315+DOTAP)/DSPC/Chol/PEG~130~0.2Positive>95%Increased in vitro transfection efficiency compared to ALC-0315 alone.Enhanced local protein expression at injection site and reduced off-target hepatic expression (Intramuscular).
DC-Chol DOPE/DC-Chol~150~0.23PositiveOptimized to ~62%High transfection luminescence signal in ovarian cancer cells.Not specified.
IM21.7c (imidazolium head)IM21.7c based 5-lipid composition<100<0.2Slightly Positive>98%Effective in vitro transfection with sustained release kinetics.Significantly different biodistribution from other lipids, with increased targeting to the lung (Intravenous).

Mechanism of LNP-Mediated mRNA Delivery

The effectiveness of ionizable lipids hinges on their pH-responsive nature. At the neutral pH of the bloodstream, the LNP surface is nearly neutral, which increases circulation time. Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge. The positively charged LNP then interacts with the negatively charged endosomal membrane, leading to membrane disruption and the release of the mRNA cargo into the cytoplasm, where it can be translated into protein.

G cluster_0 Bloodstream (pH ~7.4) cluster_1 Cell Cytoplasm cluster_2 Endosomal Pathway lnp_circ LNP with Neutral Ionizable Lipid early_endo Early Endosome (pH ~6.2-6.9) lnp_circ->early_endo Endocytosis mrna_release mRNA is Released translation mRNA Translation into Protein mrna_release->translation cell Target Cell late_endo Late Endosome (pH ~5.0-6.0) Lipid becomes Protonated (+) early_endo->late_endo Maturation & pH drop late_endo->mrna_release Endosomal Escape (Membrane Fusion/Disruption)

References

A Head-to-Head Comparison of Novel Cholesterol-Based Lipids for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics has been revolutionized by lipid nanoparticle (LNP) delivery systems, with cholesterol playing an indispensable role in their stability and function. However, the quest for enhanced potency and targeted delivery has spurred the development of novel cholesterol-based lipids that offer significant advantages over their conventional counterparts. This guide provides an objective, data-driven comparison of these emerging alternatives, summarizing key performance metrics and detailing the experimental protocols for their evaluation.

Comparative Performance of Novel Cholesterol-Based Lipids

The efficacy of LNPs is critically dependent on their physicochemical properties, which are significantly influenced by the incorporated cholesterol analogue. Novel cholesterol-based lipids have been engineered to improve upon standard cholesterol by modifying its structure to enhance transfection efficiency, alter biodistribution, and facilitate endosomal escape. The following table summarizes the quantitative performance of several novel cholesterol-based lipids in comparison to standard cholesterol-containing LNPs.

Lipid/SterolKey Structural ModificationParticle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection Efficiency (Relative to Cholesterol)In Vivo Performance HighlightsReference
Cholesterol Standard Sterol (Control)75 - 100< 0.2> 80%1x (Baseline)Standard LNP biodistribution, primarily liver uptake.[1][2]
β-Sitosterol Ethyl group at C24 of the alkyl tail~90~0.13Not explicitly stated, but high~1.5 - 20x higher in various cell lines (HEK293, dendritic cells)Higher mRNA expression at low doses. Forms polyhedral LNPs, which may aid endosomal escape.[1][2][3]
Glutamate-Cholesterol (GA-Chol) Glutamic acid conjugated to cholesterol~110~0.15> 90%~10-20x higher in HEK293T and HeLa cellsRobust localized transfection at the injection site (intramuscular, intratumoral) with significantly reduced liver transfection.
Cationic Cholesterol Derivatives (e.g., DC-Chol based) Cationic headgroups (e.g., dimethylaminoethyl)120 - 500+VariableHighSuperior or parallel to commercially available DC-CholCan alter tissue tropism, with some derivatives showing increased delivery to the lungs and heart.
Amino Acid-Cholesterol Conjugates (Lysine/Histidine) Lysine or Histidine linked to the cholesterol backboneNot explicitly statedNot explicitly statedHigh (based on gel retardation)Superior to DC-Chol (Lysine conjugate)Low cytotoxicity and impressive gene transfection activity.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel drug delivery systems. Below are detailed methodologies for the key experiments cited in the comparative data.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard procedure for formulating mRNA-LNPs using a microfluidic device, which allows for precise control over particle size and polydispersity.

  • Preparation of Lipid and mRNA Solutions:

    • Prepare stock solutions of the ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol or cholesterol analogue, and PEG-lipid in 100% ethanol. The molar ratio is critical and often empirically optimized (a common ratio is 50:10:38.5:1.5).

    • Combine the calculated volumes of the lipid stock solutions into a single ethanol mixture.

    • Dilute the mRNA transcript (e.g., encoding Firefly Luciferase) in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated to facilitate mRNA complexation.

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer mixture into another.

    • Set up the microfluidic mixing device (e.g., NanoAssemblr) with a specific flow rate ratio, typically 3:1 (aqueous:organic).

    • Initiate the flow. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of lipids into LNPs encapsulating the mRNA.

  • Post-Formulation Processing:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and neutralize the acidic buffer.

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

Characterization of LNPs
  • Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

In Vitro Transfection Assay

This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in cultured cells.

  • Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or dendritic cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment: Dilute the mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 50-200 ng per well).

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Quantification of Protein Expression:

    • If using a reporter gene like Firefly Luciferase, lyse the cells and add a luciferase assay reagent.

    • Measure the resulting bioluminescence using a plate reader. The intensity of the signal correlates with the amount of protein expressed and, therefore, the transfection efficiency.

In Vivo Evaluation of LNP Performance

This protocol describes a typical in vivo study in mice to evaluate the potency and biodistribution of mRNA-LNPs.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Administration: Administer the mRNA-LNP formulation via the desired route (e.g., intravenous tail vein injection for systemic delivery, or intramuscular/intratumoral for localized delivery). A typical dose might be 0.1-1 mg/kg of mRNA.

  • Bioluminescence Imaging: If using a luciferase reporter, at a set time point post-injection (e.g., 6-24 hours), anesthetize the mice and inject them with a D-luciferin substrate.

  • Image the mice using an in vivo imaging system (IVIS) to detect and quantify the bioluminescent signal from various organs. This allows for the assessment of both the level of protein expression and the biodistribution of the LNPs.

Visualizing Key Processes and Pathways

Understanding the experimental workflow and the underlying biological mechanisms is crucial for interpreting comparative data. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_prep Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation Lipid_Mix Lipid Mixture in Ethanol (Ionizable, Helper, Sterol, PEG) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Sol mRNA in Acidic Buffer (e.g., Citrate pH 4.0) mRNA_Sol->Microfluidics Dialysis Dialysis vs. PBS (Ethanol Removal & Neutralization) Microfluidics->Dialysis DLS Dynamic Light Scattering (Size, PDI) Dialysis->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen InVitro In Vitro Transfection (Cell Culture) Dialysis->InVitro InVivo In Vivo Administration (Animal Model) Dialysis->InVivo

Caption: Experimental workflow for LNP formulation and evaluation.

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Escape cluster_translation mRNA Translation LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of ionizable lipid Lysosome Lysosomal Degradation Late_Endosome->Lysosome mRNA mRNA Release into Cytosol Endosomal_Escape->mRNA Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: LNP-mediated mRNA delivery and endosomal escape pathway.

References

A Comparative Guide to the Biocompatibility of Cationic and Neutral Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Note on DMPAC-Chol Liposomes: Initial searches for "this compound liposomes" indicate that DMPAC ((3β)-cholest-5-en-3-ol 3-[[3-(dimethylamino)propyl]carbamate]) is a cationic cholesterol derivative used in liposome formation for gene transfection.[1][2][3][4] However, comprehensive, publicly available experimental data comparing its biocompatibility profile against other liposomal systems is limited. One study notes that this compound-containing liposomes reduce the viability of HepG2 cells by 63% at a concentration of 37.5 µg/ml.

To provide a framework for evaluation, this guide compares the biocompatibility of a well-characterized cationic liposome formulation, DOTAP/Cholesterol , with a standard neutral (zwitterionic) liposome formulation, DSPC/Cholesterol . This comparison serves as a representative model for assessing the biocompatibility of charged versus neutral lipid-based delivery systems.

Overview of Comparative Liposomes

Liposome biocompatibility is critically influenced by its lipid composition, particularly its surface charge. Cationic liposomes are extensively used for nucleic acid delivery due to their positive charge, which facilitates interaction with negatively charged genetic material and cell membranes. However, this positive charge is often associated with increased cytotoxicity compared to neutral formulations. Neutral liposomes, such as those formulated with DSPC, are generally considered to have lower toxicity and are widely used for drug delivery.

  • This compound (Cationic): A cationic cholesterol derivative used for gene transfection. Limited biocompatibility data is publicly available, but it has been shown to reduce cell viability at certain concentrations.

  • DOTAP/Cholesterol (Cationic): A widely studied cationic formulation. The positive charge from DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is effective for gene delivery but is also a primary contributor to its cytotoxicity.

  • DSPC/Cholesterol (Neutral): A standard neutral liposome formulation. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a zwitterionic phospholipid known for creating stable, rigid bilayers with low cytotoxicity, making it a common choice for drug encapsulation.

Comparative Biocompatibility Data

The following tables summarize key biocompatibility parameters based on available literature. Direct comparison is challenging due to variations in experimental conditions (cell lines, concentrations, incubation times). The data presented provides a general performance overview.

Table 1: In Vitro Cytotoxicity Comparison
Liposome FormulationAssayCell LineKey Findings
This compound Cell ViabilityHepG263% reduction in cell viability at 37.5 µg/ml.
DOTAP/Cholesterol Cell ViabilityA549Cytotoxicity is dependent on the N/P ratio (cationic lipid to nucleic acid) and lipid concentration. Cell viability can decrease by up to 70% at high N/P ratios.
DSPC/Cholesterol Cell ViabilityVariousGenerally considered non-cytotoxic and biocompatible. Often used as a benchmark for low-toxicity formulations.
Table 2: Hemolytic Activity Comparison
Liposome FormulationAssayKey Findings
DOTAP/Cholesterol Hemolysis AssayCationic liposomes can induce hemolysis, particularly at higher concentrations, due to their interaction with the negatively charged erythrocyte membrane.
DSPC/Cholesterol Hemolysis AssayNeutral liposomes typically exhibit minimal to no hemolytic activity, especially at concentrations relevant for in vivo applications.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing biocompatibility data. Below are standard protocols for the assays cited.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose the cells to various concentrations of the liposome formulations (e.g., this compound, DOTAP/Chol, DSPC/Chol) and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Hemolysis Assay

This assay evaluates the ability of liposomes to damage red blood cell (RBC) membranes, leading to the release of hemoglobin.

Protocol:

  • RBC Preparation: Obtain fresh whole blood and wash the erythrocytes multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other components. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Incubation: In a 96-well plate or microcentrifuge tubes, mix the liposome suspensions at various lipid concentrations with the 2% RBC suspension.

  • Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in a lysing agent like distilled water or Triton X-100) for 0% and 100% hemolysis, respectively.

  • Incubation: Incubate the plates at 37°C for 1-4 hours.

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 541-577 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abssample - Absnegative) / (Abspositive - Absnegative)] x 100.

Visualization of Workflows and Concepts

Diagram 1: Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add liposome formulations at various concentrations B->C D Incubate for 24-48h C->D E Add MTT reagent D->E F Incubate for 4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I

Caption: Workflow of the MTT assay for assessing liposome cytotoxicity.

Diagram 2: Workflow for Hemolysis Assay

Hemolysis_Workflow A Prepare 2% Red Blood Cell (RBC) suspension B Mix RBCs with liposome formulations A->B D Incubate at 37°C for 1-4h B->D C Prepare Positive (Lysis) and Negative (PBS) Controls C->D E Centrifuge to pellet intact RBCs D->E F Transfer supernatant to a new plate E->F G Measure absorbance of hemoglobin (541-577 nm) F->G H Calculate % Hemolysis G->H

Caption: Workflow of the ex vivo hemolysis assay for liposomes.

Diagram 3: Liposome Charge and Biocompatibility Relationship

Biocompatibility_Pathway cluster_0 Liposome Properties cluster_1 Biological Interaction cluster_2 Biocompatibility Outcome Cationic_Liposome Cationic Liposome (e.g., DMPAC, DOTAP) Interaction Interaction with negatively charged cell membrane Cationic_Liposome->Interaction Strong electrostatic interaction Neutral_Liposome Neutral Liposome (e.g., DSPC) Neutral_Liposome->Interaction Weak interaction High_Toxicity Higher Cytotoxicity & Hemolysis Interaction->High_Toxicity If interaction is strong Low_Toxicity Lower Cytotoxicity & Hemolysis Interaction->Low_Toxicity If interaction is weak

Caption: Influence of liposome surface charge on biological interactions and toxicity.

References

A Comparative Guide to DMPAC-Chol Transfection Efficiency in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and cellular biology, selecting the optimal transfection reagent is a critical step in ensuring experimental success. This guide provides an objective comparison of the transfection efficiency of 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (DMPAC-Chol), often used in combination with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), against other widely used transfection reagents. The data presented is compiled from various studies to offer a comprehensive overview of performance across different cell lines.

Performance Comparison of Transfection Reagents

The transfection efficiency and cytotoxicity of a given reagent are highly dependent on the cell type, plasmid size, reagent-to-DNA ratio, and overall experimental conditions. The following tables summarize the performance of this compound (as DC-Chol/DOPE liposomes) in comparison to other popular transfection reagents: Lipofectamine® 2000, Lipofectamine® 3000, FuGENE® HD, and Polyethylenimine (PEI).

Table 1: Transfection Efficiency of DC-Chol/DOPE in Various Cell Lines

Cell LineTransfection EfficiencyNotes
SK-N-SH (Neuroblastoma)HighMore efficient and less toxic than DOTAP/DOPE liposomes.[1]
Primary Rat NeuronsHighMore efficient and less toxic than DOTAP/DOPE liposomes.[1]
C6 (Rat Glioma)EffectiveEfficiency is dependent on the liposome/DNA weight ratio.[2]
CHO (Chinese Hamster Ovary)HighEfficient endosomal escape observed.[3][4]
Sensory Neuron Cell Line> 40%High efficiency observed with a β-galactosidase reporter gene.
SK-BR-3 (Breast Cancer)EffectiveEfficiency is influenced by the DC-Chol/DOPE molar ratio.
MCF-7 (Breast Cancer)~50%Observed with a TMAEC-Chol/DOPE formulation.
Jurkat (T-leukemia)Low to ModerateGenerally difficult to transfect; efficiency can be enhanced with specific protocols.
HUVEC (Primary)ModerateTransfection is possible, but optimization is required.
AGS and Huh-7ModerateEfficiency is comparable to or higher than some commercial reagents, especially in the presence of serum.

Table 2: Comparative Transfection Efficiency of Alternative Reagents

ReagentCell LineTransfection Efficiency
Lipofectamine® 3000 HEK293, HeLa, LNCaP, HepG2, A549High; outperforms Lipofectamine® 2000 and FuGENE® HD in these lines.
CHO-K1, HEK293High; more efficient for pCDH plasmid transfection compared to Turbofect.
HUVECs, Primary Cortical NeuronsStrong EGFP expression observed.
FuGENE® HD HEK293High expression levels with low toxicity.
Various (HeLa, NIH/3T3, COS-7, CHO-K1, etc.)High efficiency in many common cell types.
Cancer cell linesEffective in over 25 cancer models.
Polyethylenimine (PEI) HEK293, CHOHigh efficiency in both adherent and suspension cultures.
293FTHigher holoprotein levels compared to Transfectin.
CHO (high density)Up to 73% efficiency in high-density cultures.

Table 3: Cytotoxicity Profile of Transfection Reagents

ReagentCell Line(s)Cytotoxicity
DC-Chol/DOPE SK-N-SH, Primary Rat NeuronsLow; less toxic than DOTAP/DOPE.
Lipofectamine® 3000 H9T-cellsCan be cytotoxic, especially with certain plasmids.
FuGENE® HD VariousMinimal cytotoxicity.
Polyethylenimine (PEI) VariousGenerally low cytotoxicity, especially "Max" formulations.

Experimental Protocols

Preparation of DC-Chol/DOPE Liposomes (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Co-dissolve DC-Chol and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1.5:1).

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior surface.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) by vortexing or sonication. This results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or further sonication.

In Vitro Transfection Protocol
  • Cell Seeding: Plate the cells in a multi-well plate 18-24 hours before transfection to achieve 70-90% confluency at the time of the experiment.

  • Lipoplex Formation:

    • In separate tubes, dilute the plasmid DNA and the DC-Chol/DOPE liposome suspension in a serum-free medium (e.g., Opti-MEM®).

    • Combine the diluted DNA and liposome solutions and mix gently. The optimal lipid-to-DNA ratio should be determined empirically for each cell type.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of liposome-DNA complexes (lipoplexes).

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with sterile PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection: After the incubation period, the medium containing the lipoplexes can be replaced with fresh, complete culture medium.

  • Assay for Gene Expression: Analyze the expression of the transfected gene at a suitable time point (e.g., 24-72 hours) post-transfection.

Visualizing Key Processes

To better understand the experimental process and the cellular mechanisms involved in this compound mediated transfection, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_transfection Transfection Protocol prep1 Dissolve DC-Chol & DOPE in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate with Aqueous Buffer prep2->prep3 prep4 Form Multilamellar Vesicles (MLVs) prep3->prep4 prep5 Extrusion/ Sonication prep4->prep5 prep6 Unilamellar Vesicles (DC-Chol/DOPE Liposomes) prep5->prep6 trans1 Seed Cells in Multi-well Plate trans2 Dilute DNA and Liposomes in Serum-Free Medium trans1->trans2 trans3 Combine and Incubate (Lipoplex Formation) trans2->trans3 trans4 Add Lipoplexes to Cells trans3->trans4 trans5 Incubate (4-6 hours) trans4->trans5 trans6 Replace Medium trans5->trans6 trans7 Assay for Gene Expression (24-72h) trans6->trans7 G cluster_pathway Cellular Uptake and Endosomal Escape Pathway cluster_signaling Key Signaling Molecules in Macropinocytosis lipoplex DC-Chol/DOPE-DNA Lipoplex macropinocytosis Macropinocytosis (Cholesterol-dependent) lipoplex->macropinocytosis 1. Cellular Entry cell_membrane Cell Membrane endosome Early Endosome macropinocytosis->endosome endosomal_escape Endosomal Escape (DOPE-mediated) endosome->endosomal_escape 2. Key Step lysosome Lysosome (Degradation Pathway - Avoided) endosome->lysosome Alternative Fate cytoplasm Cytoplasm endosomal_escape->cytoplasm dna_release DNA Release cytoplasm->dna_release nucleus Nucleus dna_release->nucleus 3. Nuclear Import transcription Transcription nucleus->transcription translation Translation transcription->translation mRNA protein Protein Expression translation->protein Ras Ras PI3K PI3K Ras->PI3K Rac1 Rac1 PI3K->Rac1 Actin Actin Cytoskeleton Remodeling Rac1->Actin Actin->macropinocytosis

References

Navigating the Translational Gap: A Comparative Guide to DMPAC-Chol's In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to successful in vivo outcomes is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo performance of 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DMPAC-Chol), a cationic cholesterol derivative, in the context of gene delivery. By presenting available experimental data, detailed methodologies, and a comparative look at alternative delivery systems, this guide aims to illuminate the critical step of translating laboratory findings into preclinical realities.

This compound has emerged as a component of liposomal formulations designed for gene transfection.[1][2][3][4] Its cationic nature facilitates the binding and condensation of negatively charged nucleic acids, such as plasmid DNA, protecting them from nuclease degradation.[1] While in vitro studies provide a foundational understanding of its efficacy, the ultimate validation lies in its in vivo performance. This guide synthesizes the available data to offer a clearer perspective on the correlation between these two essential phases of research.

Quantitative Performance Analysis: this compound and Alternatives

Table 1: In Vitro Performance of Cationic Lipids for Gene Transfection

Cationic LipidCell LineTransfection EfficiencyCytotoxicitySource
This compound HepG2Maximum at 10:1 liposome:DNA ratio (w/w)63% reduction in viability at 37.5 µg/ml
HeLaMaximum at 2.5:1 liposome:DNA ratio (w/w)Not specified
DC-Chol 293THigh (serum stable)Lower than some commercial reagents
C6 GliomaDependent on liposome/DNA ratioDependent on liposome/DNA ratio
DOTAP VariousHighModerate
DLinKC2-DMA bmMΦHighLow

Table 2: In Vivo Gene Delivery Performance of Cationic Lipid Formulations

Cationic LipidAnimal ModelTarget OrganGene ExpressionSource
DC-Chol MouseLungEffective
DOTAP MouseLungLower than PEI 22K
PEI 22K MouseLung, heart, spleen, kidney, liverHigh in lung
DLinKC2-DMA MouseSpleen, Peritoneal Cavity (APCs)Effective GAPDH silencing

Deciphering the Mechanism: From Lipoplex to Protein Expression

The process of cationic liposome-mediated gene delivery, including those formulated with this compound, involves several key steps. The following diagram illustrates this generalized signaling pathway.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex Cationic Liposome (this compound) + Nucleic Acid (DNA/RNA) Endosome Endosome Lipoplex->Endosome Endocytosis NA_Release Nucleic Acid Release Endosome->NA_Release Endosomal Escape Translation Translation (Ribosomes) NA_Release->Translation NA_Nuclear Nucleic Acid in Nucleus NA_Release->NA_Nuclear Nuclear Import (for DNA) Protein Therapeutic Protein Translation->Protein Transcription Transcription NA_Nuclear->Transcription Transcription->NA_Release mRNA Export

Caption: Cationic liposome-mediated gene delivery pathway.

A Roadmap for Evaluation: Experimental Workflow

The successful translation of a novel gene delivery vector like this compound from in vitro characterization to in vivo validation requires a structured experimental approach. The following diagram outlines a typical workflow.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Liposome Formulation (this compound + Helper Lipid) B Lipoplex Formation (Liposome + Nucleic Acid) A->B C Physicochemical Characterization (Size, Zeta Potential) B->C D In Vitro Transfection (Cell Lines) B->D E Cytotoxicity Assays D->E F Animal Model Selection D->F Promising Results G Administration of Lipoplexes F->G H Biodistribution Studies G->H I In Vivo Gene Expression Analysis G->I J Toxicity Assessment I->J

Caption: Workflow for evaluating a novel gene delivery vector.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are generalized methodologies for key experiments cited in the evaluation of gene delivery vectors.

1. In Vitro Transfection Protocol

  • Cell Culture: Seed target cells (e.g., HepG2, HeLa) in 24-well plates to achieve 70-80% confluency on the day of transfection.

  • Lipoplex Preparation:

    • For each well, dilute a specified amount of plasmid DNA (e.g., 1 µg) in serum-free medium.

    • In a separate tube, dilute the this compound-containing liposomes in serum-free medium to achieve the desired liposome:DNA ratio (e.g., 2.5:1, 5:1, 10:1 w/w).

    • Combine the DNA and liposome solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the lipoplex solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After incubation, add complete growth medium.

  • Analysis:

    • After 24-48 hours, assess transfection efficiency by measuring the expression of a reporter gene (e.g., luciferase, GFP) using appropriate assays.

    • Evaluate cytotoxicity using methods such as the MTT assay.

2. In Vivo Gene Delivery Protocol

  • Animal Models: Utilize appropriate animal models (e.g., BALB/c mice). All animal procedures should be performed in accordance with institutional guidelines.

  • Lipoplex Preparation for Injection: Prepare lipoplexes as described for in vitro transfection, but scale up the volumes and use a physiologically compatible buffer (e.g., sterile 5% glucose solution).

  • Administration: Administer the lipoplex solution to the animals via the desired route (e.g., intravenous tail vein injection).

  • Biodistribution Analysis:

    • At selected time points post-injection, euthanize the animals and harvest major organs (e.g., lungs, liver, spleen, heart, kidneys).

    • Homogenize the tissues and extract DNA or RNA.

    • Quantify the amount of delivered plasmid DNA or expressed mRNA using quantitative PCR (qPCR) or reverse transcription-qPCR (RT-qPCR).

  • Gene Expression Analysis:

    • For reporter genes like luciferase, prepare tissue lysates and measure luciferase activity using a luminometer.

    • For therapeutic genes, analyze protein expression via methods such as Western blotting or ELISA.

  • Toxicity Assessment: Monitor the animals for any adverse effects. Perform histological analysis of major organs and measure serum levels of liver enzymes to assess toxicity.

Conclusion

The correlation between in vitro and in vivo results for gene delivery agents like this compound is a complex but critical area of investigation. While in vitro assays provide a rapid and cost-effective means of initial screening, they often do not fully recapitulate the biological complexities encountered in a living organism. Factors such as serum stability, interactions with blood components, and biodistribution play a pivotal role in determining the in vivo efficacy of a formulation. As this guide illustrates, a comprehensive evaluation strategy, incorporating both in vitro and in vivo studies, is essential for the successful development of novel and effective gene therapies. The data and protocols presented here offer a framework for researchers to design their experiments and to better understand the translational potential of this compound and other cationic lipid-based delivery systems.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DMPAC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling DMPAC-Chol must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. While specific disposal instructions for this compound are not publicly available, a comprehensive disposal plan can be formulated based on its chemical properties as a cationic cholesterol derivative and standard practices for laboratory chemical waste management.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with local, state, and federal regulations.[1][2][3]

Chemical and Safety Data for this compound

A summary of the known properties of this compound is presented below. As the toxicological properties have not been fully investigated, it is crucial to handle this compound with care, assuming it is potentially hazardous.

PropertyData
Chemical Name (3β)-cholest-5-en-3-ol 3-[[3-(dimethylamino)propyl]carbamate]
CAS Number 184582-91-0
Molecular Formula C₃₃H₅₈N₂O₂
Molecular Weight 514.84 g/mol
Physical Form Crystalline solid
Known Hazards Cationic lipids can exhibit cytotoxic effects.[4] Handle with appropriate personal protective equipment (PPE). The toxicological properties are not fully investigated.
Storage Store at -20°C for long-term stability.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This procedure is based on general hazardous waste management guidelines for research laboratories.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: Due to its nature as a synthetic cationic lipid with unknown toxicological properties, all this compound waste, including pure substance, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and other solid materials in a designated, compatible hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids or bases unless part of a specific neutralization protocol approved by your EHS office.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Step 2: Packaging and Labeling

Proper packaging and labeling are critical for safety and regulatory compliance.

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Labeling: All hazardous waste containers must be clearly labeled as soon as waste is first added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" (avoid abbreviations or formulas).

    • For mixtures, list all constituents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage
  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.

  • Container Management: Keep waste containers closed at all times, except when adding waste.

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 4: Disposal Request and Pickup
  • Arrange for Pickup: Do not dispose of this compound waste down the drain or in the regular trash.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup. This typically involves submitting a chemical waste collection form to your EHS department.

  • Prepare for Transport: Ensure all containers are properly sealed and labeled before the scheduled pickup by trained personnel.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

DMPAC_Chol_Disposal_Workflow start Start: this compound Waste Generation identify Step 1: Identify as Hazardous Waste start->identify segregate Segregate Waste Streams identify->segregate solid_waste Solid Waste (e.g., powder, gloves) segregate->solid_waste Solids liquid_waste Liquid Waste (solutions) segregate->liquid_waste Liquids package_solid Step 2: Package in Labeled Solid Waste Container solid_waste->package_solid package_liquid Step 2: Package in Labeled Liquid Waste Container liquid_waste->package_liquid store Step 3: Store in Satellite Accumulation Area package_solid->store package_liquid->store request Step 4: Request Pickup from EHS store->request pickup EHS Collects Waste for Final Disposal request->pickup

Caption: General workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling DMPAC-Chol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for DMPAC-Chol, a cationic cholesterol derivative utilized in liposome formation for gene transfection.[1][2][3]

Disclaimer: The information provided is based on available safety data sheets, which may have conflicting information. It is crucial to consult the specific safety data sheet provided by your supplier and to conduct a thorough risk assessment before handling this compound.

Hazard Identification

This compound is classified with the following hazards according to one available Safety Data Sheet (SDS):

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[4]

Another supplier's SDS states that the substance is not classified according to the Globally Harmonized System (GHS). Given this discrepancy, it is prudent to handle the compound with care, assuming the more stringent hazard classification.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety gogglesMust have side-shields.
Hand Protection Protective glovesMaterial to be specified by a risk assessment.
Skin and Body Protection Impervious clothingTo prevent skin contact.
Respiratory Protection Suitable respiratorUse in a well-ventilated area.

Operational and Handling Plan

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

ProcedureStep-by-Step Guidance
Handling 1. Avoid inhalation of dust or aerosols.2. Prevent contact with eyes and skin.3. Do not eat, drink, or smoke when using this product.4. Wash skin thoroughly after handling.5. Use only in areas with appropriate exhaust ventilation.
Storage 1. Keep the container tightly sealed.2. Store in a cool, well-ventilated area.3. Protect from direct sunlight and sources of ignition.4. Recommended storage temperature: -20°C for powder form or -80°C when in solvent.

First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Eye Contact Remove contact lenses, if present. Flush eyes immediately with large amounts of water, separating eyelids. Promptly call a physician.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Immediately move the person to fresh air.

Disposal Plan

Proper disposal is essential to prevent environmental contamination, given the high aquatic toxicity of this compound.

Waste TypeDisposal Procedure
Unused Product and Contaminated Materials 1. Dispose of contents and container to an approved waste disposal plant.2. Avoid release to the environment.3. Collect any spillage.

Occupational Exposure Limits

According to the available safety data, this product contains no substances with established occupational exposure limit values.

This compound Handling and Disposal Workflow

DMPAC_Chol_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weigh/Measure Weigh/Measure Work in Ventilated Area->Weigh/Measure Dissolve/Use in Experiment Dissolve/Use in Experiment Weigh/Measure->Dissolve/Use in Experiment Decontaminate Work Area Decontaminate Work Area Dissolve/Use in Experiment->Decontaminate Work Area Collect Waste Collect Waste Dissolve/Use in Experiment->Collect Waste Remove PPE Remove PPE Decontaminate Work Area->Remove PPE Dispose via Approved Waste Plant Dispose via Approved Waste Plant Collect Waste->Dispose via Approved Waste Plant

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.